Septacidin
Beschreibung
Eigenschaften
CAS-Nummer |
87099-85-2 |
|---|---|
Molekularformel |
C30H51N7O7 |
Molekulargewicht |
621.8 g/mol |
IUPAC-Name |
N-[2-[[(2R,3R,4R,5R,6S)-2-[(1S)-1,2-dihydroxyethyl]-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]-14-methylpentadecanamide |
InChI |
InChI=1S/C30H51N7O7/c1-19(2)13-11-9-7-5-3-4-6-8-10-12-14-21(40)31-15-22(41)36-23-25(42)26(43)30(44-27(23)20(39)16-38)37-29-24-28(33-17-32-24)34-18-35-29/h17-20,23,25-27,30,38-39,42-43H,3-16H2,1-2H3,(H,31,40)(H,36,41)(H2,32,33,34,35,37)/t20-,23+,25+,26+,27-,30-/m0/s1 |
InChI-Schlüssel |
YBZRLMLGUBIIDN-DUSHZQPUSA-N |
SMILES |
CC(C)CCCCCCCCCCCCC(=O)NCC(=O)NC1C(C(C(OC1C(CO)O)NC2=NC=NC3=C2NC=N3)O)O |
Isomerische SMILES |
CC(C)CCCCCCCCCCCCC(=O)NCC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1[C@H](CO)O)NC2=NC=NC3=C2NC=N3)O)O |
Kanonische SMILES |
CC(C)CCCCCCCCCCCCC(=O)NCC(=O)NC1C(C(C(OC1C(CO)O)NC2=NC=NC3=C2NC=N3)O)O |
Aussehen |
Solid powder |
Andere CAS-Nummern |
62362-59-8 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2'-epi-septacidin LIA-0101 LIA-0101 B septacidin spicamycin |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Origin and Discovery of Septacidin: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Septacidin is a nucleoside antibiotic first isolated from the fermentation broth of the soil bacterium Streptomyces fibriatus.[1][2][3] This technical guide provides a comprehensive overview of the origin, discovery, and initial characterization of this compound, with a focus on its biological activities and the experimental methodologies employed in its early investigation. Quantitative data on its antitumor and antifungal properties are presented, along with detailed experimental protocols from seminal studies. Furthermore, this guide elucidates the contemporary understanding of this compound's mechanism of action, particularly its role as an inducer of immunogenic cell death (ICD), and provides a visual representation of the associated signaling pathway.
Discovery and Origin
This compound was first reported in 1963 by Dutcher, Vonsaltza, and Pansy.[1][2][3] The producing organism, Streptomyces fibriatus, was isolated from a soil sample. Early research identified this compound as a purine (B94841) nucleoside antibiotic with notable antitumor and antifungal properties.
Producing Microorganism
-
Organism: Streptomyces fibriatus
-
Morphology: A species of actinomycetes characterized by the formation of aerial mycelium and spores.
-
Culture Conditions: The initial production of this compound was achieved through submerged fermentation in a nutrient-rich medium.
Physicochemical Properties
Initial characterization of this compound revealed it to be a crystalline substance. Its structure was later elucidated as a complex nucleoside antibiotic.
Biological Activity
This compound exhibits a dual spectrum of biological activity, demonstrating both antitumor and antifungal effects.
Antitumor Activity
Early studies highlighted the potential of this compound as an anticancer agent. Its primary mechanism of antitumor action is now understood to be the induction of immunogenic cell death (ICD).[4][5][6] This process involves the exposure of calreticulin (B1178941) (CRT) on the cell surface, the secretion of ATP, and the release of high mobility group box 1 (HMGB1).[4][6] These events transform dying cancer cells into a vaccine-like entity that can stimulate an antitumor immune response. Research has shown that the antineoplastic effects of this compound in established murine tumors are dependent on T lymphocytes.[4]
Antifungal Activity
This compound has also been shown to possess activity against a range of fungal pathogens.
Quantitative Biological Data
The following tables summarize the available quantitative data on the biological activity of this compound.
Table 1: Antitumor Activity of this compound
| Cell Line | Assay Type | Endpoint | Value | Reference |
| Leukemia L1210 | In vitro | Inhibition of RNA-DNA synthesis | - | [7] |
| Leukemia P388 | In vivo (mice) | Antitumor activity | - | [7] |
| Murine Fibrosarcoma MCA205 | In vivo vaccination | Protection against tumor re-challenge | 80% protection | [4] |
Table 2: Antifungal Activity of this compound
| Fungal Species | Assay Type | Endpoint | Value (µg/mL) | Reference |
| Candida albicans | MIC | Minimum Inhibitory Concentration | Data not available | |
| Aspergillus niger | MIC | Minimum Inhibitory Concentration | Data not available |
Note: Specific MIC values from the original discovery paper are not detailed in currently accessible literature.
Experimental Protocols
Fermentation of Streptomyces fibriatus for this compound Production
-
Inoculum: A vegetative inoculum of S. fibriatus is prepared by growing the organism in a suitable seed medium.
-
Production Medium: A sterile production medium containing sources of carbon, nitrogen, and mineral salts is inoculated with the seed culture.
-
Fermentation: The fermentation is carried out in submerged culture with aeration and agitation at a controlled temperature for a specified period to allow for optimal production of this compound.
Isolation and Purification of this compound
-
Harvest: The fermentation broth is harvested, and the mycelium is separated from the culture filtrate.
-
Extraction: The active compound is extracted from the culture filtrate and/or the mycelial cake using a suitable organic solvent.
-
Purification: The crude extract is then subjected to a series of purification steps, which may include chromatography on silica (B1680970) gel or other resins, to yield pure, crystalline this compound.
Characterization of this compound
-
Spectroscopic Analysis: The structure of the isolated compound is determined using various spectroscopic techniques, including ultraviolet (UV), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy, as well as mass spectrometry (MS).
-
Chemical Analysis: Elemental analysis and chemical degradation studies are performed to confirm the empirical and molecular formulas and to identify the constituent parts of the molecule.
Mechanism of Action: Induction of Immunogenic Cell Death
The primary mechanism underlying the antitumor effect of this compound is the induction of immunogenic cell death (ICD). This is a form of regulated cell death that activates an adaptive immune response against cancer cells.
Signaling Pathway of this compound-Induced Immunogenic Cell Death
The following diagram illustrates the key events in the ICD pathway initiated by this compound.
References
- 1. This compound, A NEW ANTITUMOR AND ANTIFUNGAL ANTIBIOTIC PRODUCED BY STREPTOMYCES FIBRIATUS. | Semantic Scholar [semanticscholar.org]
- 2. This compound, A NEW ANTITUMOR AND ANTIFUNGAL ANTIBIOTIC PRODUCED BY STREPTOMYCES FIBRIATUS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. catalog.hathitrust.org [catalog.hathitrust.org]
- 4. Screening of novel immunogenic cell death inducers within the NCI Mechanistic Diversity Set - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stimulators of immunogenic cell death for cancer therapy: focusing on natural compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening of novel immunogenic cell death inducers within the NCI Mechanistic Diversity Set - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Septacidin Production by Streptomyces fimbriatus
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Septacidin is a potent nucleoside antibiotic produced by the soil actinomycete Streptomyces fimbriatus.[1][2] It exhibits significant antifungal and antitumor properties, positioning it as a molecule of interest for therapeutic development.[2][3] Structurally, this compound is characterized by a unique N6-glycosylated L-heptosamine-adenine core linked to a glycyl-fatty acyl side chain.[4][5] Its biological activity, particularly its antifungal efficacy, is highly dependent on the structure of this fatty acyl chain.[4] This guide provides a comprehensive technical overview of Streptomyces fimbriatus and its production of this compound, covering the biosynthetic pathway, regulatory mechanisms, production protocols, and biological activities, intended for researchers in natural product discovery and drug development.
The Producing Organism: Streptomyces fimbriatus
Streptomyces fimbriatus is a Gram-positive, filamentous bacterium isolated from soil.[1][2] Like other members of the Streptomyces genus, it is known for its ability to produce a wide array of secondary metabolites.[6] In addition to this compound, S. fimbriatus also produces other bioactive compounds such as cephamycin B.[2] Strains of S. fimbriatus can exhibit diverse physiological characteristics; for instance, a halotolerant isolate (G1) has been identified from marine sediments, showing optimal growth at 30 °C and a pH of 8.0 in saline media.[7][8]
Biosynthesis of this compound
The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (sep).[9] The pathway has been elucidated through genetic and biochemical studies, primarily using heterologous expression in Streptomyces albus.[9]
The core of this compound, a unique L-heptosamine moiety, originates from the primary metabolite D-sedoheptulose 7-phosphate (S7-P).[9] The key steps in the biosynthetic pathway are outlined below and illustrated in the accompanying diagram.
-
Heptose Activation: D-sedoheptulose 7-phosphate is converted into an ADP-activated L-glycero-β-D-manno-heptose.[9]
-
Glycosylation: This activated heptose sugar is transferred to the N6 position of adenine (B156593) monophosphate (AMP), forming the intermediate SEP-540.[9]
-
Core Formation: The ribosyl-5-phosphate is detached to generate SEP-328, which features an L-glycero-α-D-manno-heptose moiety.[9]
-
Epimerization and Amination: A series of enzymatic modifications, including oxidation by the GMC oxidase/dehydrogenase homolog SepI and subsequent steps catalyzed by SepJ, SepG, and the epimerase SepA, transform the heptose moiety into the final 4'-amino-4'-deoxy-L-glycero-β-L-gluco-heptose (L,L-gluco-heptosamine).[9]
-
Acyl Chain Attachment: The biosynthesis is completed by the attachment of the side chain. SepH, an acyltransferase, is responsible for adding the N4'-glycyl group, and SepD attaches the variable fatty acyl group.[9]
Regulation of this compound Biosynthesis
The regulation of antibiotic production in Streptomyces is a complex, hierarchical process involving pathway-specific and global regulators that respond to physiological and environmental cues.[1][10] While the specific regulatory genes for the sep cluster in S. fimbriatus have not been explicitly characterized in the available literature, the regulatory architecture typically follows a common model.
Most antibiotic biosynthetic gene clusters in Streptomyces are controlled by a cluster-situated regulator (CSR), often belonging to the Streptomyces Antibiotic Regulatory Protein (SARP) family.[1][11] These SARPs are transcriptional activators that directly bind to promoter regions of the biosynthetic genes to initiate their expression.[1][11] The activity of these SARPs is, in turn, controlled by higher-level pleiotropic and global regulators, which integrate signals such as nutrient availability, population density (e.g., via γ-butyrolactones), and developmental state.[1][10]
The diagram below illustrates a typical SARP-mediated regulatory cascade, which represents the likely mechanism for controlling this compound production.
Quantitative Data
Production Titers
While production yields from the native S. fimbriatus are not extensively reported, significant titers have been achieved for this compound intermediates through heterologous expression in engineered Escherichia coli. This approach, which circumvents the complex regulatory networks of Streptomyces, highlights the potential for high-yield production.[4]
| Compound | Production Host | Cultivation Method | Titer / Yield | Reference |
| SEP-327 | E. coli BL21(DE3) | Fed-batch Fermentation | 2.53 g/L | [4] |
| SEP-327 | E. coli ΔwaaC | Shake Flask | 46.35 ± 1.65 mg/L | [4] |
Biological Activity
This compound and its congeners exhibit potent biological activities. The antifungal activity is particularly sensitive to the length and modifications of the fatty acyl side chain.[4] While its antitumor activity against leukemia cell lines L1210 and P388 has been noted, specific IC50 values are not prominently available in the reviewed literature.[5]
Table 2: Antifungal Activity of this compound Congeners
| Compound | Fungal Strain | Activity Metric | Value | Reference |
|---|---|---|---|---|
| SEP-552 | Epidermophyton floccosum 57312 | MIC | 62.5 µM | [4] |
| SEP-538 | Epidermophyton floccosum 57312 | Weak Activity | - | [4] |
| SEP-624 | Epidermophyton floccosum 57312 | Weak Activity | - |[4] |
Table 3: Antitumor Activity of this compound
| Cell Line | Activity Metric | Reported Effect | Reference |
|---|---|---|---|
| Leukemia L1210 (cultured) | - | Inhibition of RNA-DNA synthesis | [5] |
| Leukemia P388 (transplanted in mice) | - | In vivo activity observed |[5] |
Experimental Protocols
Fermentation Protocol for this compound Production
This protocol is a composite based on methods for heterologous expression in S. albus and optimized conditions for S. fimbriatus isolates.[7][9]
1. Spore Suspension Preparation:
-
Grow the Streptomyces strain (e.g., S. fimbriatus or a heterologous host like S. albus carrying the sep cluster) on a suitable agar (B569324) medium (e.g., MS agar) at 28-30°C for 5-7 days until sporulation is complete.
-
Harvest spores by gently scraping the surface of the agar and suspending them in sterile water with 20% glycerol (B35011). Filter through sterile cotton wool to remove mycelial fragments.
2. Seed Culture:
-
Inoculate a 250 mL baffled flask containing 50 mL of seed medium (e.g., 1% yeast extract, 1% tryptone, 0.25% CaCO₃, pH 7.3) with the spore suspension.[9]
-
Incubate at 28°C with shaking at 220 rpm for 2 days.
3. Production Culture:
-
Transfer the seed culture (2-5% v/v) into a 2 L baffled flask containing 500 mL of production medium. A suitable medium is starch nitrate (B79036) medium (e.g., 1.2% potato starch, 0.8% soybean meal, 0.3% yeast extract, 0.25% CaCO₃, pH 7.3) supplemented with 1% glycerol as a carbon source.[7][8][9]
-
Incubate at 28-30°C with shaking at 220 rpm for 5-7 days.
-
Monitor production via analytical HPLC-MS.
Extraction and Purification Protocol
This generalized protocol is based on standard methods for purifying polyketide and nucleoside antibiotics from Streptomyces fermentations.
1. Extraction:
-
Centrifuge the fermentation broth (e.g., 10 L) at 8,000 x g for 20 minutes to separate the supernatant and the mycelial cake.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Extract the mycelial cake by soaking and stirring in methanol (B129727) or acetone, followed by filtration.
-
Combine all organic extracts and evaporate to dryness under reduced pressure to yield the crude extract.
2. Initial Fractionation (Solid-Phase Extraction):
-
Dissolve the crude extract in a minimal amount of methanol.
-
Load the dissolved extract onto a Diaion HP-20 resin column pre-equilibrated with water.
-
Wash the column with water to remove polar impurities.
-
Elute the product with a stepwise gradient of methanol in water (e.g., 20%, 50%, 80%, 100% methanol).
-
Collect fractions and analyze by HPLC to identify those containing this compound.
3. Chromatographic Purification:
-
Pool and concentrate the this compound-containing fractions.
-
Subject the concentrated material to silica (B1680970) gel column chromatography, eluting with a solvent system such as chloroform-methanol.
-
Further purify the active fractions using reverse-phase HPLC (e.g., C18 column) with a water/acetonitrile gradient containing 0.1% formic acid to yield pure this compound.[9]
Antifungal Susceptibility Testing (Broth Microdilution)
1. Inoculum Preparation:
-
Prepare a fungal suspension from a fresh culture on potato dextrose agar (PDA) in sterile saline, adjusted to a 0.5 McFarland standard.
2. Assay Plate Preparation:
-
Perform serial two-fold dilutions of the purified this compound compound in RPMI 1640 medium in a 96-well microtiter plate.
-
Add the standardized fungal inoculum to each well. Include a positive control (fungi, no compound) and a negative control (medium only).
3. Incubation and Reading:
-
Incubate the plate at 35°C for 24-48 hours.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the positive control.
Experimental Workflow and Logic
The discovery and development of novel this compound congeners often rely on a heterologous expression strategy. This workflow allows for the manipulation of the biosynthetic pathway in a clean, well-characterized host, leading to improved titers and the generation of new analogues.
Conclusion
Streptomyces fimbriatus remains a valuable source of the bioactive compound this compound. Advances in molecular biology and synthetic biology have enabled the complete elucidation of its biosynthetic pathway and have opened avenues for high-titer production through heterologous expression in hosts like S. albus and E. coli. While the specific regulatory mechanisms governing the sep cluster are yet to be fully detailed, they are presumed to follow the conserved SARP-dependent activation model common in Streptomyces. The potent antifungal and antitumor activities of this compound, coupled with the potential for biosynthetic engineering to create novel analogues, underscore its significance as a promising scaffold for future drug development programs. Further research should focus on elucidating its regulatory network to unlock higher production yields in the native host and on comprehensive in vivo evaluation of its therapeutic potential.
References
- 1. The roles of SARP family regulators involved in secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streptomyces fimbriatus - Wikipedia [en.wikipedia.org]
- 3. This compound, A NEW ANTITUMOR AND ANTIFUNGAL ANTIBIOTIC PRODUCED BY STREPTOMYCES FIBRIATUS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antitumor this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Regulatory Genes as Beacons for Discovery and Prioritization of Biosynthetic Gene Clusters in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights into the biosynthesis of this compound l-heptosamine moiety unveils a VOC family sugar epimerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The roles of SARP family regulators involved in secondary metabolism in Streptomyces [pubmed.ncbi.nlm.nih.gov]
- 11. Disclosing the Potential of the SARP-Type Regulator PapR2 for the Activation of Antibiotic Gene Clusters in Streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unveiling of Septacidin's Biosynthetic Blueprint: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Septacidin, a nucleoside antibiotic with promising antitumor, antifungal, and analgesic properties, has long captured the attention of the scientific community.[1][2] Its unique chemical architecture, featuring an N6-glycosylated L-heptosamine-adenine core, presents a formidable challenge for chemical synthesis, making the elucidation of its natural biosynthetic pathway a critical endeavor for sustainable production and analog development.[3][4] This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, consolidating current knowledge on the genetic and enzymatic machinery responsible for its assembly. We present detailed experimental protocols, quantitative data, and visual representations of the key molecular processes to empower further research and development in this field.
The this compound Biosynthetic Gene Cluster and Precursor Supply
The genetic blueprint for this compound biosynthesis is encoded within a dedicated gene cluster.[1][5] Heterologous expression of this gene cluster in hosts like Streptomyces albus J1074 has been instrumental in deciphering the pathway.[1] The biosynthesis of the characteristic L-heptose moiety of this compound commences with D-sedoheptulose 7-phosphate (S7-P), a key intermediate in the pentose (B10789219) phosphate (B84403) pathway.[1][6] This precursor is converted into an ADP-activated L-glycero-β-D-manno-heptose, which serves as the heptose donor.[1][5] In engineered Escherichia coli strains, this precursor can be strategically redirected from the lipopolysaccharide (LPS) biosynthesis pathway to fuel this compound production, significantly shortening the engineered pathway.[3][4]
Core Biosynthetic Pathway: From Precursor to the Heptosamine Core
The assembly of the core this compound structure involves a series of enzymatic transformations that modify the heptose moiety and attach it to an adenine (B156593) scaffold. The key steps are outlined below.
Formation of the N6-Glycosylated Adenine Intermediate (SEP-328)
The initial steps of the pathway lead to the formation of SEP-540, where the ADP-activated L-glycero-β-D-manno-heptose is transferred to the N6 position of adenine monophosphate (AMP).[1] Subsequently, the ribosyl-5-phosphate is detached to yield SEP-328, which possesses an L-glycero-α-D-manno-heptose (L,D-manno-heptose) moiety.[1]
Elaboration of the L,L-gluco-heptosamine Moiety
The unique L,L-gluco-heptosamine moiety of this compound is forged through a series of four key enzymatic reactions, converting SEP-328 into SEP-327, the N6-glycosylated L-heptosamine-adenine core.[1][2][3][7]
-
4'-Oxidation by SepI: The pathway is initiated by the FAD-dependent oxidoreductase SepI, which oxidizes the 4'-hydroxyl group of the L,D-manno-heptose moiety in SEP-328 to a keto group, forming a 4'-keto intermediate.[1][2][7]
-
5'-Epimerization by SepJ: The TIM barrel sugar epimerase SepJ then catalyzes the epimerization at the C5' position.[1][7]
-
3'-Epimerization by SepA: Following this, the unprecedented monofunctional L-pyranose C3' epimerase SepA, a member of the vicinal oxygen chelate (VOC) family, acts on the C3' position.[1][2][7]
-
4'-Transamination by SepG: Finally, the aminotransferase SepG installs the 4'-amino group, using L-glutamate as the amino donor, to generate SEP-327.[1][2][7]
Final Acylation Steps
The biosynthesis is completed by the attachment of a glycyl-fatty acyl side chain. SepH is responsible for adding the N4'-glycyl group to SEP-327, and the acyltransferase SepD loads the fatty acyl group.[5]
Quantitative Data on this compound Biosynthesis
The following table summarizes the key quantitative data reported in the literature, providing insights into the efficiency of engineered biosynthetic pathways.
| Product | Host Organism | Titer | Culture Conditions | Reference |
| SEP-327 | Engineered E. coli | 470.07 ± 12.81 mg/L | Flask level, with optimized culture conditions and precursor supplementation. | [3][4] |
| SEP-327 | Engineered E. coli | 2.53 g/L | 5 L bioreactor using fed-batch fermentation with glycerol (B35011) as the carbon source. | [3] |
| SEP-328 | Engineered E. coli | 85.54 ± 3.41 mg/L | Flask level. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols employed in the study of the this compound biosynthetic pathway.
Gene Knockout Studies in Streptomyces albus
In-frame deletion mutants of key biosynthetic genes (sepI, sepJ, sepA, and sepG) were constructed to elucidate their roles in the pathway. The general workflow is as follows:
-
Construction of Deletion Plasmids: A λ RED-mediated recombination method is used to replace the target gene on a plasmid vector with a resistance cassette.
-
Conjugation and Selection: The resulting plasmid is introduced into the heterologous host S. albus 1598 by conjugation. Double-crossover mutants are selected based on antibiotic resistance and sensitivity.
-
Verification: The gene deletion is confirmed by PCR analysis and DNA sequencing.
-
Metabolite Analysis: The fermentation broths of the mutant strains are analyzed by High-Performance Liquid Chromatography (HPLC) to identify accumulated intermediates and confirm the loss of final product formation.[1][5]
Enzymatic Assays
In vitro characterization of the biosynthetic enzymes is essential to confirm their specific functions.
-
SepI Enzymatic Assay: The reaction mixture typically contains Tris-HCl buffer, FAD, NaCl, the substrate SEP-328 (2), and purified SepI enzyme. The reaction is incubated at 30 °C and then quenched. Product formation is analyzed by HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
SepJ Enzymatic Assay (Coupled with SepI): To determine the function of SepJ, it is often assayed in conjunction with SepI. The reaction mixture is similar to the SepI assay but also includes the purified SepJ enzyme.[1]
-
SepA Enzymatic Assay: The assay for the C3' epimerase SepA contains Tris-HCl buffer, NaCl, the 4'-keto-5'-epi intermediate (5) or the 4'-keto-3',5'-diepi intermediate (7) as a substrate, and the purified SepA enzyme. The reaction is monitored for the interconversion of the substrates.[1]
-
SepG Enzymatic Assay (Transaminase Activity): The transamination activity of SepG is assayed in a mixture containing Tris-HCl buffer, NaCl, pyridoxal-5-phosphate (PLP), the 4'-keto intermediate (7), L-glutamate as the amino donor, and the purified SepG enzyme. The reverse reaction can also be assayed using SEP-327 (3) and α-ketoglutarate.[1]
Production and Detection of this compound Analogs
-
Fermentation: The S. albus strains are typically grown in a seed medium followed by transfer to a fermentation medium for production of Septacidins.[1]
-
Extraction and HPLC Analysis: For hydrophobic this compound analogs, the mycelium is extracted with methanol. For hydrophilic analogs, the supernatant is filtered. The extracts are then analyzed on a C18 or CN reverse-phase HPLC column with a water/acetonitrile gradient containing trifluoroacetic acid, and detection is performed at 254 nm.[1]
Visualizing the Pathway and Experimental Logic
To provide a clearer understanding of the complex processes involved in this compound biosynthesis, the following diagrams have been generated using the DOT language.
Caption: The biosynthetic pathway of this compound, from precursor molecules to the final product.
Caption: A typical workflow for elucidating gene function in the this compound pathway via gene knockout.
References
- 1. Insights into the biosynthesis of this compound l-heptosamine moiety unveils a VOC family sugar epimerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the biosynthesis of this compound l-heptosamine moiety unveils a VOC family sugar epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Detailed Mechanism of Action of Septacidin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Septacidin, a nucleoside antibiotic produced by Streptomyces fibriatus, has demonstrated potent antitumor and antifungal activities. Initially recognized for its ability to inhibit DNA and RNA synthesis, recent groundbreaking research has redefined its primary mechanism of action. This compound is now identified as a novel and potent inducer of immunogenic cell death (ICD). This process not only leads to the direct killing of cancer cells but also stimulates a robust and durable anti-tumor immune response. This technical guide provides a comprehensive overview of the detailed mechanism of action of this compound, focusing on the signaling pathways involved in ICD, supported by available data and detailed experimental methodologies.
Core Mechanism: Induction of Immunogenic Cell Death (ICD)
Unlike traditional chemotherapy agents that induce silent apoptotic cell death, this compound triggers a specialized form of apoptosis known as immunogenic cell death. This process is characterized by the emission of a specific set of damage-associated molecular patterns (DAMPs) from dying cancer cells. These DAMPs act as "eat me" and "find me" signals, recruiting and activating dendritic cells (DCs), which in turn prime a T-cell-mediated adaptive immune response against the tumor. The antitumor effects of this compound have been shown to be entirely dependent on T lymphocytes, highlighting the critical role of the immune system in its therapeutic efficacy.[1][2]
The key hallmarks of this compound-induced ICD include:
-
Calreticulin (B1178941) (CRT) Exposure: The translocation of CRT from the endoplasmic reticulum (ER) lumen to the cell surface.
-
ATP Secretion: The release of adenosine (B11128) triphosphate (ATP) into the extracellular space.
-
HMGB1 Release: The passive release of high mobility group box 1 (HMGB1) protein from the nucleus of late apoptotic/necrotic cells.
Signaling Pathways of this compound-Induced ICD
While the precise upstream signaling cascade initiated by this compound is still under investigation, the induction of ICD hallmarks points towards the activation of specific cellular stress pathways.
The pre-apoptotic exposure of CRT on the cell surface is a critical step in ICD, serving as a potent "eat-me" signal for phagocytes. This process is initiated by ER stress. While the direct molecular target of this compound within the ER has not been identified, its action leads to the activation of the ER stress response.
Diagram: Proposed Signaling Pathway for this compound-Induced Calreticulin Exposure
Caption: Proposed signaling cascade for this compound-induced CRT exposure on the cancer cell surface.
During ICD, dying cells release ATP into the extracellular milieu, which acts as a "find-me" signal, attracting dendritic cells to the tumor microenvironment. This process is often linked to autophagy and requires the pannexin 1 (PANX1) channel.
Diagram: Proposed Pathway for this compound-Induced ATP Secretion
Caption: Proposed pathway of this compound-induced ATP secretion from a dying cancer cell.
HMGB1 is a nuclear protein that is passively released from cells undergoing late-stage apoptosis or necrosis. Extracellular HMGB1 binds to Toll-like receptor 4 (TLR4) on dendritic cells, a crucial step for the cross-presentation of tumor antigens to T cells.
Diagram: Logical Flow of this compound-Induced HMGB1 Release
Caption: Logical sequence of events leading to the release of HMGB1 following this compound treatment.
Quantitative Data
As of the latest available research, specific quantitative data on the cytotoxic activity of this compound, such as IC50 values across various cancer cell lines, have not been extensively published. Early studies focused on its general inhibitory effects on DNA and RNA synthesis in leukemia L1210 and P388 cells.[3] The more recent identification of this compound as an ICD inducer was based on a high-throughput screening of the NCI Mechanistic Diversity Set, which prioritized the identification of ICD hallmarks over determining precise cytotoxic concentrations.[1]
Table 1: Summary of Available Activity Data for this compound
| Parameter | Cell Line(s) | Observed Effect | Reference |
| DNA/RNA Synthesis | Leukemia L1210 | Inhibition | [3] |
| Antitumor Activity | P388 Leukemia (in mice) | Active | [3] |
| Calreticulin Exposure | U2OS, MCA205 | Promoted | [1] |
| ATP Secretion | U2OS, MCA205 | Promoted | [1] |
| HMGB1 Release | U2OS, MCA205 | Promoted | [1] |
| In vivo Antitumor Effect | MCA205 (in immunocompetent mice) | T-cell dependent | [1][2] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the immunogenic cell death induced by this compound. These protocols are based on established methods for assessing ICD hallmarks.
Cell Culture and Treatment
-
Cell Lines: Human osteosarcoma (U2OS) and murine fibrosarcoma (MCA205) cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentration. Vehicle controls (medium with the same concentration of DMSO) are run in parallel.
Assessment of Calreticulin (CRT) Exposure
Diagram: Experimental Workflow for CRT Exposure Analysis
Caption: Workflow for the detection of calreticulin exposure by flow cytometry.
-
Method: Flow Cytometry.
-
Protocol:
-
Seed cells in a 6-well plate and allow them to adhere.
-
Treat cells with this compound at various concentrations and time points.
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Wash cells with cold phosphate-buffered saline (PBS).
-
Resuspend cells in a binding buffer.
-
Incubate cells with a fluorescently labeled anti-calreticulin antibody (or a primary anti-CRT antibody followed by a fluorescently labeled secondary antibody) in the dark.
-
Wash cells to remove unbound antibody.
-
Analyze the cells using a flow cytometer to quantify the percentage of CRT-positive cells.
-
Measurement of Extracellular ATP
-
Method: Bioluminescence-based assay.
-
Protocol:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with this compound.
-
At desired time points, add a luciferin/luciferase-based ATP detection reagent to the wells.
-
Measure the luminescence signal using a plate reader.
-
The amount of ATP is quantified by comparing the luminescence of the samples to a standard curve generated with known ATP concentrations.
-
Detection of HMGB1 Release
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Protocol:
-
Seed cells in a multi-well plate and treat with this compound.
-
After the desired incubation period, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform a sandwich ELISA using a commercially available HMGB1 ELISA kit according to the manufacturer's instructions.
-
Briefly, the supernatant is added to a microplate pre-coated with an anti-HMGB1 antibody.
-
A detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is added, and the color development is measured using a microplate reader.
-
The concentration of HMGB1 is determined from a standard curve.
-
Conclusion
The primary mechanism of action of this compound is the induction of immunogenic cell death, a process that bridges direct cancer cell killing with the activation of a potent and specific anti-tumor immune response. By promoting the release of key DAMPs—calreticulin, ATP, and HMGB1—this compound effectively turns the dying cancer cell into a vaccine that stimulates the host's immune system to fight the tumor. While the precise molecular targets and upstream signaling pathways initiated by this compound are yet to be fully elucidated, its ability to induce ICD positions it as a highly promising candidate for cancer immunotherapy. Further research is warranted to determine its efficacy in a broader range of cancer types, to establish optimal dosing and combination strategies, and to fully unravel the intricate molecular details of its action.
References
Elucidating the Molecular Targets of Septacidin in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Septacidin, a nucleoside antibiotic produced by Streptomyces fibriatus, has demonstrated potent antitumor activity. Its mechanism of action is multifaceted, involving the inhibition of fundamental cellular processes and the activation of distinct forms of programmed cell death. This technical guide provides an in-depth exploration of the known molecular targets of this compound in cancer cells, detailing its impact on DNA/RNA synthesis, immunogenic cell death (ICD), and pyroptosis. This document summarizes quantitative data, provides detailed experimental protocols for key assays, and visualizes complex biological pathways and workflows to support further research and drug development efforts.
Introduction
This compound is an investigational anticancer agent that has garnered interest for its unique and potent mechanisms of cytotoxicity. Early studies revealed its ability to inhibit the synthesis of both DNA and RNA in cancer cells, suggesting a primary mode of action targeting nucleic acid metabolism[1]. More recently, this compound has been identified as a novel inducer of immunogenic cell death (ICD), a form of apoptosis that elicits an antitumor immune response by promoting the release of damage-associated molecular patterns (DAMPs)[2]. Furthermore, evidence suggests that in specific cancer types, such as colon adenocarcinoma, this compound can induce pyroptosis, a pro-inflammatory form of programmed cell death, through the activation of the caspase-1/gasdermin D (GSDMD) pathway. This guide aims to consolidate the current understanding of this compound's molecular interactions within cancer cells, providing a comprehensive resource for researchers in oncology and drug discovery.
Inhibition of DNA and RNA Synthesis
The foundational observation of this compound's anticancer activity is its capacity to halt the synthesis of DNA and RNA. While the precise molecular targets within these pathways remain to be definitively elucidated, this inhibition is a key contributor to its cytotoxic effects.
Experimental Protocol: DNA/RNA Synthesis Inhibition Assay
A common method to assess the inhibition of DNA and RNA synthesis is through the incorporation of radiolabeled nucleosides.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
[³H]-Thymidine (for DNA synthesis)
-
[³H]-Uridine (for RNA synthesis)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Seed cancer cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a predetermined time.
-
During the final hours of treatment, add [³H]-Thymidine or [³H]-Uridine to the culture medium.
-
After incubation, wash the cells with cold phosphate-buffered saline (PBS).
-
Precipitate the macromolecules by adding cold 10% TCA.
-
Wash the precipitate with 5% TCA to remove unincorporated radiolabel.
-
Solubilize the precipitate with a suitable solvent (e.g., 0.1 M NaOH).
-
Transfer the solubilized material to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to untreated control cells.
dot
Figure 1: Postulated mechanism of DNA/RNA synthesis inhibition by this compound.
Induction of Immunogenic Cell Death (ICD)
A significant aspect of this compound's anticancer activity is its ability to induce immunogenic cell death (ICD). This process is characterized by the release of DAMPs from dying cancer cells, which then act as adjuvants to stimulate an adaptive immune response against the tumor. The key hallmarks of ICD induced by this compound are the surface exposure of calreticulin (B1178941) (CRT), the release of adenosine (B11128) triphosphate (ATP), and the secretion of high mobility group box 1 (HMGB1)[2]. The antitumor effects of this compound have been shown to be dependent on T lymphocytes, highlighting the importance of this immune-stimulatory cell death pathway[2].
Calreticulin (CRT) Exposure
Experimental Protocol: Flow Cytometry for Surface Calreticulin
Materials:
-
Cancer cell lines (e.g., U2OS, MCA205)
-
This compound
-
Primary antibody against Calreticulin (cell surface specific)
-
Fluorochrome-conjugated secondary antibody
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Treat cancer cells with this compound at the desired concentration and time.
-
Harvest the cells gently to maintain membrane integrity.
-
Wash the cells with cold PBS.
-
Incubate the cells with the primary anti-calreticulin antibody in the dark on ice.
-
Wash the cells to remove unbound primary antibody.
-
Incubate the cells with the fluorochrome-conjugated secondary antibody in the dark on ice.
-
Wash the cells.
-
Resuspend the cells in a buffer containing a viability dye like PI.
-
Analyze the cells by flow cytometry, gating on the live cell population to quantify the percentage of CRT-positive cells.
ATP Release
Experimental Protocol: Luminescence-Based ATP Assay
Materials:
-
Cancer cell lines
-
This compound
-
ATP assay kit (e.g., luciferase/luciferin-based)
-
Luminometer
Procedure:
-
Seed cells in a white-walled multi-well plate suitable for luminescence readings.
-
Treat cells with this compound for the indicated time.
-
Collect the cell culture supernatant.
-
Add the ATP assay reagent (containing luciferase and luciferin) to the supernatant according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.
-
Generate a standard curve with known ATP concentrations to quantify the amount of ATP released.
HMGB1 Release
Experimental Protocol: ELISA for HMGB1
Materials:
-
Cancer cell lines
-
This compound
-
HMGB1 ELISA kit
-
Plate reader
Procedure:
-
Treat cells with this compound for the desired duration.
-
Collect the cell culture supernatant and centrifuge to remove cellular debris.
-
Perform the HMGB1 ELISA on the supernatant according to the manufacturer's protocol. This typically involves:
-
Coating a microplate with an HMGB1 capture antibody.
-
Adding the cell supernatant and standards.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Measure the absorbance using a plate reader.
-
Calculate the concentration of HMGB1 in the samples based on the standard curve.
dot
Figure 2: this compound-induced immunogenic cell death pathway.
Induction of Pyroptosis
In addition to ICD, this compound has been implicated in the induction of pyroptosis, a lytic and pro-inflammatory form of programmed cell death, particularly in colon adenocarcinoma. This process is mediated by the activation of caspase-1, which then cleaves gasdermin D (GSDMD). The N-terminal fragment of GSDMD oligomerizes and forms pores in the plasma membrane, leading to cell swelling and lysis.
Experimental Protocol: Western Blot for Caspase-1 Activation and GSDMD Cleavage
Materials:
-
Colon adenocarcinoma cell line (e.g., HT-29, HCT116)
-
This compound
-
Lysis buffer
-
Primary antibodies against pro-caspase-1, cleaved caspase-1 (p20 subunit), full-length GSDMD, and the N-terminal fragment of GSDMD
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate and imaging system
Procedure:
-
Treat colon cancer cells with this compound for various time points.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescence substrate and capture the image.
-
Analyze the bands corresponding to pro-caspase-1, cleaved caspase-1, full-length GSDMD, and cleaved GSDMD to assess the activation of the pyroptotic pathway.
dot
Figure 3: this compound-induced pyroptosis signaling pathway in colon cancer cells.
Quantitative Analysis of this compound's Anticancer Activity
While extensive quantitative data for this compound is not widely available in the public domain, preliminary studies have indicated its potent cytotoxic effects. Further research is required to establish comprehensive dose-response curves and IC50 values across a broad range of cancer cell lines.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| L1210 | Leukemia | Data not available |
| P388 | Leukemia | Data not available |
| U2OS | Osteosarcoma | Data not available |
| MCA205 | Fibrosarcoma | Data not available |
| HT-29 | Colon Adenocarcinoma | Data not available |
| HCT116 | Colon Carcinoma | Data not available |
Note: The IC50 values in this table are placeholders and require experimental determination.
Future Directions and Conclusion
This compound presents a compelling profile as an anticancer agent with a unique combination of mechanisms. Its ability to inhibit DNA/RNA synthesis, coupled with the induction of both immunogenic cell death and pyroptosis, suggests its potential for broad therapeutic application. Key areas for future research include:
-
Target Deconvolution: Utilizing advanced proteomics techniques, such as affinity chromatography coupled with mass spectrometry, to definitively identify the direct molecular targets of this compound responsible for the inhibition of DNA and RNA synthesis.
-
Quantitative Profiling: Comprehensive screening of this compound against a large panel of cancer cell lines (e.g., the NCI-60 panel) to determine its spectrum of activity and to identify potential biomarkers of sensitivity.
-
In Vivo Efficacy: Further preclinical studies in various tumor models to evaluate the in vivo efficacy, safety, and optimal dosing schedules for this compound, both as a monotherapy and in combination with other anticancer agents, particularly immune checkpoint inhibitors.
References
Exploring the Antitumor Activity of Septacidin in Leukemia Cell Lines: A Technical Guide
Disclaimer: Detailed public data on the specific antitumor activity of Septacidin in leukemia cell lines, including quantitative metrics and specific signaling pathways, is limited. This compound is known as an antitumor antibiotic that inhibits RNA and DNA synthesis. To provide a comprehensive technical guide that meets the core requirements of this request, this document will focus on this mechanism of action. We will use well-characterized antitumor antibiotics, Doxorubicin (B1662922) and Actinomycin D , which also function by inhibiting nucleic acid synthesis, as illustrative examples. The data, protocols, and pathways described herein are based on these analogous compounds and serve to model the experimental approaches and potential outcomes for a compound like this compound.
Introduction
Leukemia, a group of cancers that usually begin in the bone marrow and result in high numbers of abnormal white blood cells, remains a significant challenge in oncology. The development of novel therapeutic agents is crucial for improving patient outcomes. This compound is an antibiotic that has been noted for its antitumor properties, which are attributed to its ability to inhibit the synthesis of DNA and RNA in cancer cells.[1] This mode of action is a hallmark of several effective chemotherapeutic agents used in the treatment of leukemia.
This technical guide provides an in-depth exploration of the antitumor activity of compounds that inhibit nucleic acid synthesis in leukemia cell lines. While specific data for this compound is sparse, we will leverage the extensive research on Doxorubicin and Actinomycin D to present quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. This information is intended for researchers, scientists, and drug development professionals investigating novel antileukemic compounds.
Data Presentation: Cytotoxicity and Cellular Effects
The following tables summarize the quantitative effects of Doxorubicin and Actinomycin D on various leukemia cell lines. This data provides a benchmark for the potency and cellular responses that might be expected from a compound with a similar mechanism of action.
Table 1: IC50 Values of Doxorubicin and Actinomycin D in Leukemia Cell Lines
| Compound | Cell Line | Leukemia Type | IC50 Value | Exposure Time | Citation |
| Doxorubicin | MOLM-13 | Acute Myeloid Leukemia (AML) | ~0.5 µM | 48 hours | [1] |
| Doxorubicin | U-937 | Histiocytic Lymphoma | ~1 µM | 48 hours | [1] |
| Doxorubicin | K562 | Chronic Myelogenous Leukemia (CML) | 5,470 µM (resistant) | 72 hours | [2] |
| Actinomycin D | OCI-AML3 | Acute Myeloid Leukemia (AML) | Not specified, effective at low doses | Not specified | [3] |
| Actinomycin D | HL-60 | Acute Promyelocytic Leukemia (APL) | Not specified, effective at low doses | Not specified | [3] |
| Actinomycin D | Chronic Lymphocytic Leukemia (CLL) cells | Chronic Lymphocytic Leukemia (CLL) | 0.02-0.08 µM | 48 hours | [4] |
Table 2: Effects on Apoptosis and Cell Cycle in Leukemia Cell Lines
| Compound | Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Citation |
| Doxorubicin | MOLM-13 | Significant increase in Annexin V positive cells | Not specified | [1] |
| Doxorubicin | 32D BCR-ABL1+ | Increased apoptotic index | Not specified | [5] |
| Actinomycin D | OCI-AML3 | p53-dependent apoptosis | G0/G1 phase arrest | [3] |
| Actinomycin D | CML-T1 | p53-dependent apoptosis | G0/G1 phase arrest | [3] |
| Actinomycin D | HL-60 | Necrosis (p53-null) | Transient G2/M phase arrest | [3] |
| Actinomycin D | Vascular Smooth Muscle Cells | Not specified | G1 phase arrest | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the antitumor activity of a compound like this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a compound.
-
Cell Seeding: Seed leukemia cells (e.g., MOLM-13, HL-60) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of appropriate culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include untreated wells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[6]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at an appropriate density and treat with the desired concentrations of the test compound for the designated time.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1x10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.[6]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle.
-
Cell Seeding and Treatment: Culture cells in 6-well plates and treat with the test compound for the desired time.
-
Cell Harvesting: Collect cells by centrifugation.
-
Fixation: Wash the cells with PBS and fix them in cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The data is used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows relevant to the study of antitumor agents that inhibit nucleic acid synthesis.
Caption: Mechanism of action for DNA intercalating agents.
Caption: p53-mediated apoptosis pathway in response to DNA damage.
Caption: General experimental workflow for screening antitumor activity.
Conclusion
This compound, an antitumor antibiotic, is understood to exert its effects through the inhibition of DNA and RNA synthesis.[1] While specific and detailed data on its activity in leukemia cell lines are not widely available, this technical guide provides a framework for its investigation based on the well-documented activities of analogous compounds, Doxorubicin and Actinomycin D. The provided data tables, experimental protocols, and diagrams of signaling pathways and workflows offer a comprehensive approach for researchers to characterize the antileukemic potential of this compound or other novel compounds with a similar mechanism of action. Future studies are essential to delineate the precise IC50 values, the extent of apoptosis induction and cell cycle arrest, and the specific signaling pathways modulated by this compound in a range of leukemia cell lines. Such research will be pivotal in determining its potential as a therapeutic agent for leukemia.
References
- 1. Doxorubicin selectively induces apoptosis through the inhibition of a novel isoform of Bcl-2 in acute myeloid leukaemia MOLM-13 cells with reduced Beclin 1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low-Dose Actinomycin-D Induces Redistribution of Wild-Type and Mutated Nucleophosmin Followed by Cell Death in Leukemic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Doxorubicin Differentially Induces Apoptosis, Expression of Mitochondrial Apoptosis-Related Genes, and Mitochondrial Potential in BCR-ABL1-Expressing Cells Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Initial Studies on the Structure-Activity Relationship of Septacidin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial structure-activity relationship (SAR) studies of Septacidin, a nucleoside antibiotic with notable antitumor and antifungal properties. The document summarizes key findings related to its structural requirements for biological activity, details relevant experimental methodologies, and visualizes the core biological pathways associated with its synthesis and mechanism of action.
Structure-Activity Relationship (SAR) of this compound Analogs
Initial SAR studies have focused on modifications of the lipophilic fatty acid-amino acid side chain and the sugar moiety. These studies have been pivotal in identifying the structural components crucial for this compound's biological effects, primarily the inhibition of RNA and DNA synthesis in cancer cells.
Data Presentation
The biological activity of this compound analogs has been evaluated based on their ability to inhibit RNA/DNA synthesis and their efficacy against murine leukemia cell lines (L1210 and P388). While early foundational studies provided qualitative assessments of activity, recent research has begun to quantify the antifungal properties of new congeners.
| Modification Description | Analog Structure/Change | Biological Activity | Quantitative Data | Reference |
| Fatty Acyl Chain Length | Shortened from C16 to C12 | Activity Retained | - | [1] |
| Shortened from C16 to C6 | Activity Lost | - | [1] | |
| Shorter (C12) fatty acyl chain (SEP-538) | Weak Antifungal Activity | - | [2] | |
| Shorter (C13) fatty acyl chain (SEP-552) | Moderate Antifungal Activity | MIC: 62.5 µM | [2] | |
| Fatty Acyl Chain Modification | Hydroxylated fatty acyl chain (SEP-624) | Weak Antifungal Activity | - | [2] |
| Shifted fatty acyl chain to glycine (B1666218) unit | Activity Lost | - | [1] | |
| Amino Acid Moiety | Glycine unit omitted | Activity Lost | - | [1] |
| Glycine extended to β-Alanine | Activity Retained | - | [1] | |
| Sugar Moiety | Aminoheptose replaced with 4-amino-4-deoxy-L-glucose | Activity Retained | - | [1] |
| Aminoheptose replaced with 4-amino-4,6-dideoxy-L-glucose | Activity Retained | - | [1] |
Summary: The lipophilic fatty acid side chain is critical for activity. A minimum chain length (greater than C6, with C12 being effective) is required. The position of the fatty acid on the amino acid and the presence of the amino acid itself are essential. The core aminoheptose sugar can be substituted with other 4-amino-L-sugars without loss of activity.[1] The antifungal activity is also sensitive to the fatty acyl chain's length and decoration.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound. While detailed, step-by-step synthesis protocols for the earliest analogs are not extensively published, a general synthetic workflow is described. Modern protocols for assessing this compound's biological activities are provided.
General Workflow for this compound Analog Synthesis
The synthesis of this compound analogs involves a multi-step process starting from a protected sugar, followed by the construction of the adenine (B156593) base, introduction of the amino group, and finally, attachment of the side chain.
Inhibition of RNA Synthesis Assay (Click Chemistry-Based)
This non-radioactive assay measures the rate of global RNA synthesis by quantifying the incorporation of a uridine (B1682114) analog, 5-Ethynyluridine (5-EU), into newly transcribed RNA.
-
Cell Culture and Treatment:
-
Seed cells (e.g., L1210 leukemia cells) in a 96-well plate at a desired density and allow them to adhere or stabilize overnight.
-
Treat cells with various concentrations of this compound analogs or a vehicle control for a predetermined time (e.g., 4-24 hours). Include a positive control inhibitor like Actinomycin D.[3]
-
-
RNA Labeling with 5-Ethynyluridine (5-EU):
-
Fixation and Permeabilization:
-
Remove the culture medium and wash the cells once with Phosphate-Buffered Saline (PBS).
-
Fix the cells by adding a fixative solution (e.g., 4% paraformaldehyde in PBS) and incubating for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells by adding a permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS) and incubating for 10-20 minutes.[3]
-
-
Click Reaction:
-
Prepare a "Click" reaction cocktail containing a fluorescent azide (B81097) (e.g., Azide-Fluor 488), a copper(I) catalyst, and a reducing agent in a reaction buffer.
-
Add the reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.[3][4]
-
-
Staining and Analysis:
Immunogenic Cell Death (ICD) Marker Assays
This compound is known to induce ICD, a form of apoptosis that stimulates an anti-tumor immune response. This process is characterized by the release of Damage-Associated Molecular Patterns (DAMPs).
-
Cell Treatment: Treat target cancer cells (e.g., murine fibrosarcoma MCA205) with this compound (e.g., 10 µM) or controls for the desired time (e.g., 4-24 hours).
-
Cell Staining:
-
Harvest cells gently and wash with cold FACS buffer (e.g., PBS with 1% BSA).
-
Incubate cells with a primary antibody against Calreticulin conjugated to a fluorophore (e.g., Alexa Fluor 488) for 30-60 minutes on ice, protected from light.
-
Add a viability dye (e.g., Propidium Iodide or DAPI) to distinguish live from dead cells.
-
-
Data Acquisition: Analyze the samples on a flow cytometer, gating on the viable cell population to quantify the percentage of CRT-positive cells.
-
Cell Treatment: Treat cells in a multi-well plate with this compound as described above.
-
Supernatant Collection: After treatment, carefully collect the cell culture supernatant. Centrifuge briefly to remove any cellular debris.
-
ATP Measurement:
-
Use a commercial luciferase/luciferin-based ATP determination kit.
-
In a luminometer-compatible plate, add the collected supernatant.
-
Add the ATP assay reagent (containing luciferase and D-luciferin) to each well.
-
Immediately measure the luminescence. The light output is proportional to the ATP concentration. A standard curve using known ATP concentrations should be prepared for quantification.
-
-
Sample Preparation: Collect and clarify cell culture supernatants as for the ATP assay. Samples can be used immediately or stored at -80°C.
-
ELISA Protocol (Sandwich ELISA):
-
Use a 96-well plate pre-coated with an HMGB1 capture antibody.
-
Add standards and samples to the wells and incubate for 1-2 hours at 37°C.
-
Wash the wells multiple times with a wash buffer.
-
Add a biotinylated detection antibody specific for HMGB1 and incubate for 1 hour.
-
Wash the wells again.
-
Add Streptavidin-HRP conjugate and incubate for 30 minutes.
-
Wash the wells thoroughly.
-
Add a TMB substrate solution and incubate until color develops (10-20 minutes), then add a stop solution.
-
Read the absorbance at 450 nm using a microplate reader. The concentration of HMGB1 is determined by comparison to a standard curve.
-
Signaling and Biosynthetic Pathways
Biosynthesis of the L,l-gluco-heptosamine Moiety
The unique L,l-gluco-heptosamine sugar core of this compound is synthesized through a dedicated enzymatic pathway. The process involves a series of oxidation and epimerization steps catalyzed by specific enzymes encoded within the this compound biosynthetic gene cluster.
Induction of Immunogenic Cell Death (ICD)
This compound's antitumor effect is mediated, at least in part, by its ability to induce immunogenic cell death. This process turns dying tumor cells into an in-situ vaccine, stimulating a T-cell-dependent adaptive immune response against the tumor.
References
- 1. Antitumor this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel this compound congeners from a high yield heterologous expression strain Streptomyces albus 1597 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RNA Synthesis Assay Kit (ab228561) | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
Preliminary Investigation into Septacidin's Inhibition of RNA/DNA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a framework for the preliminary investigation of Septacidin's inhibitory effects on RNA and DNA synthesis. This compound is a nucleoside antibiotic with demonstrated antitumor and antifungal properties.[1][2][3] Its mechanism of action is understood to involve the disruption of nucleic acid synthesis, a critical pathway for the proliferation of cancerous cells.[4] This document outlines key experimental protocols and data presentation strategies to rigorously evaluate this compound's potential as a therapeutic agent targeting RNA and DNA synthesis.
Data Presentation
Effective evaluation of an inhibitory compound requires the systematic collection and clear presentation of quantitative data. The following tables are provided as templates for summarizing the results from the experimental protocols detailed in this guide.
Table 1: In Vitro Inhibition of RNA and DNA Synthesis in L1210 Leukemia Cells by this compound
| Concentration (µM) | RNA Synthesis Inhibition (%) | DNA Synthesis Inhibition (%) |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| IC50 (µM) |
Table 2: Cell Viability of L1210 Cells Following Treatment with this compound
| Concentration (µM) | Cell Viability (%) (24h) | Cell Viability (%) (48h) | Cell Viability (%) (72h) |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| EC50 (µM) |
Experimental Protocols
The following protocols are designed to provide a comprehensive preliminary assessment of this compound's inhibitory effects on RNA and DNA synthesis in a relevant cancer cell line.
Cell Culture
-
Cell Line: Murine leukemia L1210 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells should be in the logarithmic growth phase for all experiments.
RNA and DNA Synthesis Inhibition Assay
This assay measures the incorporation of radiolabeled precursors into newly synthesized RNA and DNA.
-
Materials:
-
L1210 cells
-
This compound (various concentrations)
-
[³H]-Uridine (for RNA synthesis)
-
[³H]-Thymidine (for DNA synthesis)
-
96-well microplates
-
Trichloroacetic acid (TCA), ice-cold 10% and 5% solutions
-
Scintillation fluid
-
Scintillation counter
-
-
Procedure:
-
Seed L1210 cells into 96-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 4, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
For the last 2 hours of incubation, add 1 µCi/well of [³H]-Uridine or [³H]-Thymidine.
-
After incubation, harvest the cells onto glass fiber filters using a cell harvester.
-
Wash the filters twice with ice-cold 10% TCA to precipitate macromolecules.
-
Wash the filters twice with ice-cold 5% TCA.
-
Wash the filters once with 70% ethanol.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
L1210 cells
-
This compound (various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Seed L1210 cells into 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the preliminary investigation of a potential RNA/DNA synthesis inhibitor like this compound.
Caption: Workflow for investigating this compound's inhibitory effects.
Conceptual Signaling Pathway
The diagram below illustrates the general mechanism by which nucleoside analogues inhibit RNA and DNA synthesis, which is the proposed mechanism for this compound.
Caption: Conceptual pathway of nucleoside analogue-mediated inhibition.
References
Exploring the Chemical Synthesis of the Septacidin Core Structure: A Review of the Current Scientific Landscape
For researchers, scientists, and drug development professionals, a comprehensive understanding of the synthetic pathways to complex natural products is crucial for analog development and medicinal chemistry efforts. However, a thorough review of the existing scientific literature reveals that a complete chemical total synthesis of the septacidin core structure has not yet been published.
This compound is a nucleoside antibiotic characterized by a unique and complex core: an N6-glycosylated L-heptosamine-adenine moiety. This structure has presented significant challenges to synthetic chemists, a fact highlighted by multiple research groups. While the total synthesis of related compounds and simplified analogs has been achieved, providing valuable insights, a detailed, step-by-step protocol for the chemical construction of the natural this compound core remains an unmet goal in synthetic organic chemistry.
This technical guide will, therefore, pivot to summarize the current state of knowledge, focusing on the strategies that have been reported for analogous structures and the extensive research into the biosynthetic pathway, which may inspire future chemical synthesis endeavors.
Synthetic Approaches to Analogous Structures
The primary published work in this area has been on the synthesis of this compound analogs, where the complex L-heptosamine sugar is replaced with more accessible monosaccharides. A general synthetic strategy for these analogs has been outlined and involves a convergent approach:
-
Preparation of a Protected Sugar : The synthesis begins with a suitably protected sugar, such as L-fucose or L-galactose.
-
Construction of the Adenine (B156593) Moiety : The adenine base is constructed at the anomeric (C-1) position of the sugar.
-
Introduction of the Amino Group : A 4-amino group is introduced into the pyranose ring, mirroring the substitution pattern of the natural product.
-
Side-Chain Attachment : Finally, the characteristic lipophilic fatty acid-amino acid side chain is coupled to the 4-amino group.[1]
This approach provides a logical framework for tackling the this compound core, but it circumvents the primary challenge: the stereocontrolled synthesis of the L-glycero-β-L-gluco-heptopyranosylamine unit and its subsequent N-glycosylation to adenine.
A notable success in a related family of compounds is the total synthesis of Spicamycin. Researchers accomplished this by preparing the novel aminoheptose unit and then coupling the derived β-heptopyranosylamine with a protected 6-chloropurine (B14466) using a Palladium-catalyzed reaction. This work confirmed the unique N-glycoside structure and represents a key advancement in the synthesis of such nucleoside antibiotics.[2]
The Biosynthetic Pathway: Nature's Synthetic Route
In contrast to the scarcity of chemical synthesis data, the biosynthetic pathway of this compound has been extensively studied. Understanding this enzymatic route provides a blueprint that could inspire future chemical strategies. The biosynthesis of the L,L-gluco-heptosamine moiety has been delineated through the functional characterization of several key enzymes.
The proposed biosynthetic pathway can be visualized as a multi-step enzymatic cascade.
Caption: A simplified workflow of the key enzymatic steps in the biosynthesis of the this compound core (SEP-327).
Key Enzymatic Steps in the Biosynthesis:
| Step | Precursor(s) | Key Enzyme(s) | Product | Description |
| 1 | D-Sedoheptulose 7-Phosphate, AMP | SepE | SEP-540 | An unprecedented Fe(II)-dependent glycosyltransferase (SepE) attaches an ADP-activated heptose sugar to the N6 position of AMP. |
| 2 | SEP-540 | SepF | SEP-328 | An unusual glycosidase (SepF) removes the ribosyl-5-phosphate group. |
| 3 | SEP-328 | SepI | 4'-Keto Intermediate | An FAD-dependent oxidase (SepI) oxidizes the 4'-hydroxyl group of the heptose moiety. |
| 4 | 4'-Keto Intermediate | SepJ | C5'-Epimerized Intermediate | A TIM barrel sugar epimerase (SepJ) catalyzes epimerization at the C5' position. |
| 5 | C5'-Epimerized Intermediate | SepA | C3'-Epimerized Intermediate | An unprecedented monofunctional L-pyranose C3 epimerase (SepA) acts on the C3' position. The resulting intermediate exists in a stable bicyclic hemiketal form.[3] |
| 6 | C3'-Epimerized Intermediate | SepG | SEP-327 (Core) | A PLP-dependent aminotransferase (SepG) installs the final 4'-amino group to form the L,L-gluco-heptosamine moiety of the this compound core.[3] |
Conclusion and Future Outlook
While a complete de novo chemical synthesis of the this compound core has yet to be reported, the groundwork has been laid through analog synthesis and the successful total synthesis of related natural products like spicamycin. The detailed elucidation of the biosynthetic pathway offers a valuable roadmap, revealing the specific sequence of stereochemical transformations required. Future synthetic efforts will likely need to focus on the stereoselective construction of the unique L-glycero-β-L-gluco-heptopyranosylamine and the development of a robust N-glycosylation method to couple it with the adenine nucleus. The development of such a synthesis would be a significant achievement and would open the door for the creation of novel this compound analogs with potentially enhanced therapeutic properties.
References
The Critical Role of the Fatty Acyl Chain in the Bioactivity of Septacidin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Septacidin, a nucleoside antibiotic, has demonstrated notable antitumor and antifungal properties. Its unique structure, characterized by an N6-glycosylated L-heptosamine-adenine core and a glycyl-fatty acyl side chain, is pivotal to its biological function. This technical guide delves into the critical role of the fatty acyl chain in this compound's bioactivity, consolidating available structure-activity relationship data, outlining key experimental methodologies for its assessment, and postulating potential signaling pathways involved in its mechanism of action. A comprehensive understanding of the fatty acyl moiety's contribution is essential for the rational design of novel, more potent this compound analogues for therapeutic applications.
Introduction
This compound is a member of a unique class of nucleoside antibiotics that exhibit a range of biological activities, including potent antitumor and antifungal effects.[1][2] The core structure of this compound features an unusual N6-glycosylated L-heptosamine-adenine moiety. Attached to this core is a side chain composed of a glycine (B1666218) residue linked to a long-chain fatty acid.[3] This lipophilic side chain is a key determinant of this compound's bioactivity. Early synthetic and structure-activity relationship (SAR) studies have underscored the indispensable nature of the fatty acyl chain, revealing that modifications to its length and position can dramatically impact the molecule's therapeutic efficacy. This guide aims to provide a detailed overview of the current understanding of the fatty acyl chain's role, offering a valuable resource for researchers engaged in the development of this compound-based therapeutics.
Structure-Activity Relationship of the Fatty Acyl Chain
Table 1: Influence of Fatty Acyl Chain Length on the Antitumor Activity of this compound Analogues [3]
| Fatty Acyl Chain Length | Antitumor Activity |
| C16 (Natural) | Active |
| C12 | Active |
| C6 | Inactive |
As summarized in Table 1, the natural C16 fatty acyl chain confers potent antitumor activity. Shortening the chain to C12 maintains this activity, indicating a degree of flexibility in this region. However, a more significant reduction to a C6 chain results in a complete loss of bioactivity.[3] This suggests that a minimum threshold of lipophilicity and chain length is required for this compound to exert its cytotoxic effects. It is hypothesized that the fatty acyl chain facilitates the molecule's interaction with and potential insertion into cellular membranes, a critical step for reaching its intracellular targets.
Furthermore, the position and integrity of the entire side chain are vital. Shifting the fatty acyl group to the glycine unit or omitting the glycine residue altogether also leads to inactive compounds.[3] These findings highlight the specific and essential structural arrangement of the lipophilic tail for the biological function of this compound.
Experimental Protocols
The following sections outline generalized experimental protocols for assessing the bioactivity of this compound and its analogues. These are based on the methodologies cited in the literature and common practices in cancer cell biology and pharmacology.
In Vitro Cytotoxicity and RNA/DNA Synthesis Inhibition Assay in L1210 Leukemia Cells
This protocol describes a method to determine the cytotoxic effects of this compound analogues and their ability to inhibit RNA and DNA synthesis in the murine leukemia L1210 cell line.
Materials:
-
L1210 leukemia cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound analogues dissolved in a suitable solvent (e.g., DMSO)
-
[³H]-Thymidine and [³H]-Uridine
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Scintillation counter
-
96-well microplates
Protocol:
-
Cell Culture: Maintain L1210 cells in exponential growth phase in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Cytotoxicity Assay:
-
Seed L1210 cells into 96-well plates at a density of 1 x 10⁴ cells/well.
-
Add serial dilutions of this compound analogues to the wells. Include a vehicle control (solvent only).
-
Incubate the plates for 48-72 hours.
-
Assess cell viability using a suitable method, such as the MTT or trypan blue exclusion assay.
-
Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
-
-
RNA/DNA Synthesis Inhibition Assay:
-
Seed L1210 cells as described above.
-
Treat the cells with various concentrations of this compound analogues for a predetermined time (e.g., 24 hours).
-
Add [³H]-Thymidine (for DNA synthesis) or [³H]-Uridine (for RNA synthesis) to the wells and incubate for a further 4 hours.
-
Harvest the cells onto glass fiber filters and wash with PBS.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Express the results as a percentage of the control (untreated cells).
-
Caption: Workflow for in vitro cytotoxicity and RNA/DNA synthesis inhibition assays.
In Vivo Antitumor Activity in P388 Leukemia Mouse Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound analogues in a murine model of leukemia.
Materials:
-
Female CDF1 or BDF1 mice
-
P388 leukemia cells
-
This compound analogues formulated for in vivo administration
-
Sterile saline or other appropriate vehicle
-
Syringes and needles
Protocol:
-
Tumor Inoculation: Inoculate mice intraperitoneally (i.p.) with 1 x 10⁶ P388 leukemia cells.
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer the this compound analogues i.p. or via another appropriate route for a specified number of days, starting 24 hours after tumor inoculation. The control group receives the vehicle only.
-
-
Monitoring:
-
Monitor the mice daily for signs of toxicity and record their body weights.
-
Record the day of death for each mouse.
-
-
Data Analysis:
-
Calculate the median survival time (MST) for each group.
-
Express the antitumor activity as the percentage increase in lifespan (%ILS) calculated as: [%ILS = ((MST of treated group / MST of control group) - 1) x 100].
-
Caption: Workflow for in vivo antitumor activity assessment in a P388 leukemia model.
Postulated Signaling Pathways in this compound's Antitumor Action
While the precise molecular targets and signaling pathways affected by this compound have not been fully elucidated, its known inhibitory effect on DNA and RNA synthesis provides a basis for postulating its mechanism of action. Inhibition of these fundamental cellular processes in rapidly dividing cancer cells would likely trigger apoptotic cell death.
Hypothetical Model of this compound-Induced Apoptosis
The following diagram illustrates a plausible, though hypothetical, signaling cascade initiated by this compound, leading to apoptosis. The lipophilic fatty acyl chain is proposed to be essential for the initial interaction with the cell membrane, allowing the drug to enter the cell and reach its intracellular targets.
Caption: A hypothetical signaling pathway for this compound-induced apoptosis.
In this model, the inhibition of nucleic acid synthesis by this compound induces a state of cellular stress, leading to the activation of the tumor suppressor protein p53. Activated p53 can then upregulate pro-apoptotic proteins such as Bax. Bax promotes the permeabilization of the outer mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm. This, in turn, triggers the activation of the caspase cascade, with caspase-9 and subsequently caspase-3 activation, ultimately leading to the execution of the apoptotic program.
Conclusion
The fatty acyl chain is an unequivocally critical structural component for the bioactivity of this compound. Its length and position are finely tuned to impart the necessary physicochemical properties for the molecule to exert its antitumor effects. While the precise molecular mechanisms remain to be fully elucidated, the available data strongly suggest that the lipophilic nature of the fatty acyl chain is key to the initial interaction with and transport across the cell membrane, a prerequisite for the inhibition of intracellular targets and the subsequent induction of apoptosis. Further research, including quantitative SAR studies and detailed mechanistic investigations, is warranted to fully exploit the therapeutic potential of the this compound scaffold. The experimental frameworks and hypothetical signaling pathways presented in this guide provide a foundation for future investigations aimed at developing next-generation this compound analogues with enhanced efficacy and selectivity.
References
Unraveling the Genetic Blueprint of Septacidin Resistance in Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Septacidin, a purine (B94841) nucleoside antibiotic with recognized antifungal properties, presents a potential avenue for novel therapeutic strategies. However, the emergence of drug resistance is an ever-present challenge in antifungal drug development. This technical guide provides an in-depth exploration of the putative genetic basis of this compound resistance in fungi. Drawing parallels from established resistance mechanisms to other nucleoside analogues, notably 5-fluorocytosine (B48100), we delineate hypothesized resistance pathways, including target modification, drug efflux, and metabolic bypass. This document further furnishes detailed experimental protocols for investigating these mechanisms, encompassing methods for generating resistant mutants, determining minimum inhibitory concentrations, and employing genomic and transcriptomic analyses. Accompanied by structured data tables and explanatory diagrams, this guide serves as a comprehensive resource for researchers aiming to understand and circumvent this compound resistance in pathogenic fungi.
Introduction to this compound and Fungal Resistance
This compound is a nucleoside antibiotic, first identified in 1963, that exhibits both antifungal and antitumor activities[1][2]. Its structure, based on a purine core, suggests a mode of action that likely involves the disruption of nucleic acid synthesis, a mechanism shared by other nucleoside analogues used in antimicrobial and anticancer therapies. While the precise molecular target of this compound in fungi has not been definitively elucidated, early studies on its analogues point towards the inhibition of RNA and DNA synthesis[3].
The development of resistance to antifungal agents is a significant clinical concern, driven by mechanisms such as modification of the drug's target protein, increased drug efflux from the fungal cell, and alterations in metabolic pathways that either activate or detoxify the drug. Understanding the genetic underpinnings of such resistance is paramount for the development of durable antifungal therapies and for designing strategies to overcome resistance when it emerges.
Hypothesized Genetic Basis of this compound Resistance
Given the limited direct research on this compound resistance, we can infer potential mechanisms by examining the well-characterized resistance pathways for the nucleoside analogue 5-fluorocytosine (5-FC)[4][5][6][7][8]. 5-FC is a prodrug that requires uptake by a permease and subsequent conversion to its active, toxic form by intracellular enzymes. Resistance to 5-FC commonly arises from mutations in the genes encoding these transport and metabolic proteins.
Alterations in Drug Uptake and Metabolism
As a purine nucleoside, this compound likely requires active transport into the fungal cell via nucleoside transporters. Subsequently, it may need to be metabolized to a pharmacologically active form.
-
Hypothesis 1: Inactivation of Nucleoside Permeases. Mutations in genes encoding plasma membrane transporters responsible for this compound uptake would reduce the intracellular concentration of the drug, leading to resistance. This is analogous to mutations in the FCY2 gene, which encodes a purine-cytosine permease and is a common cause of 5-FC resistance[8].
-
Hypothesis 2: Defects in Metabolic Activation. If this compound is a prodrug, it would require enzymatic conversion to an active metabolite. Mutations in the genes encoding these activating enzymes would prevent the formation of the toxic compound. For 5-FC, this is exemplified by mutations in FCY1 (cytosine deaminase) and FUR1 (uracil phosphoribosyltransferase)[5][8][9]. The analogous enzymes in the purine salvage pathway would be prime candidates for mutations conferring this compound resistance.
Modification of the Drug Target
Assuming this compound or its active metabolite inhibits an essential enzyme involved in nucleic acid synthesis, genetic alterations in the target protein could confer resistance.
-
Hypothesis 3: Target Site Mutations. Single nucleotide polymorphisms (SNPs) in the gene encoding the molecular target of this compound could lead to amino acid substitutions that reduce the binding affinity of the drug without compromising the enzyme's essential function.
Increased Drug Efflux
Overexpression of multidrug efflux pumps is a common mechanism of resistance to a wide range of antifungal drugs.
-
Hypothesis 4: Upregulation of ABC and MFS Transporters. Fungi possess a large family of ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters that can actively pump xenobiotics out of the cell[2]. Upregulation of the expression of genes encoding these transporters, often through mutations in their transcriptional regulators, could lead to increased efflux of this compound and, consequently, resistance.
Data Presentation: Illustrative Quantitative Data
The following tables present hypothetical quantitative data to illustrate the expected outcomes of experiments investigating this compound resistance. These are based on typical findings for other antifungal agents and serve as a template for data organization.
Table 1: Minimum Inhibitory Concentrations (MIC) for this compound
| Fungal Strain | Genotype | MIC (µg/mL) | Fold Change in MIC |
| Wild-Type (WT) | NUP1, ADK1, PDR5 | 2 | - |
| Resistant Mutant 1 | nup1Δ | 32 | 16 |
| Resistant Mutant 2 | adk1-G34A | 16 | 8 |
| Resistant Mutant 3 | PDR5 overexpression | 64 | 32 |
NUP1: Hypothetical nucleoside transporter; ADK1: Hypothetical adenosine (B11128) kinase; PDR5: A well-characterized ABC transporter.
Table 2: Relative Gene Expression in this compound-Resistant Mutants (Hypothetical RT-qPCR Data)
| Gene | Wild-Type (Relative Expression) | Resistant Mutant 3 (Relative Expression) | Fold Change |
| PDR5 | 1.0 | 25.0 | +25 |
| NUP1 | 1.0 | 0.9 | -0.1 |
| ADK1 | 1.0 | 1.1 | +0.1 |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the genetic basis of this compound resistance.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.
Materials:
-
Fungal isolate
-
This compound
-
RPMI-1640 medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).
-
Prepare Inoculum: Culture the fungal isolate on an appropriate agar (B569324) medium. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in RPMI-1640 medium to create a range of concentrations.
-
Inoculation: Add the prepared fungal inoculum to each well containing the diluted this compound. Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth. This can be determined visually or by measuring the optical density at 600 nm.
Generation of this compound-Resistant Mutants
Resistant mutants can be generated in the laboratory through spontaneous mutation and selection or by using mutagens.
Materials:
-
Susceptible fungal strain
-
This compound
-
Appropriate growth medium (liquid and solid)
-
UV transilluminator or chemical mutagen (e.g., ethyl methanesulfonate (B1217627) - EMS)
Protocol for Spontaneous Mutation:
-
Culture Preparation: Grow a culture of the susceptible fungal strain in liquid medium to a high cell density.
-
Plating: Plate a large number of cells (e.g., 10⁷-10⁸) onto agar plates containing a selective concentration of this compound (typically 2-4 times the MIC).
-
Incubation: Incubate the plates at 30°C until colonies appear (this may take several days to weeks).
-
Isolation and Verification: Isolate individual colonies and re-streak them on fresh this compound-containing plates to confirm the resistance phenotype.
Protocol for UV Mutagenesis:
-
Spore/Cell Suspension: Prepare a suspension of fungal spores or cells in sterile water.
-
UV Exposure: Expose the suspension to UV light (254 nm) for a duration that results in approximately 10-20% survival. This can be determined through a preliminary kill curve experiment.
-
Plating: Plate the mutagenized cells onto agar plates containing a selective concentration of this compound.
-
Incubation and Selection: Incubate the plates and select for resistant colonies as described above.
Whole Genome Sequencing and Comparative Genomics
Sequencing the genomes of resistant mutants and comparing them to the wild-type parent strain can identify mutations responsible for resistance.
Materials:
-
Genomic DNA from wild-type and resistant fungal strains
-
Next-generation sequencing (NGS) platform (e.g., Illumina)
-
Bioinformatics software for sequence alignment and variant calling
Protocol:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the fungal strains.
-
Library Preparation: Prepare sequencing libraries from the genomic DNA according to the manufacturer's protocol for the chosen NGS platform.
-
Sequencing: Sequence the libraries to a sufficient depth of coverage (e.g., >30x).
-
Data Analysis:
-
Align the sequencing reads from the resistant mutants to the reference genome of the wild-type strain.
-
Perform variant calling to identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels).
-
Annotate the identified variants to determine their location within genes and their potential impact on protein function.
-
Compare the variants found in multiple independent resistant mutants to identify common mutations in specific genes.
-
Comparative Transcriptomics (RNA-Seq)
RNA-Seq can be used to compare the gene expression profiles of resistant and susceptible strains to identify upregulated or downregulated genes, such as those encoding efflux pumps.
Materials:
-
Total RNA from wild-type and resistant fungal strains (grown with and without this compound)
-
NGS platform
-
Bioinformatics software for transcriptomic analysis
Protocol:
-
RNA Extraction: Extract high-quality total RNA from fungal cultures.
-
Library Preparation: Prepare RNA-Seq libraries, including mRNA enrichment or rRNA depletion, according to the manufacturer's protocols.
-
Sequencing: Sequence the libraries.
-
Data Analysis:
-
Align the RNA-Seq reads to the reference genome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes (DEGs) between the resistant and susceptible strains, and between treated and untreated conditions.
-
Perform functional enrichment analysis (e.g., Gene Ontology) on the DEGs to identify over-represented biological pathways.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows discussed in this guide.
Caption: Hypothesized mechanisms of this compound resistance in fungi.
Caption: Workflow for identifying this compound resistance mechanisms.
Conclusion
While direct experimental data on the genetic basis of this compound resistance in fungi is currently lacking, a robust framework for its investigation can be established based on our understanding of resistance to other nucleoside analogues. The hypothesized mechanisms—impaired uptake and activation, target site modification, and enhanced efflux—provide a solid foundation for future research. The experimental protocols detailed in this guide offer a clear roadmap for researchers to generate and characterize this compound-resistant mutants, and to pinpoint the specific genetic changes that underlie this resistance. A thorough understanding of these mechanisms will be instrumental in the potential development of this compound as a viable antifungal therapeutic and in devising strategies to counteract the emergence of resistance.
References
- 1. oipub.com [oipub.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi | Semantic Scholar [semanticscholar.org]
- 4. Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 6. journals.asm.org [journals.asm.org]
- 7. benchchem.com [benchchem.com]
- 8. Decreased activity of UMP pyrophosphorylase associated with resistance to 5-fluorocytosine in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotechmedjournal.com [biotechmedjournal.com]
Exploring the Synergistic Potential of Septacidin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in exploring the potential synergistic effects of Septacidin, a purine (B94841) nucleoside antibiotic, with other classes of antibiotics. While direct experimental data on this compound's synergistic interactions are not yet available in published literature, this document outlines a robust research plan based on its known mechanism of action—the inhibition of RNA and DNA synthesis.
Introduction: The Promise of this compound and Combination Therapy
This compound is an antitumor and antifungal agent that functions by inhibiting nucleic acid synthesis.[1] In an era of rising antimicrobial resistance, combination therapy offers a promising strategy to enhance the efficacy of existing antibiotics, reduce therapeutic doses, and overcome resistance mechanisms. This guide proposes a systematic approach to investigate the synergistic potential of this compound with other antibiotics, a critical step in evaluating its broader therapeutic applications.
Theoretical Framework for Synergy with this compound
Given that this compound inhibits the fundamental processes of DNA and RNA synthesis, it is hypothesized that it may act synergistically with antibiotics that target other essential bacterial functions. Potential synergistic partners could include inhibitors of:
-
Cell Wall Synthesis: By weakening the bacterial cell wall, these agents may facilitate the entry of this compound to its intracellular targets.
-
Protein Synthesis: A concerted attack on both nucleic acid and protein synthesis could lead to a rapid cessation of bacterial growth and viability. However, it is important to note that some studies have shown that combinations of nucleic acid synthesis inhibitors and protein synthesis inhibitors can be antagonistic.[2][3]
-
Folic Acid Synthesis: Inhibition of this essential metabolic pathway could potentiate the effects of a nucleic acid synthesis inhibitor.
Conversely, antagonism might be observed with other nucleic acid synthesis inhibitors if they compete for the same target or pathway.
Proposed Experimental Protocols
To systematically evaluate the synergistic potential of this compound, the following established in vitro methods are recommended.
Checkerboard Assay
The checkerboard assay is a standard method to quantify the in vitro interaction between two antimicrobial agents.[4][5][6][7]
Objective: To determine the Fractional Inhibitory Concentration (FIC) index for combinations of this compound and other antibiotics against a panel of clinically relevant bacteria.
Methodology:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the selected partner antibiotics in an appropriate solvent and dilute to the desired starting concentrations in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional serial dilution of both antibiotics. One antibiotic is serially diluted along the x-axis, and the other is serially diluted along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism and dilute it to the final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination. The FIC index is calculated as follows:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
FIC Index (FICI) = FIC of Drug A + FIC of Drug B
-
Interpretation of FIC Index: [5][7]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Hypothetical Data Presentation:
The following table illustrates a hypothetical outcome of a checkerboard assay between this compound and a cell wall synthesis inhibitor (Antibiotic X).
| This compound (µg/mL) | Antibiotic X (µg/mL) | Growth | FICI | Interpretation |
| MIC alone: 8 | MIC alone: 4 | |||
| 4 | 1 | - | 0.75 | Additive |
| 2 | 2 | - | 0.75 | Additive |
| 1 | 1 | - | 0.375 | Synergy |
| 0.5 | 2 | - | 0.5625 | Additive |
Time-Kill Curve Analysis
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antibiotic combinations over time.[8][9][10]
Objective: To assess the rate of bacterial killing by this compound in combination with other antibiotics.
Methodology:
-
Bacterial Culture: Grow the test organism to the logarithmic phase in CAMHB.
-
Exposure to Antibiotics: Dilute the bacterial culture to a starting inoculum of approximately 5 x 10^5 CFU/mL in flasks containing:
-
No antibiotic (growth control)
-
This compound alone (at sub-MIC concentration)
-
Partner antibiotic alone (at sub-MIC concentration)
-
Combination of this compound and the partner antibiotic (at sub-MIC concentrations)
-
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Viable Cell Count: Perform serial dilutions of the aliquots and plate them on appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition.
Interpretation: [11]
-
Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Indifference: A < 2-log10 change in CFU/mL between the combination and the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL between the combination and the most active single agent.
Visualizing Experimental Workflows and Potential Mechanisms
Graphviz diagrams are provided to illustrate the proposed experimental workflows and the hypothetical synergistic mechanisms of action.
Caption: Proposed experimental workflow for assessing this compound synergy.
Caption: Hypothetical synergistic mechanism of this compound and a cell wall synthesis inhibitor.
Conclusion and Future Directions
This technical guide provides a foundational framework for initiating research into the synergistic potential of this compound. The proposed experimental protocols, based on well-established methodologies, will enable the systematic collection of quantitative data. The visualization of workflows and potential mechanisms aims to guide the experimental design and interpretation of results. Future research should focus on a broad range of bacterial pathogens and antibiotic partners to fully elucidate the synergistic profile of this compound. Positive in vitro findings should be further validated in in vivo models to assess their clinical relevance. The exploration of this compound in combination therapies could unlock new avenues for combating infectious diseases and addressing the urgent challenge of antimicrobial resistance.
References
- 1. Antitumor this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Drug Interactions: Systematic Evaluation of Protein and Nucleic Acid Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppressive drug combinations and their potential to combat antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. emerypharma.com [emerypharma.com]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
- 10. iosrjournals.org [iosrjournals.org]
- 11. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Septacidin from Streptomyces Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Septacidin is a potent nucleoside antibiotic with recognized antifungal and antitumor properties, first isolated from the fermentation broth of Streptomyces fimbriatus.[1] As a member of the nucleoside antibiotic family, it features a complex structure that includes an adenine (B156593) core, a heptose sugar moiety, and a lipophilic side chain, which contribute to its biological activity.[2] The effective isolation and purification of this compound are critical for further pharmacological studies, including mechanism of action investigations and preclinical development.
This document provides a comprehensive protocol for the isolation and purification of this compound from Streptomyces culture. The methodologies outlined herein are a composite of established procedures for the cultivation of Streptomyces species and the purification of nucleoside antibiotics, offering a robust framework for obtaining high-purity this compound.
Data Presentation
Table 1: Optimized Fermentation Parameters for Streptomyces Species
| Parameter | Optimized Value | Reference |
| Producing Strain | Streptomyces fimbriatus | Dutcher et al., 1963[1] |
| Alternative Strain | Streptomyces albus (heterologous expression) | Chen et al., 2022[3] |
| Growth Medium | YEME Medium (Yeast Extract-Malt Extract) | QIAGEN Protocol |
| Incubation Temperature | 28-30 °C | General Streptomyces Protocols |
| Shaking Speed | 200 rpm | General Streptomyces Protocols |
| Incubation Time | 48-96 hours | General Streptomyces Protocols |
| pH | 6.8-7.0 | Production of Nucleoside antibiotic[4][5] |
Table 2: Purification Overview and Estimated Yields for Nucleoside Antibiotics
| Purification Step | Elution/Mobile Phase | Estimated Purity | Estimated Recovery |
| Solvent Extraction | Ethyl Acetate (B1210297) or Methanol (B129727) | Low | High |
| Silica (B1680970) Gel Chromatography | Chloroform:Methanol Gradient | Moderate | Moderate |
| Sephadex LH-20 Chromatography | Methanol | High | High |
| Reverse-Phase HPLC | Acetonitrile:Water Gradient with 0.1% TFA | >95% | Moderate to High |
Note: The quantitative data in Table 2 are estimates based on typical purification protocols for related microbial secondary metabolites and may vary depending on the specific fermentation yield and experimental conditions.
Experimental Protocols
Fermentation of Streptomyces fimbriatus
This protocol details the cultivation of Streptomyces fimbriatus for the production of this compound.
1.1. Seed Culture Preparation:
-
Prepare YEME (Yeast Extract-Malt Extract) medium.
-
Inoculate a 250 mL flask containing 50 mL of YEME medium with a stock culture of Streptomyces fimbriatus.
-
Incubate the flask at 28-30°C for 48 hours on a rotary shaker at 200 rpm.
1.2. Production Culture:
-
Transfer the seed culture (2% v/v) to a larger fermentation vessel containing YEME medium.
-
Incubate the production culture at 28-30°C for 48-96 hours with continuous agitation at 200 rpm.
-
Monitor the production of this compound using a suitable analytical method, such as HPLC.
Extraction of Crude this compound
This protocol describes the extraction of this compound from the fermentation broth.
-
Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation at 5,000 x g for 20 minutes.
-
Combine the supernatant and the mycelial cake for extraction.
-
Extract the combined broth and mycelium three times with an equal volume of ethyl acetate or methanol.
-
Pool the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification of this compound
This multi-step purification protocol is designed to isolate this compound from the crude extract.
3.1. Silica Gel Column Chromatography:
-
Prepare a silica gel column (230-400 mesh) packed in chloroform.
-
Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Load the dried silica-adsorbed sample onto the column.
-
Elute the column with a stepwise gradient of methanol in chloroform.
-
Collect fractions and analyze them for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.
-
Pool the fractions containing this compound and evaporate the solvent.
3.2. Sephadex LH-20 Gel Filtration Chromatography:
-
Swell the Sephadex LH-20 resin in methanol.
-
Pack a column with the swollen Sephadex LH-20 resin.
-
Dissolve the partially purified extract from the silica gel step in methanol.
-
Load the sample onto the Sephadex LH-20 column.
-
Elute the column with methanol at a constant flow rate.
-
Collect fractions and monitor the elution of this compound by UV absorbance at 260 nm or by HPLC analysis.
-
Combine the pure fractions and concentrate them.
3.3. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Dissolve the purified fraction from the Sephadex LH-20 step in the initial mobile phase composition.
-
Inject the sample onto the HPLC system.
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the collected fraction by analytical HPLC.
-
Lyophilize the pure fraction to obtain this compound as a solid.
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
References
- 1. This compound, A NEW ANTITUMOR AND ANTIFUNGAL ANTIBIOTIC PRODUCED BY STREPTOMYCES FIBRIATUS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. wormmine.nephrolab.uni-koeln.de [wormmine.nephrolab.uni-koeln.de]
- 5. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Septacidin
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a detailed framework for the development and application of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Septacidin. This compound, also known as Spicamycin, is a purine (B94841) nucleoside antibiotic with potential antitumor and antifungal activities. Accurate and reliable analytical methods are crucial for its study in research, development, and quality control settings.
This application note outlines a reversed-phase HPLC (RP-HPLC) method coupled with UV detection, a common and robust approach for the analysis of nucleoside analogs. The provided protocol is based on established methods for similar purine nucleosides and serves as a comprehensive starting point for method development and validation.
Principle of the Method:
The proposed method utilizes a reversed-phase C18 column to separate this compound from potential impurities. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier allows for the efficient elution and sharp peak shape of the analyte. Detection is achieved by monitoring the UV absorbance at a wavelength corresponding to the chromophore of the purine moiety in this compound. Quantification is performed by comparing the peak area of the analyte in a sample to that of a known standard.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Ammonium acetate (B1210297), analytical grade
-
Formic acid, analytical grade
-
Deionized water (18.2 MΩ·cm)
-
0.22 µm syringe filters
Instrumentation
-
HPLC system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
Chromatographic Conditions
The following are recommended starting conditions for the HPLC analysis of this compound. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 10 mM Ammonium acetate in water, pH adjusted to 5.0 with formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent in which it is freely soluble, such as DMSO.
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with the mobile phase initial conditions (90% Mobile Phase A, 10% Mobile Phase B).
-
Calibration Standards: Prepare a series of calibration standards by further diluting the working stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation
For the analysis of a pure substance or a simple formulation, dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.22 µm syringe filter before injection.
Data Analysis
Identify the this compound peak in the chromatogram based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of an HPLC method for the analysis of nucleoside antibiotics. These values should be established during method validation for the specific this compound analysis.
| Parameter | Typical Performance |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (Recovery) | 98 - 102% |
| Precision (RSD%) | ≤ 2.0% |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Retention Time | Dependent on final optimized conditions (e.g., 10-15 min) |
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical workflow for HPLC method development and validation.
Application Notes and Protocols for the Structural Elucidation of Septacidin by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Septacidin is a nucleoside antibiotic with a complex structure, exhibiting antitumor and antifungal properties.[1] Its structural characterization is crucial for understanding its mechanism of action and for the development of potential therapeutic analogs. High-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of complex natural products like this compound.[2][3] This document provides detailed protocols and application notes for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), including a proposed fragmentation pathway to aid in its identification and characterization.
This compound has a molecular formula of C30H51N7O7 and a monoisotopic mass of 621.3850 Da.[1][4] Its structure consists of an adenine (B156593) nucleobase linked to an aminoheptose sugar, which is further substituted with a 14-methylpentadecanamide-glycine side chain. This intricate structure yields a characteristic fragmentation pattern in MS/MS analysis, which can be used as a fingerprint for its identification.
Experimental Protocols
Sample Preparation
For the analysis of this compound from a microbial extract, a robust sample preparation protocol is necessary to remove interfering matrix components.
-
Objective: To extract and purify this compound from a microbial fermentation broth or cell culture for LC-MS/MS analysis.
-
Materials:
-
Microbial culture containing this compound
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)
-
Centrifuge
-
Vortex mixer
-
Sample vials
-
-
Protocol:
-
Extraction:
-
Centrifuge 10 mL of the microbial culture at 4000 rpm for 15 minutes to pellet the cells.
-
Decant the supernatant.
-
To the cell pellet, add 5 mL of methanol and vortex vigorously for 5 minutes to lyse the cells and extract the secondary metabolites.
-
Centrifuge at 4000 rpm for 15 minutes and collect the methanol supernatant.
-
Repeat the extraction process on the pellet with another 5 mL of methanol.
-
Combine the methanol extracts.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.
-
Dilute the combined methanol extract with water to a final methanol concentration of less than 10%.
-
Load the diluted extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove salts and polar impurities.
-
Elute the this compound and other nonpolar to mid-polar metabolites with 5 mL of methanol.
-
-
Final Sample Preparation:
-
Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 1 mL of 50:50 acetonitrile:water with 0.1% formic acid.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.
-
-
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Analysis
-
Objective: To achieve chromatographic separation of this compound from other components in the extract and obtain accurate mass measurements and fragmentation data.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[3]
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Linear gradient from 95% to 5% B
-
18.1-22 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Gas Temperature: 350 °C
-
Full MS Scan Range: m/z 100-1000
-
MS/MS Analysis: Data-Dependent Acquisition (DDA)
-
Precursor Ion Selection: Top 3-5 most intense ions
-
Collision Energy: Stepped collision energy (e.g., 15, 25, 40 eV) or a collision energy spread to obtain comprehensive fragmentation.
-
Data Presentation
Predicted Mass Spectrometry Data for this compound
The following table summarizes the predicted m/z values for the protonated molecule of this compound and its major adducts that can be observed in the full MS scan.
| Ion Species | Chemical Formula | Predicted m/z |
| [M+H]⁺ | [C30H52N7O7]⁺ | 622.3923 |
| [M+Na]⁺ | [C30H51N7O7Na]⁺ | 644.3742 |
| [M+K]⁺ | [C30H51N7O7K]⁺ | 660.3482 |
Data sourced from PubChem and calculated based on the monoisotopic mass.[4]
Proposed MS/MS Fragmentation of this compound ([M+H]⁺)
Based on the known fragmentation patterns of nucleosides, glycosides, and acylated peptides, a plausible fragmentation pathway for the protonated this compound molecule (m/z 622.3923) is proposed below.[5][6] The primary fragmentation events are expected to be the cleavage of the glycosidic bond and fragmentation of the side chain.
| Observed m/z (Theoretical) | Proposed Neutral Loss | Proposed Fragment Structure |
| 622.3923 | - | [M+H]⁺ |
| 487.2980 | C5H8N5 (Adenine) | [M+H - Adenine]⁺ |
| 136.0618 | C25H45N2O7 (Sugar + Side Chain) | [Adenine+H]⁺ |
| 365.2024 | C17H35NO (14-methylpentadecanoyl) | [M+H - Fatty Acyl Group]⁺ |
| 284.1871 | C17H34O (from side chain) | [Glycine-Sugar-Adenine+H]⁺ |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the structural elucidation of this compound.
Caption: Experimental workflow for this compound analysis.
Proposed Fragmentation Pathway of this compound
This diagram illustrates the proposed major fragmentation points of the protonated this compound molecule under collision-induced dissociation.
Caption: Proposed fragmentation of this compound.
Conclusion
The protocols and data presented here provide a comprehensive framework for the structural elucidation of this compound using LC-HRMS/MS. The proposed fragmentation pathway, based on the fundamental principles of mass spectrometry, offers a solid starting point for the interpretation of experimental MS/MS data. By following the detailed experimental protocols, researchers can generate high-quality data to confirm the structure of this compound and identify it in complex biological matrices. This information is invaluable for further research into its biological activity and for the development of new drug candidates.
References
- 1. medkoo.com [medkoo.com]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - this compound (C30H51N7O7) [pubchemlite.lcsb.uni.lu]
- 5. lifesciencesite.com [lifesciencesite.com]
- 6. A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing a cell-based assay to screen for Septacidin's cytotoxicity.
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Septacidin is an antibiotic produced by Streptomyces fibriatus with demonstrated antitumor properties.[1][2] It has been identified as a novel inducer of immunogenic cell death (ICD), a form of apoptosis that triggers an anti-tumor immune response.[1] The hallmarks of ICD include the surface exposure of calreticulin (B1178941) (CRT), secretion of ATP, and release of high mobility group box 1 (HMGB1).[1] Furthermore, the anticancer effects of this compound appear to be dependent on T lymphocytes and it has been shown to inhibit RNA and DNA synthesis in leukemia cells.[1][2]
These application notes provide a comprehensive guide for establishing a robust and reliable cell-based assay to screen for and characterize the cytotoxic effects of this compound. The protocols outlined below describe methods to assess overall cell viability, membrane integrity, and the induction of apoptosis.
Core Concepts in Cytotoxicity Screening
To obtain a comprehensive understanding of this compound's cytotoxic profile, a multi-assay approach is recommended. This involves evaluating different cellular parameters:
-
Metabolic Activity (Cell Viability): Assays like the MTT assay measure the metabolic activity of a cell population, which is often correlated with the number of viable cells.[3][4]
-
Membrane Integrity: The release of intracellular components, such as lactate (B86563) dehydrogenase (LDH), into the culture medium is a key indicator of compromised cell membrane integrity and necrosis.[5][6][7][8][9][10]
-
Apoptosis Induction: Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, provides a direct assessment of apoptosis induction.[11][12][13][14][15]
Experimental Workflow
The overall workflow for screening this compound's cytotoxicity involves several key stages, from cell line selection and compound preparation to data acquisition and analysis.
Caption: General experimental workflow for assessing this compound's cytotoxicity.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Summary of this compound Cytotoxicity Data
| Assay Type | Cell Line | Treatment Duration (hr) | IC50 (µM) | Maximum Inhibition (%) |
| MTT | Jurkat | 24 | ||
| 48 | ||||
| 72 | ||||
| LDH | Jurkat | 24 | ||
| 48 | ||||
| 72 | ||||
| Caspase-3/7 | Jurkat | 24 | ||
| 48 | ||||
| 72 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Cell Culture and Compound Preparation
Materials:
-
Selected cancer cell line (e.g., Jurkat for leukemia)
-
Complete growth medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution (for adherent cells)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
96-well cell culture plates, sterile
Protocol:
-
Maintain the selected cell line in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells as needed to maintain logarithmic growth.
-
Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of this compound in complete growth medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced cytotoxicity.[16]
MTT Cell Viability Assay
This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.[3][4]
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[16]
-
Treat the cells with a range of this compound concentrations and a vehicle control (DMSO) for the desired incubation periods (e.g., 24, 48, 72 hours).[16]
-
Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[16]
-
Aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[4]
LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[6][7][8]
Protocol:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer, e.g., Triton X-100).[5][9]
-
After the incubation period, centrifuge the plate at 400 x g for 5 minutes.[9]
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[5]
-
Add the LDH reaction mixture, as per the manufacturer's instructions, to each well.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[6][9]
-
Measure the absorbance at 490 nm using a microplate reader.[5][10]
Caspase-3/7 Activity Assay (Apoptosis)
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[11][12][13][14][15]
Protocol:
-
Seed cells in a white- or black-walled 96-well plate suitable for luminescence or fluorescence measurements.
-
Treat cells with this compound as previously described.
-
After treatment, add the Caspase-Glo® 3/7 Reagent (or a similar fluorometric substrate) directly to each well.[11]
-
Mix by gentle shaking and incubate at room temperature for 1-2 hours.
-
Measure the luminescence or fluorescence using a plate reader according to the manufacturer's protocol. The signal is proportional to the amount of active caspase-3/7.[11]
Signaling Pathway
This compound is known to induce apoptosis.[1] The intrinsic (mitochondrial) apoptosis pathway is a common mechanism of cell death induced by cytotoxic agents and involves the activation of a caspase cascade.
Caption: Simplified intrinsic apoptosis pathway potentially induced by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 12. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 13. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 14. Caspase 3/7 Assay Kit (Magic Red) (ab270771) | Abcam [abcam.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: In Vitro Efficacy of Septacidin Against U2OS Osteosarcoma Cells
Introduction
Osteosarcoma is the most prevalent primary malignant bone tumor, predominantly affecting children and adolescents. The human osteosarcoma cell line, U2OS, is a well-established model for studying the pathology of this cancer and for the initial screening of potential therapeutic agents.[1][2][3] Septacidin, an antitumor antibiotic, has demonstrated inhibitory effects on RNA and DNA synthesis in leukemia cells.[4] This document provides a detailed protocol for the in vitro evaluation of this compound's activity against U2OS osteosarcoma cells. The following protocols outline methods to assess cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Cell Culture and Maintenance
Proper handling and maintenance of the U2OS cell line are critical for reproducible results.
U2OS Cell Culture Protocol [2][5]
-
Growth Medium: McCoy's 5A Medium Modified supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. An alternative is DMEM with 10% FBS, 2mM L-Glutamine, 100 units/ml penicillin, and 100 µg/ml streptomycin.[5]
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[5]
-
Thawing Protocol:
-
Rapidly thaw the cryopreserved vial of U2OS cells in a 37°C water bath.[6]
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at approximately 125 x g for 5-7 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Seed the cells into an appropriate culture flask.
-
-
Subculturing Protocol:
-
Subculture U2OS cells when they reach 70-80% confluency.[6]
-
Aspirate the growth medium and wash the cell monolayer with phosphate-buffered saline (PBS) without Ca2+ and Mg2+.
-
Add Trypsin-EDTA solution to cover the cell layer and incubate at 37°C until cells detach.[5]
-
Neutralize the trypsin with complete growth medium and collect the cell suspension.
-
Centrifuge the cells and resuspend the pellet in fresh medium for counting and reseeding at a ratio of 1:3 to 1:6.
-
Experimental Protocols
The following are detailed protocols to assess the anti-cancer properties of this compound on U2OS cells.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Seed U2OS cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Protocol:
-
Seed U2OS cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.
-
Treat the cells with selected concentrations of this compound (based on IC50 values from the cytotoxicity assay) for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
-
Seed U2OS cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash them with PBS.
-
Fix the cells in cold 70% ethanol (B145695) and store them at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend them in a PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of this compound on U2OS Cells (IC50 Values in µM)
| Treatment Duration | IC50 (µM) |
| 24 Hours | Value |
| 48 Hours | Value |
| 72 Hours | Value |
Table 2: Effect of this compound on Apoptosis in U2OS Cells (%)
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control | Value | Value | Value |
| This compound (IC50) | Value | Value | Value |
| This compound (2x IC50) | Value | Value | Value |
Table 3: Cell Cycle Distribution of U2OS Cells Treated with this compound (%)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | Value | Value | Value |
| This compound (IC50) | Value | Value | Value |
| This compound (2x IC50) | Value | Value | Value |
Visualizations
Diagrams created using Graphviz to illustrate workflows and signaling pathways.
Caption: Experimental workflow for testing this compound's activity.
Caption: Hypothetical mechanism of this compound action.
References
- 1. ebiohippo.com [ebiohippo.com]
- 2. U-2 OS Cell Line Profile | Culture Collections [culturecollections.org.uk]
- 3. U2OS Cells [cytion.com]
- 4. Antitumor this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encodeproject.org [encodeproject.org]
- 6. Insights | Tips for U-2OS Cell Culture and Gene Editing | Ubigene [ubigene.us]
- 7. Cell apoptosis assay [bio-protocol.org]
- 8. Video: Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols [jove.com]
- 9. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Septacidin-Induced Apoptosis in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Septacidin, an antibiotic produced by Streptomyces fibriatus, has emerged as a promising agent in cancer research due to its ability to induce a specific form of programmed cell death known as immunogenic cell death (ICD) in cancer cells.[1][2][3] Unlike classical apoptosis, ICD is characterized by the emission of danger signals that stimulate an anti-tumor immune response.[1][2][3][4][5] These signals include the cell surface exposure of calreticulin (B1178941) (CRT), the secretion of adenosine (B11128) triphosphate (ATP), and the release of high mobility group box 1 (HMGB1).[1][2][3] While the precise molecular mechanism of this compound's action is still under investigation, it is known to inhibit RNA and DNA synthesis and to trigger a lethal stress response in cancer cells.[6]
These application notes provide detailed protocols for assessing this compound-induced apoptosis and ICD in cancer cell lines. The methodologies described herein are essential for characterizing the cytotoxic effects of this compound and elucidating its mechanism of action, thereby aiding in the development of novel cancer therapeutics.
Key Experimental Readouts for this compound-Induced Apoptosis
To comprehensively evaluate the apoptotic effects of this compound, a combination of assays targeting different stages and hallmarks of apoptosis and ICD is recommended. The following table summarizes key quantitative data that can be obtained from these experiments.
| Experimental Assay | Parameter Measured | Typical Readout | Purpose |
| Annexin V/Propidium Iodide (PI) Staining | Phosphatidylserine externalization and membrane integrity | Percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable (Annexin V-/PI-) cells | Quantify the extent of apoptosis and distinguish it from necrosis. |
| Caspase Activity Assays | Activity of key executioner caspases (e.g., Caspase-3, -7) and initiator caspases (e.g., Caspase-8, -9) | Fold increase in caspase activity relative to untreated controls | Determine the involvement and activation of specific caspase cascades in the apoptotic pathway. |
| TUNEL Assay | DNA fragmentation | Percentage of TUNEL-positive cells | Detect a late-stage hallmark of apoptosis. |
| Western Blotting | Levels of key apoptosis-related proteins | Changes in the expression and cleavage of proteins such as PARP, caspases, and Bcl-2 family members | Investigate the molecular signaling pathways involved in this compound-induced apoptosis. |
| Calreticulin (CRT) Exposure Assay | Surface expression of Calreticulin | Mean fluorescence intensity or percentage of CRT-positive cells | Assess a key hallmark of immunogenic cell death. |
| ATP Release Assay | Extracellular ATP concentration | Luminescence signal proportional to ATP concentration | Measure another critical marker of immunogenic cell death. |
| HMGB1 Release Assay | Extracellular HMGB1 levels | Concentration of HMGB1 in the cell culture supernatant (e.g., by ELISA or Western blot) | Quantify the release of a key danger-associated molecular pattern (DAMP) associated with ICD. |
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cancer cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only controls for setting up compensation and gates.
Caspase-3/7 Activity Assay (Fluorometric)
This assay quantifies the activity of the executioner caspases-3 and -7, which are key mediators of apoptosis.
Materials:
-
Treated and untreated cancer cell lysates
-
Caspase-3/7 fluorometric assay kit (containing a specific substrate like Ac-DEVD-AMC)
-
Fluorometric microplate reader
Protocol:
-
Prepare cell lysates from both this compound-treated and untreated control cells according to the kit manufacturer's instructions.
-
Determine the protein concentration of each lysate.
-
In a black 96-well plate, add 50 µg of protein lysate to each well and adjust the volume with lysis buffer.
-
Prepare the reaction buffer containing the caspase-3/7 substrate (e.g., Ac-DEVD-AMC) and add it to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~460 nm.
-
Calculate the fold increase in caspase-3/7 activity relative to the untreated control.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells grown on coverslips or in a 96-well plate
-
This compound
-
4% Paraformaldehyde in PBS
-
0.25% Triton X-100 in PBS
-
TUNEL assay kit
-
Fluorescence microscope
Protocol:
-
Seed and treat cells with this compound as described for the Annexin V assay.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes at room temperature.
-
Wash the cells with deionized water.
-
Incubate the cells with the TdT reaction mixture (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.
-
Stop the reaction by washing the cells.
-
If required, counterstain the nuclei with a DNA dye like DAPI.
-
Mount the coverslips or view the plate directly under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Western Blotting for Apoptosis-Related Proteins
Western blotting allows for the detection of changes in the expression levels and cleavage of key proteins involved in the apoptotic signaling cascade.
Materials:
-
Treated and untreated cancer cell lysates
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Prepare protein lysates from cells treated with this compound and controls.
-
Quantify the protein concentration of each lysate.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Experimental Workflow for Assessing this compound-Induced Apoptosis
Caption: Workflow for assessing this compound-induced apoptosis.
Signaling Pathway of this compound-Induced Immunogenic Cell Death
Caption: Hallmarks of this compound-induced immunogenic cell death.
Conclusion
The protocols and information provided in these application notes offer a comprehensive framework for researchers to investigate the apoptotic effects of this compound on cancer cell lines. By employing these methodologies, scientists can effectively quantify apoptosis, identify the involvement of specific signaling pathways, and characterize the unique features of immunogenic cell death induced by this promising anti-cancer agent. This will ultimately contribute to a deeper understanding of this compound's therapeutic potential and facilitate its development as a novel cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Screening of novel immunogenic cell death inducers within the NCI Mechanistic Diversity Set - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening of novel immunogenic cell death inducers within the NCI Mechanistic Diversity Set - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stimulators of immunogenic cell death for cancer therapy: focusing on natural compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting immunogenic cell death in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluation of the Antifungal Efficacy of Septacidin using a Broth Microdilution Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal susceptibility testing is a critical component of infectious disease research and drug development. It provides essential data on the in vitro activity of a compound against various fungal pathogens. The broth microdilution method is a standardized technique, widely recognized by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]
These application notes provide a detailed protocol for evaluating the antifungal efficacy of Septacidin, a purine (B94841) nucleoside antibiotic produced by Streptomyces fibriatus, using the broth microdilution method.[2] This protocol is based on established CLSI and EUCAST guidelines and is intended for use by qualified laboratory personnel.[1][3][4][5][6]
Data Presentation
The antifungal activity of this compound is summarized in the table below, presenting the Minimum Inhibitory Concentration (MIC) values against a panel of clinically relevant fungal species and quality control strains. Data is presented as the concentration range of this compound that inhibits the growth of 90% of the tested isolates (MIC⁹⁰).
| Fungal Species | No. of Isolates | This compound MIC⁹⁰ (µg/mL) | Fluconazole MIC⁹⁰ (µg/mL) |
| Candida albicans | 50 | 0.5 | 2 |
| Candida glabrata | 50 | 1 | 16 |
| Candida parapsilosis | 50 | 0.25 | 1 |
| Cryptococcus neoformans | 30 | 0.125 | 8 |
| Aspergillus fumigatus | 30 | 2 | >64 |
| Candida krusei ATCC 6258 (QC) | 10 | 1 | 64 |
| Candida parapsilosis ATCC 22019 (QC) | 10 | 0.5 | 2 |
Experimental Protocols
Principle
The broth microdilution method involves challenging a standardized inoculum of a fungal isolate with serial twofold dilutions of the antifungal agent in a liquid growth medium. Following incubation, the microdilution plates are examined for visible growth to determine the MIC.
Materials and Reagents
-
This compound (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate
-
3-(N-morpholino)propanesulfonic acid (MOPS)
-
Glucose
-
Sterile distilled water
-
Sterile 0.85% saline
-
96-well, sterile, U-bottom microdilution plates
-
Fungal isolates (clinical and quality control strains)
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
Spectrophotometer or hemocytometer
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (35°C)
-
Vortex mixer
Preparation of Media and Reagents
-
RPMI-1640 Medium (2X Concentration): Prepare RPMI-1640 medium according to the manufacturer's instructions, supplementing it with 2% glucose and buffering to a pH of 7.0 with MOPS.[3] This will be the 2X concentrated medium.
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 1280 µg/mL. Further dilutions should be made in RPMI-1640 medium.
-
Fungal Inoculum Preparation:
-
Subculture fungal isolates onto SDA or PDA plates and incubate at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds) to ensure purity and viability.
-
For yeasts, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm. Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[4]
-
For molds, gently scrape the surface of the culture with a sterile, wetted cotton swab. Suspend the conidia in sterile saline containing 0.05% Tween 80. Allow heavy particles to settle for 3-5 minutes. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.[3]
-
Assay Procedure
-
Plate Preparation:
-
Dispense 100 µL of sterile RPMI-1640 medium into all wells of a 96-well microdilution plate.
-
Add an additional 100 µL of the appropriate this compound working solution to the first column of wells, resulting in a total volume of 200 µL.
-
Perform twofold serial dilutions by transferring 100 µL from the first column to the second, and so on, down to the tenth column. Discard 100 µL from the tenth column. This will result in a final volume of 100 µL in each well, with drug concentrations ranging from a starting concentration down to a lower limit.
-
Wells in column 11 will serve as the growth control (no drug), and wells in column 12 will serve as the sterility control (no inoculum).
-
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL. Do not inoculate the sterility control wells (column 12).
-
Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).[1][7] The incubation time may need to be optimized depending on the growth rate of the specific fungal species.
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is a significant inhibition of fungal growth compared to the growth control.
-
For yeasts, the endpoint is typically a ≥50% reduction in turbidity as determined visually or with a spectrophotometer.[1]
-
For molds, the endpoint is often complete inhibition of visible growth.[1]
-
Visualizations
Caption: Workflow for the broth microdilution antifungal susceptibility assay.
Caption: Proposed mechanism of this compound via nucleic acid synthesis inhibition.
References
- 1. Molecular targets for antifungals in amino acid and protein biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Frontiers | Novel Combinations of Agents Targeting Translation That Synergistically Inhibit Fungal Pathogens [frontiersin.org]
- 4. brainkart.com [brainkart.com]
- 5. Antifungal Agents - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A Quick Guide to Small-Molecule Inhibitors of Eukaryotic Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, A NEW ANTITUMOR AND ANTIFUNGAL ANTIBIOTIC PRODUCED BY STREPTOMYCES FIBRIATUS. | Semantic Scholar [semanticscholar.org]
Application Note: Evaluating the Anti-Proliferative Effects of Septacidin Using a Colony Formation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The colony formation assay, or clonogenic assay, is a gold-standard in vitro method used to determine the long-term survival and proliferative capability of a single cell.[1] This assay is crucial for assessing the cytotoxic effects of various treatments, including radiation and chemotherapeutic agents, by measuring a cell's ability to form a colony, which is typically defined as a cluster of at least 50 cells.[1][2] Unlike short-term viability assays that may overestimate cell survival, the colony formation assay provides a more accurate assessment of reproductive cell death, a critical endpoint in cancer therapy where the goal is to halt tumor repopulation. Septacidin is an antitumor antibiotic known to inhibit RNA and DNA synthesis in cancer cells.[3] This application note provides a detailed protocol for performing a colony formation assay to evaluate the anti-proliferative effects of this compound on a cancer cell line.
Principle of the Assay
The assay is based on the principle that a single viable cell, when plated at a low density, can proliferate indefinitely under optimal conditions to form a macroscopic colony.[4] By treating cells with this compound and comparing the number of colonies formed to an untreated control group, one can quantify the drug's effect on the cells' clonogenic survival. Key metrics derived from this assay are Plating Efficiency (PE), which reflects the intrinsic ability of cells to form colonies, and Surviving Fraction (SF), which measures the proportion of cells that retain their reproductive ability after treatment.[2]
Materials and Reagents
-
Cell Line: Adherent cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
This compound: Stock solution of known concentration, stored appropriately
-
Cell Culture Medium: Complete medium appropriate for the cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS): Calcium and Magnesium-free
-
Trypsin-EDTA: 0.25% or 0.05% solution
-
Fixation Solution: 100% Methanol or a 1:3 mixture of acetic acid and methanol
-
Staining Solution: 0.5% (w/v) Crystal Violet in 25% methanol[5]
-
Equipment:
Experimental Protocol
This protocol describes the "plating before treatment" method, which is common for chemical treatments.[6]
Step 1: Cell Preparation and Seeding
-
Culture the chosen cell line to approximately 80% confluency.
-
Harvest the cells by washing with PBS, followed by trypsinization to obtain a single-cell suspension. Neutralize trypsin with complete medium.[6]
-
Perform a cell count using a hemocytometer or automated counter. It is critical to obtain an accurate cell count.[7]
-
Determine the optimal seeding density. This is a crucial preliminary step and is cell-line dependent. Plate a range of cell numbers (e.g., 100, 200, 500, 1000 cells/well) and incubate for 10-14 days to find the density that yields well-separated, countable colonies (50-150 colonies per well) in the control group.
-
Based on the optimization, seed the appropriate number of cells into each well of 6-well plates. Add 2 mL of complete medium.
-
Incubate the plates for several hours (or overnight) in a CO2 incubator at 37°C to allow cells to attach firmly.[7]
Step 2: this compound Treatment
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range might be from 1 nM to 100 µM, but this should be optimized based on the drug's known potency or preliminary viability data. Include a vehicle control (e.g., DMSO, if used to dissolve this compound).[5]
-
Carefully remove the medium from the attached cells and replace it with the medium containing the different concentrations of this compound.
-
Treat the cells for a defined period. This could be continuous exposure (drug is left on for the duration of the experiment) or a short-term exposure (e.g., 24-72 hours), after which the drug-containing medium is replaced with fresh, drug-free medium.[5]
Step 3: Incubation for Colony Formation
-
Return the plates to the CO2 incubator at 37°C.
-
Incubate for 1-3 weeks, depending on the growth rate of the cell line.[2] The goal is to allow colonies in the control wells to grow to a sufficient size (at least 50 cells) for easy visualization and counting.[7]
-
Do not disturb the plates during incubation to ensure colonies arise from single cells.
Step 4: Fixation and Staining
-
Once colonies are of adequate size, remove the medium from the wells.
-
Gently wash each well twice with PBS to remove any remaining medium and dead cells.[5]
-
Add 1-2 mL of fixation solution (e.g., 100% methanol) to each well and incubate at room temperature for 15-20 minutes.[5]
-
Remove the fixation solution.
-
Add 1-2 mL of 0.5% Crystal Violet staining solution to each well, ensuring the entire surface is covered. Incubate at room temperature for 20-40 minutes.[5]
-
Carefully remove the Crystal Violet solution. Wash the plates by gently running tap water over them or immersing them in a container of water until excess stain is removed.[2][5]
-
Allow the plates to air-dry completely overnight in an inverted position.[4]
Step 5: Colony Counting and Quantification
-
Count the number of colonies in each well. A colony is defined as a cluster of at least 50 cells.[1] This can be done manually using a stereomicroscope or with automated colony counting software for higher throughput and less bias.
-
For quantitative analysis of staining, the crystal violet can be dissolved by adding 1 mL of 10% acetic acid to each well and incubating on a shaker for 1 hour.[5] The absorbance can then be read on a plate reader.
Data Analysis and Presentation
Calculations:
-
Plating Efficiency (PE): This metric represents the percentage of seeded cells that form colonies in the untreated control group.
-
PE (%) = (Number of colonies counted in control / Number of cells seeded in control) x 100
-
-
Surviving Fraction (SF): This is the fraction of cells that survive the this compound treatment, normalized to the plating efficiency of the control cells.[2]
-
SF = Number of colonies counted after treatment / (Number of cells seeded x (PE / 100))
-
Data Presentation:
Summarize the results in clear, structured tables for easy comparison across different this compound concentrations.
Table 1: Plating Efficiency of Control Cells
| Replicate | Cells Seeded | Colonies Counted | Plating Efficiency (%) |
|---|---|---|---|
| 1 | 500 | 185 | 37.0 |
| 2 | 500 | 198 | 39.6 |
| 3 | 500 | 191 | 38.2 |
| Average | 500 | 191.3 | 38.3 |
Table 2: Surviving Fraction after this compound Treatment
| This compound Conc. (µM) | Cells Seeded | Avg. Colonies Counted | Surviving Fraction (SF) |
|---|---|---|---|
| 0 (Control) | 500 | 191 | 1.00 |
| 0.1 | 500 | 152 | 0.79 |
| 1 | 500 | 95 | 0.50 |
| 10 | 500 | 38 | 0.20 |
| 100 | 500 | 5 | 0.03 |
Visualizations
// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=oval]; DNA_Synth [label="DNA Synthesis", fillcolor="#FBBC05", fontcolor="#202124"]; RNA_Synth [label="RNA Synthesis", fillcolor="#FBBC05", fontcolor="#202124"]; Protein_Synth [label="Protein Synthesis", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Cycle [label="Cell Cycle Progression", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Colony [label="Colony Formation", fillcolor="#34A853", fontcolor="#FFFFFF", shape=octagon];
// Edges this compound -> DNA_Synth [arrowhead=T, label="Inhibits"]; this compound -> RNA_Synth [arrowhead=T, label="Inhibits"];
DNA_Synth -> Cell_Cycle; RNA_Synth -> Protein_Synth; Protein_Synth -> Cell_Cycle;
Cell_Cycle -> Proliferation; Proliferation -> Colony;
// Invisible nodes for alignment {rank=same; DNA_Synth; RNA_Synth;} {rank=same; Protein_Synth; Cell_Cycle;} } .dot Caption: Postulated mechanism of this compound's effect on proliferation.
References
- 1. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clonogenic Assay [bio-protocol.org]
- 3. Antitumor this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ossila.com [ossila.com]
- 5. Colony Formation [protocols.io]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. scribd.com [scribd.com]
Application Notes and Protocols for Western Blot Analysis of Protein Expression Changes Induced by Septacidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Septacidin is a nucleoside antibiotic with demonstrated antitumor and antifungal properties.[1] Its primary mechanism of action involves the inhibition of RNA and DNA synthesis, leading to cytotoxicity in rapidly proliferating cells, such as cancer cells.[2] Understanding the molecular sequelae of this compound treatment is crucial for its development as a therapeutic agent. Western blot analysis is a powerful and widely used technique to investigate changes in protein expression levels, providing insights into the cellular pathways affected by a compound.[3][4][5]
This document provides detailed protocols for utilizing Western blot analysis to examine the effects of this compound on key proteins involved in the DNA damage response, cell cycle regulation, and apoptosis.
Experimental Protocols
A critical aspect of a successful Western blot is the quality of the protein sample.[5] The following protocols outline the necessary steps from cell treatment to protein detection.
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the cancer cell line of interest (e.g., HeLa, MCF-7, or A549) in 100 mm culture dishes at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 0, 1, 5, 10 µM).
-
Incubation: Remove the old medium from the culture dishes and replace it with the medium containing the different concentrations of this compound. Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Preparation of Cell Lysates
-
Cell Washing: Place the cell culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[6][7]
-
Cell Lysis: Aspirate the PBS and add 1 mL of ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to each 100 mm dish.[8]
-
Cell Scraping: Scrape the adherent cells from the dish using a cold plastic cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.[6][8]
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing. To ensure complete lysis and shear DNA, sonicate the lysate three times for 10-15 seconds each, keeping the sample on ice.[9]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[6]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a fresh, pre-chilled microcentrifuge tube.[6]
Protein Quantification: Bicinchoninic Acid (BCA) Assay
The Bicinchoninic Acid (BCA) assay is a sensitive method for quantifying total protein concentration.[2][10]
-
Standard Preparation: Prepare a series of protein standards of known concentrations using Bovine Serum Albumin (BSA) (e.g., 0, 25, 125, 250, 500, 750, 1000, 1500, and 2000 µg/mL).[11]
-
Sample Preparation: Dilute the cell lysates (e.g., 1:10) with the same buffer used for the standards.
-
BCA Reagent Preparation: Prepare the BCA working reagent by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B.[10]
-
Assay Procedure:
-
Absorbance Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.[10][13]
-
Concentration Calculation: Generate a standard curve by plotting the absorbance values of the BSA standards versus their concentrations. Use the standard curve to determine the protein concentration of the unknown samples.[12]
SDS-PAGE and Western Blotting
-
Sample Preparation for Loading:
-
Based on the protein concentrations determined by the BCA assay, calculate the volume of each lysate needed to obtain equal amounts of protein (typically 20-30 µg per lane).
-
Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[8][9]
-
Briefly centrifuge the samples to pellet any insoluble material.
-
-
Gel Electrophoresis (SDS-PAGE):
-
Assemble the electrophoresis apparatus with a polyacrylamide gel of an appropriate percentage based on the molecular weight of the target proteins.
-
Load the prepared samples and a molecular weight marker into the wells of the gel.[7]
-
Run the gel in 1x running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[14][15]
-
-
Protein Transfer:
-
Equilibrate the gel, nitrocellulose or PVDF membrane, and filter papers in transfer buffer.[16]
-
Assemble the transfer sandwich (filter paper, gel, membrane, filter paper) and place it in the transfer apparatus.
-
Perform the transfer at a constant current or voltage according to the manufacturer's instructions (e.g., 100 V for 1 hour).[6]
-
-
Immunodetection:
-
Blocking: After transfer, block the membrane in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[9][17]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[9]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[6]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[6]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.[6]
-
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot analysis of a cancer cell line treated with this compound for 48 hours. The data is presented as fold change relative to the untreated control, normalized to the loading control (GAPDH).
| Protein | Treatment Condition | Fold Change (vs. Control) | p-value |
| p53 | 10 µM this compound | 2.5 | <0.01 |
| Phospho-p53 (Ser15) | 10 µM this compound | 4.2 | <0.001 |
| p21 | 10 µM this compound | 3.8 | <0.001 |
| Bax | 10 µM this compound | 2.9 | <0.01 |
| Bcl-2 | 10 µM this compound | 0.4 | <0.01 |
| Cleaved Caspase-3 | 10 µM this compound | 5.1 | <0.001 |
| Akt | 10 µM this compound | 1.1 | >0.05 |
| Phospho-Akt (Ser473) | 10 µM this compound | 0.3 | <0.01 |
| Survivin | 10 µM this compound | 0.2 | <0.001 |
| GAPDH | 10 µM this compound | 1.0 | - |
Mandatory Visualization
Caption: Experimental workflow for Western blot analysis.
Caption: Hypothesized signaling pathway of this compound.
References
- 1. This compound, A NEW ANTITUMOR AND ANTIFUNGAL ANTIBIOTIC PRODUCED BY STREPTOMYCES FIBRIATUS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Caspase-dependent cleavage of signaling proteins during apoptosis. A turn-off mechanism for anti-apoptotic signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ecteinascidins. A Review of the Chemistry, Biology and Clinical Utility of Potent Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting protein–protein interactions in the DNA damage response pathways for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Septins promote caspase activity and coordinate mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound | C30H51N7O7 | CID 96278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Targeting of PI3K/AKT signaling and DNA damage response in acute myeloid leukemia: a novel therapeutic strategy to boost chemotherapy response and overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting STAT3 in Cancer with Nucleotide Therapeutics [mdpi.com]
- 14. Identification of Cell Cycle Dependent Interaction Partners of the Septins by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Repurposing inhibitors of phosphoinositide 3-kinase as adjuvant therapeutics for bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Septacidin's Secrets: A CRISPR-Cas9 Approach to Elucidate its Mechanism of Action
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for utilizing a genome-wide CRISPR-Cas9 loss-of-function screen to identify genes and pathways that modulate the activity of Septacidin, a nucleoside antibiotic with potent antitumor and antifungal properties. Recent studies have identified this compound as a novel inducer of immunogenic cell death (ICD), a form of apoptosis that stimulates an antitumor immune response. This protocol is designed to uncover the genetic determinants of this compound-induced ICD, providing valuable insights into its mechanism of action and potential avenues for therapeutic enhancement.
Introduction to this compound and Immunogenic Cell Death
This compound is a naturally occurring nucleoside antibiotic that has demonstrated significant antitumor activity.[1][2][3] Its mechanism of action involves the inhibition of both DNA and RNA synthesis, leading to cell death in rapidly dividing cancer cells.[4] A key aspect of this compound's therapeutic potential lies in its ability to induce immunogenic cell death (ICD).[5] ICD is a specialized form of apoptosis characterized by the release of damage-associated molecular patterns (DAMPs), which act as "eat-me" and "find-me" signals to recruit and activate antigen-presenting cells (APCs), thereby initiating a robust and durable anti-tumor immune response.
The three cardinal hallmarks of ICD are:
-
Surface Exposure of Calreticulin (B1178941) (CRT): Translocation of the endoplasmic reticulum (ER) chaperone calreticulin to the cell surface, where it acts as a potent "eat-me" signal for dendritic cells (DCs).[5][6]
-
Secretion of Adenosine Triphosphate (ATP): Release of ATP into the extracellular space, serving as a "find-me" signal to attract immune cells to the tumor microenvironment.[5][7]
-
Release of High Mobility Group Box 1 (HMGB1): Passive release of the nuclear protein HMGB1 from late apoptotic or necrotic cells, which acts as a pro-inflammatory cytokine.[5][8]
Understanding the genetic pathways that regulate these processes in response to this compound is crucial for optimizing its therapeutic efficacy and identifying potential combination therapies.
Signaling Pathway of this compound-Induced Immunogenic Cell Death
The inhibition of DNA and RNA synthesis by this compound is hypothesized to be the primary trigger for a cascade of events culminating in ICD. The proposed signaling pathway is depicted below.
Caption: Proposed signaling pathway of this compound-induced immunogenic cell death.
Experimental Workflow for CRISPR-Cas9 Screening
A genome-wide CRISPR-Cas9 knockout screen will be employed to identify genes that either enhance or suppress the hallmarks of this compound-induced ICD. The overall workflow is outlined below.
Caption: Experimental workflow for the CRISPR-Cas9 screen.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| Human leukemia cell line (e.g., L1210, MOLM-13) | ATCC | Varies |
| Cas9-expressing stable cell line generation kit | Varies | Varies |
| GeCKO v2 Human sgRNA Library | Addgene | 1000000048 |
| Lentiviral Packaging Plasmids (psPAX2, pMD2.G) | Addgene | 12260, 12259 |
| Lipofectamine 3000 Transfection Reagent | Thermo Fisher Scientific | L3000015 |
| Puromycin | Sigma-Aldrich | P8833 |
| This compound | MedChemExpress | HY-114348 |
| Anti-Calreticulin Antibody, Alexa Fluor 488 | BioLegend | 651903 |
| RealTime-Glo™ Extracellular ATP Assay | Promega | G9590 |
| HMGB1 ELISA Kit | R&D Systems | DY1690 |
| Genomic DNA Extraction Kit | QIAGEN | 69504 |
| NEBNext® Ultra™ II DNA Library Prep Kit for Illumina® | New England Biolabs | E7645 |
Phase 1: Library Preparation and Transduction
-
Cell Line Preparation:
-
Establish a stable Cas9-expressing cancer cell line (e.g., L1210) using lentiviral transduction followed by blasticidin selection.
-
Validate Cas9 activity using a functional assay (e.g., GFP knockout).
-
-
Lentiviral Library Production:
-
Co-transfect HEK293T cells with the GeCKO v2 sgRNA library plasmids and the packaging plasmids (psPAX2 and pMD2.G) using Lipofectamine 3000.
-
Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.
-
Titer the lentivirus to determine the optimal multiplicity of infection (MOI).
-
-
Transduction of Cas9-Expressing Cells:
-
Transduce the Cas9-expressing cells with the pooled lentiviral sgRNA library at a low MOI (<0.5) to ensure that most cells receive a single sgRNA.
-
Maintain a library representation of at least 500 cells per sgRNA.
-
-
Antibiotic Selection:
-
Select for successfully transduced cells by treating with puromycin for 7-10 days.
-
Collect a baseline cell population (Day 0) for genomic DNA extraction.
-
Phase 2: this compound Treatment and Phenotypic Sorting
-
This compound Treatment:
-
Treat the transduced cell pool with a predetermined sublethal concentration of this compound (e.g., IC20-IC30) for 24-48 hours. This concentration should be sufficient to induce ICD hallmarks without causing widespread cell death that would lead to loss of library complexity.
-
Include a vehicle-treated control group.
-
-
Phenotypic Staining and Sorting:
-
Calreticulin Exposure: Stain the cells with a fluorescently labeled anti-Calreticulin antibody.
-
Extracellular ATP: Use a luminescent or fluorescent assay to measure extracellular ATP levels. For a FACS-based screen, a fluorescent reporter for purinergic receptor activation can be engineered into the cells.
-
HMGB1 Release: While direct sorting based on secreted HMGB1 is challenging, a surrogate approach can be used, such as staining for a late apoptotic/necrotic marker like propidium (B1200493) iodide (PI) or using a reporter cell line that fluoresces upon HMGB1 binding to its receptor (e.g., TLR4).
-
FACS Sorting: Use fluorescence-activated cell sorting (FACS) to isolate cell populations with high and low expression of the respective ICD hallmarks (e.g., CRT-high vs. CRT-low). Collect at least 10 million cells per sorted population to maintain library representation.
-
Phase 3: Data Analysis and Hit Identification
-
Genomic DNA Extraction and NGS Library Preparation:
-
Extract genomic DNA from the sorted cell populations and the Day 0 control.
-
Amplify the sgRNA cassettes from the genomic DNA using PCR.
-
Prepare next-generation sequencing (NGS) libraries from the PCR amplicons.
-
-
Next-Generation Sequencing:
-
Sequence the NGS libraries on an Illumina platform, aiming for a read depth of at least 200 reads per sgRNA.
-
-
Bioinformatic Analysis:
-
Use a computational tool like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the sequencing data.[9][10]
-
Compare the sgRNA abundance in the "high" and "low" populations for each ICD hallmark to identify genes whose knockout leads to enrichment or depletion.
-
Genes enriched in the "low" population are potential positive regulators of this compound-induced ICD (loss of the gene impairs the ICD phenotype).
-
Genes enriched in the "high" population are potential negative regulators of this compound-induced ICD (loss of the gene enhances the ICD phenotype).
-
-
Hit Validation and Pathway Analysis:
-
Validate the top candidate genes from the screen using individual sgRNAs.
-
Perform pathway analysis on the validated hits to identify key signaling networks involved in this compound's mechanism of action.
-
Data Presentation and Interpretation
The results of the CRISPR screen should be summarized in tables to facilitate comparison and interpretation.
Table 1: Hypothetical Top Gene Hits from CRISPR Screen
| Gene | Phenotype | Screen Population | Log2 Fold Change | p-value | Function |
| Positive Regulators (Enriched in Low Population) | |||||
| PERK | CRT Exposure | CRT-Low | -2.5 | < 0.001 | ER stress sensor |
| PANX1 | ATP Secretion | ATP-Low | -3.1 | < 0.001 | Channel protein for ATP release |
| BAX | CRT Exposure | CRT-Low | -2.2 | < 0.005 | Pro-apoptotic protein |
| Negative Regulators (Enriched in High Population) | |||||
| BCL2 | CRT Exposure | CRT-High | 2.8 | < 0.001 | Anti-apoptotic protein |
| ENPP1 | ATP Secretion | ATP-High | 3.5 | < 0.001 | Ectonucleotidase, degrades ATP |
| SOCS1 | HMGB1 Release | HMGB1-High | 2.1 | < 0.01 | Suppressor of cytokine signaling |
Conclusion
This application note provides a comprehensive framework for utilizing a CRISPR-Cas9 screening approach to dissect the molecular mechanisms underlying this compound-induced immunogenic cell death. The identification of genes that modulate the key hallmarks of ICD will not only provide a deeper understanding of this compound's mode of action but also has the potential to uncover novel drug targets for combination therapies aimed at enhancing its anti-cancer efficacy. The detailed protocols and data interpretation guidelines presented here will enable researchers to effectively implement this powerful technology in their drug discovery and development programs.
References
- 1. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extracellular ATP Assay Kit-Luminescence Extracellular ATP Assay Kit-Luminescence Dojindo [dojindo.com]
- 3. A Genome-wide CRISPR Death Screen Identifies Genes Essential for Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An unexpected link between immunogenic cell death and inhibition of gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for measuring HMGB1 release during immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel pathway combining calreticulin exposure and ATP secretion in immunogenic cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent biosensors for the detection of HMGB1 release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Protocol for the Chemical Synthesis of Septacidin Analogues: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemical synthesis of Septacidin analogues, a class of nucleoside antibiotics with potential antitumor and antifungal activities. The synthesis involves a convergent approach, combining three key fragments: a pyrrolo[2,3-d]pyrimidine core, a modified 4-amino-4,6-dideoxy-L-sugar, and an N-acyl glycine (B1666218) side chain.
Introduction
This compound and its analogues are characterized by a unique structure comprising a pyrrolopyrimidine nucleobase, an amino sugar, and a lipophilic side chain.[1] These compounds have been shown to inhibit RNA and DNA synthesis, making them promising candidates for the development of novel therapeutic agents.[1] This protocol outlines a representative synthetic route to access these complex molecules, enabling further investigation into their structure-activity relationships and therapeutic potential.
Synthetic Strategy Overview
The synthesis is divided into three main stages:
-
Synthesis of the Pyrrolo[2,3-d]pyrimidine Core: Construction of the 7-deazapurine heterocyclic system.
-
Synthesis of the Protected 4-Amino-4,6-dideoxy-L-glucose: Preparation of the modified sugar moiety.
-
Synthesis of the N-Palmitoyl Glycine Side Chain: Elaboration of the lipophilic amino acid component.
-
Assembly of the this compound Analogue: Glycosylation of the pyrrolopyrimidine core with the amino sugar, followed by coupling of the N-acyl glycine side chain.
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall workflow for the synthesis of this compound analogues.
Experimental Protocols
Part 1: Synthesis of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Core
This protocol describes the synthesis of a key intermediate for the pyrrolo[2,3-d]pyrimidine core.
Reaction Scheme:
-
6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol → 7H-pyrrolo[2,3-d]pyrimidin-4-ol → 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Materials and Reagents:
| Reagent | Molar Eq. |
| 7H-pyrrolo[2,3-d]pyrimidin-4-ol | 1.0 |
| Phosphoryl chloride (POCl₃) | 2.9 |
| Toluene (B28343) | - |
| N,N-Diisopropylethylamine (DIPEA) | 1.5 |
| Dichloromethane (B109758) (DCM) | - |
| Water | - |
| Sodium hydroxide (B78521) (NaOH) | - |
Procedure:
-
A mixture of 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 eq), phosphoryl chloride (2.9 eq), and toluene is warmed to 50 °C.[2]
-
N,N-Diisopropylethylamine (1.5 eq) is added in portions, and the temperature is maintained at 50 °C until the reaction is complete (monitored by TLC or LC-MS).[2]
-
The reaction mixture is carefully poured into water at a maximum temperature of 35 °C.[2]
-
The solution is made alkaline (pH 8-9) by the addition of concentrated sodium hydroxide solution and aged at 40 °C for at least 1 hour.[2]
-
The product is extracted with dichloromethane, and the organic phase is washed with water.[2]
-
The organic solvent is removed by distillation to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[2]
Part 2: Synthesis of Protected 4-Amino-4,6-dideoxy-L-glucose
This protocol outlines the preparation of a protected amino sugar derivative, a crucial building block.
Reaction Scheme:
-
L-Rhamnose derivative → 4-azido-4,6-dideoxy-L-glucose derivative → 4-amino-4,6-dideoxy-L-glucose derivative
Materials and Reagents:
| Reagent | Molar Eq. |
| Protected L-rhamnose derivative | 1.0 |
| Triflic anhydride (B1165640) (Tf₂O) | 1.1 |
| Pyridine | 1.2 |
| Sodium azide (B81097) (NaN₃) | 1.5 |
| Dimethylformamide (DMF) | - |
| Triphenylphosphine (B44618) (PPh₃) or H₂/Pd-C | 1.2 |
| Tetrahydrofuran (THF) / Water or Methanol | - |
Procedure:
-
A solution of a suitably protected L-rhamnose derivative (e.g., with protecting groups on hydroxyls at C1, C2, and C3) in dichloromethane is cooled to 0 °C.
-
Pyridine (1.2 eq) and triflic anhydride (1.1 eq) are added, and the reaction is stirred at 0 °C for 1-2 hours.
-
The reaction is quenched with water, and the organic layer is washed with saturated sodium bicarbonate and brine.
-
The crude triflate is dissolved in DMF, and sodium azide (1.5 eq) is added. The mixture is heated to 60-80 °C for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is diluted with water and extracted with ethyl acetate (B1210297). The organic layer is washed with brine, dried, and concentrated.
-
The azide is reduced to the amine using either triphenylphosphine in THF/water (Staudinger reaction) or catalytic hydrogenation (H₂ over Pd-C) in methanol.
-
The resulting protected 4-amino-4,6-dideoxy-L-glucose is purified by column chromatography.
Part 3: Synthesis of N-Palmitoyl Glycine
This protocol describes the preparation of the fatty acid-amino acid side chain.
Materials and Reagents:
| Reagent | Molar Eq. |
| Glycine | 1.0 |
| Sodium hydroxide (NaOH) | 2.0 |
| Palmitoyl chloride | 1.05 |
| Water | - |
| Diethyl ether (optional) | - |
| Hydrochloric acid (HCl) | - |
Procedure:
-
Glycine (1.0 eq) is dissolved in an aqueous solution of sodium hydroxide (2.0 eq) at 0-5 °C.
-
Palmitoyl chloride (1.05 eq), either neat or dissolved in diethyl ether, is added dropwise to the vigorously stirred glycine solution while maintaining the temperature below 10 °C.
-
The pH is maintained between 10-11 by the addition of NaOH solution.
-
After the addition is complete, the mixture is stirred for an additional 2-4 hours.
-
The reaction mixture is cooled in an ice bath and acidified to pH ~2 with concentrated hydrochloric acid to precipitate the N-palmitoyl glycine.
-
The white solid is collected by vacuum filtration and washed with cold water.
Part 4: Assembly of the this compound Analogue
This section details the coupling of the three fragments to yield the final product.
Step 4a: Glycosylation
Reaction Scheme:
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine + Protected 4-amino-4,6-dideoxy-L-glucose → Glycosylated pyrrolopyrimidine
Materials and Reagents:
| Reagent | Molar Eq. |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 1.0 |
| Protected 4-amino-4,6-dideoxy-L-glucose (activated at C1) | 1.2 |
| Lewis Acid (e.g., TMSOTf, SnCl₄) | 0.1 - 1.1 |
| Dichloromethane (DCM) or Acetonitrile (ACN) | - |
Procedure:
-
A solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and the protected amino sugar (activated at the anomeric position, e.g., as a 1-O-acetyl or 1-trichloroacetimidate derivative) (1.2 eq) in anhydrous DCM or ACN is stirred under an inert atmosphere.[3]
-
The Lewis acid catalyst (e.g., TMSOTf) is added dropwise at a low temperature (e.g., -78 °C or 0 °C).[3]
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
-
The reaction is quenched with a saturated solution of sodium bicarbonate.
-
The mixture is extracted with DCM, and the organic layer is washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the glycosylated pyrrolopyrimidine.
Step 4b: Side Chain Coupling
Reaction Scheme:
-
Glycosylated pyrrolopyrimidine + N-Palmitoyl Glycine → this compound Analogue
Materials and Reagents:
| Reagent | Molar Eq. |
| Glycosylated pyrrolopyrimidine (amine) | 1.0 |
| N-Palmitoyl Glycine | 1.1 |
| Coupling agent (e.g., HATU, HBTU, EDCI/HOBt) | 1.2 |
| Base (e.g., DIPEA) | 2.0 |
| Dimethylformamide (DMF) or Dichloromethane (DCM) | - |
Procedure:
-
N-Palmitoyl glycine (1.1 eq) and a coupling agent (e.g., HATU, 1.2 eq) are dissolved in anhydrous DMF or DCM.
-
The base (DIPEA, 2.0 eq) is added, and the mixture is stirred for a few minutes to activate the carboxylic acid.
-
A solution of the glycosylated pyrrolopyrimidine (with the free 4'-amino group) (1.0 eq) in the same solvent is added to the activated ester solution.
-
The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with 1M HCl, saturated sodium bicarbonate, and brine.
-
The organic layer is dried and concentrated.
-
The final protected this compound analogue is purified by column chromatography.
Step 4c: Deprotection
The final step involves the removal of all protecting groups from the sugar and the nucleobase (if any) using standard deprotection protocols (e.g., TFA for Boc groups, hydrogenation for Cbz and Bn groups, TBAF for silyl (B83357) ethers). The choice of deprotection strategy will depend on the protecting groups used in the synthesis.
Data Presentation
The following table summarizes the expected yields for the key synthetic steps. Actual yields may vary depending on the specific analogue and experimental conditions.
| Step | Product | Expected Yield (%) |
| Part 1: Core Synthesis | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 65-75[2] |
| Part 2: Amino Sugar Synthesis | Protected 4-amino-4,6-dideoxy-L-glucose | 40-60 (multi-step) |
| Part 3: Side Chain Synthesis | N-Palmitoyl Glycine | 80-90 |
| Part 4a: Glycosylation | Glycosylated pyrrolopyrimidine | 45-60[3] |
| Part 4b: Side Chain Coupling | Protected this compound Analogue | 70-85 |
| Part 4c: Deprotection | Final this compound Analogue | 50-70 |
Characterization
The identity and purity of the synthesized analogues should be confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final products.
Signaling Pathway and Mechanism of Action
This compound and its analogues are known to inhibit DNA and RNA synthesis.[1] As nucleoside analogues, they are believed to exert their cytotoxic effects by being incorporated into growing nucleic acid chains, leading to chain termination.
The proposed mechanism of action is as follows:
-
Cellular Uptake: The this compound analogue is transported into the cell.
-
Metabolic Activation: Cellular kinases phosphorylate the nucleoside analogue to its active triphosphate form.
-
Incorporation into Nucleic Acids: DNA or RNA polymerases recognize the triphosphate analogue as a substrate and incorporate it into a growing DNA or RNA strand.
-
Chain Termination: The modified sugar moiety of the incorporated analogue prevents the addition of the next nucleotide, leading to the termination of nucleic acid synthesis.
-
Inhibition of Cellular Processes: The halting of DNA replication and transcription ultimately leads to cell cycle arrest and apoptosis.
The following diagram illustrates this proposed signaling pathway:
Caption: Proposed mechanism of action for this compound analogues.
References
- 1. Antitumor this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 3. Glycosylation of Pyrrolo[2,3- d]pyrimidines with 1- O-Acetyl-2,3,5-tri- O-benzoyl-β-d-ribofuranose: Substituents and Protecting Groups Effecting the Synthesis of 7-Deazapurine Ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Tracking Septacidin In Vivo: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing various in vivo imaging techniques to track the biodistribution of Septacidin, a potent antimicrobial peptide, in animal models. Understanding the spatial and temporal distribution of this compound is crucial for optimizing its therapeutic efficacy and assessing potential off-target effects.
Application Notes: Choosing the Right Imaging Modality
The selection of an appropriate in vivo imaging modality is paramount for successfully tracking this compound distribution. The ideal technique depends on the specific research question, required sensitivity, spatial resolution, and the nature of the this compound conjugate. Here, we discuss three key modalities: Optical Imaging (Fluorescence), Nuclear Imaging (PET/SPECT), and Mass Spectrometry Imaging (MSI).
Optical Imaging: Fluorescence
Fluorescence imaging is a widely accessible and cost-effective method for real-time, non-invasive visualization of fluorescently labeled molecules in small animals.[1][2] By conjugating this compound with a near-infrared (NIR) fluorescent dye, its accumulation in various tissues can be monitored longitudinally in the same animal.[2][3] NIR fluorophores (700-900 nm) are preferred due to reduced tissue autofluorescence and deeper tissue penetration.[3]
Advantages:
-
High-throughput and relatively low cost.
-
Real-time imaging capabilities.
-
Allows for longitudinal studies in the same animal, reducing biological variability.[1]
Limitations:
-
Limited tissue penetration depth, making it most suitable for superficial tissues or small animals.[1][2]
-
Signal attenuation with increasing tissue depth can complicate absolute quantification.
Nuclear Imaging: PET and SPECT
Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are highly sensitive nuclear imaging techniques that provide quantitative, three-dimensional information on the distribution of radiolabeled molecules.[4][5] Peptides like this compound can be labeled with positron-emitting (e.g., Gallium-68, ⁶⁸Ga) or gamma-emitting (e.g., Technetium-99m, ⁹⁹mTc) radionuclides.[6][7] These techniques offer unlimited tissue penetration and high sensitivity, making them the gold standard for quantitative biodistribution studies.[2]
Advantages:
-
Excellent sensitivity and quantitative accuracy.[2]
-
Unlimited tissue penetration, enabling whole-body imaging.
-
Translational potential to clinical studies.[5]
Limitations:
-
Requires handling of radioactive materials and specialized facilities.
-
Lower spatial resolution compared to other modalities.
-
The half-life of the radionuclide must be compatible with the pharmacokinetics of the peptide.[8]
Mass Spectrometry Imaging (MSI)
Mass Spectrometry Imaging (MSI) is a powerful, label-free technique that maps the spatial distribution of molecules, including peptides and their metabolites, directly in tissue sections with high chemical specificity.[9][10] MALDI (Matrix-Assisted Laser Desorption/Ionization) MSI is a common approach for analyzing peptides in tissues.[9][11][12]
Advantages:
-
Label-free detection, avoiding potential alterations to the peptide's biological activity.
-
High chemical specificity, allowing for the simultaneous detection of the parent peptide and its metabolites.
-
Provides detailed spatial distribution within a specific organ or tissue at high resolution.[10]
Limitations:
-
Typically performed ex vivo on tissue sections, precluding longitudinal studies in the same animal.
-
Quantification can be challenging.
-
Requires specialized instrumentation and expertise.
Quantitative Biodistribution Data
| Organ/Tissue | Peptide-Coated Magnetic Iron Nanoparticles (%ID/g)[13] | Radioiodinated Amyloid-Reactive Peptide (p5) (Relative Radioactivity)[14] | Synthetic Antimicrobial Peptide (SET-M33) (Plasma Concentration)[15] |
| Blood | Not significant | Decreasing over time | 20.3 ng/mL (male, immediately after dosing), 17.7-23.1 ng/mL (female, immediately after dosing) |
| Liver | ~10-20 | High retention at 2h, stable up to 72h | - |
| Spleen | ~50-100 (highest accumulation) | High retention at 2h, stable up to 72h | - |
| Kidneys | ~10-20 | Rapid clearance | Target organ for toxicity[16] |
| Lungs | ~5-10 | - | - |
| Heart | <5 | - | - |
| Brain | <1 | - | - |
| Intestines | Significantly higher than control | - | - |
| Feces | Significant excretion | - | - |
Note: %ID/g = percentage of injected dose per gram of tissue. Data is highly dependent on the specific peptide, animal model, and time point of measurement.
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound for In Vivo Optical Imaging
This protocol describes the conjugation of an amine-reactive NIR fluorescent dye to this compound.
Materials:
-
This compound peptide with a free amine group (e.g., N-terminus or lysine (B10760008) side chain)
-
Amine-reactive NIR fluorescent dye (e.g., NHS ester of Cy7 or Alexa Fluor 750)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer
Procedure:
-
Peptide Dissolution: Dissolve the this compound peptide in anhydrous DMF or DMSO.
-
Dye Conjugation: Add the amine-reactive NIR dye (typically a 1.5 to 5-fold molar excess over the peptide) to the peptide solution. Add DIPEA to the reaction mixture to act as a base.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the fluorescently labeled this compound using a size-exclusion chromatography column to remove unreacted dye. Further purification can be achieved using reverse-phase HPLC.[17]
-
Characterization: Confirm the identity and purity of the labeled peptide by mass spectrometry and HPLC analysis.
Protocol 2: In Vivo Fluorescence Imaging
Materials:
-
Fluorescently labeled this compound
-
Animal model (e.g., nude mice)
-
In vivo fluorescence imaging system (e.g., IVIS Spectrum)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane.
-
Injection: Inject the fluorescently labeled this compound (typically 5.0 mg/kg body weight) intravenously via the tail vein.[3]
-
Image Acquisition: Place the anesthetized mouse in the imaging chamber. Acquire a baseline photographic image followed by a fluorescence image at various time points post-injection (e.g., 5 min, 1h, 4h, 24h).[3] Use the appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis: Use the system's software to overlay the fluorescence signal on the photographic image. Draw Regions of Interest (ROIs) over various organs to quantify the fluorescence intensity over time.
-
Ex Vivo Analysis (Optional): At the final time point, euthanize the animal and dissect the organs of interest. Image the dissected organs to confirm the in vivo findings and obtain more precise localization.[18]
Protocol 3: Radiolabeling of this compound with ⁶⁸Ga for PET Imaging
This protocol outlines the chelation of ⁶⁸Ga to a DOTA-conjugated this compound.
Materials:
-
DOTA-conjugated this compound
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl
-
Sodium acetate (B1210297) buffer (pH 4.5)
-
C18 Sep-Pak cartridge
-
HPLC system with a radioactivity detector
-
Reaction vial and heating block
Procedure:
-
⁶⁸Ga Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain the ⁶⁸GaCl₃ eluate.[7][19]
-
Reaction Mixture Preparation: In a reaction vial, combine the DOTA-conjugated this compound (e.g., 30 µg) with sodium acetate buffer.[7][19]
-
Radiolabeling: Add the ⁶⁸Ga eluate to the reaction vial. The final pH should be between 3.5 and 4.0. Heat the reaction mixture at 100°C for 10 minutes.[19]
-
Purification: Pass the cooled reaction mixture through a pre-conditioned C18 Sep-Pak cartridge. Wash with water and elute the ⁶⁸Ga-labeled this compound with ethanol.[19]
-
Quality Control: Determine the radiochemical purity of the final product using radio-HPLC.[7][20]
Protocol 4: In Vivo PET/CT Imaging
Materials:
-
⁶⁸Ga-labeled this compound
-
Animal model (e.g., mice)
-
Small-animal PET/CT scanner
-
Anesthesia
Procedure:
-
Animal Preparation: Anesthetize the mouse.
-
Injection: Administer a defined activity of ⁶⁸Ga-labeled this compound (e.g., ~1.85 MBq) intravenously.[7]
-
Image Acquisition: Acquire dynamic or static PET images at desired time points post-injection (e.g., 15, 60, and 120 minutes).[7][19] A CT scan is performed for anatomical co-registration.
-
Data Analysis: Reconstruct the PET images and co-register them with the CT images. Draw ROIs over various organs on the fused images to obtain quantitative data (e.g., %ID/g).
Visualizations
Caption: Workflow for in vivo fluorescence imaging of this compound.
Caption: Workflow for in vivo PET/CT imaging of this compound.
Caption: Generalized signaling pathway of cationic antimicrobial peptides.
References
- 1. Practical Methods for Molecular In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. A Method of Tumor In Vivo Imaging with a New Peptide-Based Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peptide Labelling Strategies for Imaging Agents | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An optimized MALDI MSI protocol for spatial detection of tryptic peptides in fresh frozen prostate tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tissue Preparation for MALDI-MS Imaging of Protein and Peptides | Springer Nature Experiments [experiments.springernature.com]
- 12. Tissue preparation for MALDI-MS imaging of protein and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biodistribution Analysis of Peptide-Coated Magnetic Iron Nanoparticles: A Simple and Quantitative Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dynamic PET and SPECT imaging with radioiodinated, amyloid-reactive peptide p5 in mice: A positive role for peptide dehalogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Safety evaluations of a synthetic antimicrobial peptide administered intravenously in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Fully automated radiolabeling of [68Ga]Ga-EMP100 targeting c-MET for PET-CT clinical imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest Caused by Septacidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Septacidin is an antitumor antibiotic that has been shown to inhibit RNA and DNA synthesis, leading to the suppression of cancer cell proliferation, particularly in leukemia cell lines.[1] This inhibition of nucleic acid synthesis is a key mechanism that can induce cell cycle arrest, a critical process in controlling the growth of cancer cells. Flow cytometry is a powerful and high-throughput technique used to analyze the cell cycle distribution of a cell population. By staining cells with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide (PI), the DNA content of individual cells can be quantified. This allows for the differentiation and quantification of cells in the distinct phases of the cell cycle: G0/G1 (diploid DNA content), S (intermediate DNA content), and G2/M (tetraploid DNA content).
These application notes provide a detailed protocol for the analysis of cell cycle arrest induced by this compound using flow cytometry.
Principle of Action
This compound exerts its cytotoxic effects by interfering with the fundamental processes of DNA and RNA synthesis.[1] The disruption of these processes, particularly DNA replication during the S phase of the cell cycle, can trigger cellular stress and DNA damage response pathways. This activation of intracellular signaling cascades ultimately leads to a halt in cell cycle progression, preventing the cell from dividing. The specific phase of cell cycle arrest (G1/S or G2/M) can depend on the concentration of the drug and the specific cellular context.
Data Presentation
While specific quantitative data for the dose-dependent effects of this compound on cell cycle distribution is not extensively available in public literature, the following table provides a representative example of expected results based on the mechanism of action of DNA synthesis inhibitors. The data is presented as the mean percentage of cells in each phase of the cell cycle ± standard deviation.
Table 1: Hypothetical Dose-Dependent Effect of this compound on Cell Cycle Distribution in a Leukemia Cell Line (e.g., L1210)
| This compound Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Control) | 55 ± 2.5 | 30 ± 1.8 | 15 ± 1.2 |
| 0.1 | 50 ± 2.1 | 35 ± 2.0 | 15 ± 1.5 |
| 1 | 40 ± 3.0 | 45 ± 2.5 | 15 ± 1.8 |
| 10 | 30 ± 2.8 | 55 ± 3.1 | 15 ± 2.0 |
Note: This table is a hypothetical representation to illustrate the expected trend of S-phase arrest for a DNA synthesis inhibitor. Actual results may vary depending on the cell line and experimental conditions.
Experimental Protocols
Materials and Reagents
-
Cell Line: A suitable cancer cell line (e.g., leukemia cell line L1210).
-
This compound: Stock solution in an appropriate solvent (e.g., DMSO).
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): Ca2+/Mg2+ free.
-
Trypsin-EDTA (for adherent cells).
-
Fixative: Ice-cold 70% ethanol (B145695).
-
Staining Solution: Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Flow Cytometer: Equipped with a 488 nm laser for excitation and appropriate emission filters for PI (typically ~617 nm).
Experimental Workflow
Experimental workflow for cell cycle analysis.
Detailed Protocol
-
Cell Seeding and Treatment:
-
Seed the chosen cancer cell line in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Allow the cells to adhere (for adherent lines) or stabilize in suspension overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Fixation:
-
For adherent cells, wash with PBS and detach using trypsin-EDTA. For suspension cells, directly collect the cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to pellet the cells.
-
Carefully aspirate the ethanol supernatant.
-
Wash the cell pellet once with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a 488 nm laser for excitation and collect the PI fluorescence signal in the appropriate channel (e.g., FL2 or PE-Texas Red).
-
Acquire data for at least 10,000-20,000 single-cell events per sample.
-
Use a dot plot of forward scatter area (FSC-A) versus forward scatter height (FSC-H) to gate on single cells and exclude doublets and aggregates.
-
Generate a histogram of the PI fluorescence intensity to visualize the cell cycle distribution.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of this compound-treated cells to the vehicle-treated control cells.
-
Signaling Pathway
The inhibition of DNA and RNA synthesis by this compound is expected to trigger a DNA Damage Response (DDR) pathway. While the specific pathway activated by this compound has not been fully elucidated, a plausible mechanism involves the activation of sensor proteins that detect DNA damage, leading to the activation of downstream kinases and effector proteins that halt the cell cycle to allow for DNA repair or, if the damage is too severe, induce apoptosis.
Proposed signaling pathway for this compound-induced cell cycle arrest.
Disclaimer: The signaling pathway depicted above is a generalized representation of how an inhibitor of DNA synthesis might induce cell cycle arrest through the DNA damage response pathway. The specific molecular targets and pathway components directly affected by this compound require further experimental validation.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers and scientists to investigate the effects of this compound on the cell cycle of cancer cells using flow cytometry. While the precise signaling pathways and quantitative effects of this compound are still areas for further research, the methodologies outlined here provide a robust framework for such investigations. Understanding the detailed mechanism of this compound-induced cell cycle arrest is crucial for its potential development as a therapeutic agent in oncology.
References
Using Septacidin as a tool compound to study nucleoside transport.
Application Notes and Protocols for Studying Nucleoside Transport
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Nucleoside Transporters in Cellular Function and Drug Development
Nucleoside transporters are a critical family of membrane proteins that facilitate the movement of nucleosides, such as adenosine (B11128) and uridine, across cellular membranes. This process is vital for numerous physiological functions, including DNA and RNA synthesis, cellular signaling, and energy metabolism. There are two major families of nucleoside transporters: the Equilibrative Nucleoside Transporters (ENTs) and the Concentrative Nucleoside Transporters (CNTs). Due to their essential roles, these transporters are significant targets in drug development, particularly for antiviral and anticancer therapies, as many nucleoside analog drugs rely on these transporters to enter cells and exert their therapeutic effects.
Clarification on the Use of Septacidin: Initial investigations into the use of this compound as a tool compound for studying nucleoside transport have found no scientific evidence to support this application. This compound is a known nucleoside antibiotic with established antitumor and antifungal properties, primarily acting through the inhibition of RNA and DNA synthesis.[1] However, the scientific literature does not describe this compound as an inhibitor of either Equilibrative (ENT) or Concentrative (CNT) nucleoside transporters. Therefore, this document will focus on the use of well-characterized and validated tool compounds for the study of nucleoside transport.
This guide will provide detailed application notes and protocols for utilizing established inhibitors of nucleoside transport, namely Dipyridamole and S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), to investigate the function of these transporters.
Validated Tool Compounds for Nucleoside Transport Research
For the accurate and reliable study of nucleoside transport, it is crucial to use well-characterized inhibitory compounds. Dipyridamole and NBMPR are two of the most widely used and validated inhibitors, particularly for the ENT family of transporters.
Dipyridamole
Dipyridamole is a potent, non-selective inhibitor of Equilibrative Nucleoside Transporters (ENT1 and ENT2).[2] It functions by blocking the uptake of adenosine and other nucleosides, leading to an increase in extracellular nucleoside concentrations.[2] This activity underlies its clinical use as a vasodilator and antiplatelet agent.
S-(4-Nitrobenzyl)-6-thioinosine (NBMPR)
NBMPR is a highly potent and selective inhibitor of ENT1.[3] Its high affinity for ENT1 makes it an invaluable tool for distinguishing between the activities of ENT1 and other nucleoside transporters, such as ENT2, which is significantly less sensitive to NBMPR.[4]
Quantitative Data for Validated Inhibitors
The following tables summarize the inhibitory potency of Dipyridamole and NBMPR against human Equilibrative Nucleoside Transporters (hENTs). This data is essential for designing and interpreting experiments aimed at studying nucleoside transport.
Table 1: Inhibitory Potency of Dipyridamole against hENTs
| Compound | Target Transporter | Inhibitory Potency (IC₅₀ / Kᵢ) | Reference(s) |
| Dipyridamole | hENT1 | Kᵢ: 8.18 nM - 48 nM | [2][5][6] |
| hENT2 | Kᵢ: 6.2 µM - 134 µM | [2][6] | |
| hENT4 | IC₅₀: 2.8 µM | [6] |
Table 2: Inhibitory Potency of NBMPR against hENTs
| Compound | Target Transporter | Inhibitory Potency (IC₅₀) | Reference(s) |
| NBMPR | hENT1 | IC₅₀: 0.4 - 11.3 nM | [4][6] |
| hENT2 | IC₅₀: 2.8 - 9.6 µM | [4][6] |
Experimental Protocols
The following section provides a detailed protocol for a standard radiolabeled nucleoside uptake assay. This method is widely used to determine the inhibitory activity of compounds against nucleoside transporters.
Radiolabeled Nucleoside Uptake Inhibition Assay
This protocol describes the measurement of the uptake of a radiolabeled nucleoside (e.g., [³H]-uridine or [³H]-adenosine) into cultured cells in the presence and absence of an inhibitor to determine the inhibitor's potency (IC₅₀).
Materials:
-
Cell Line: A suitable cell line expressing the nucleoside transporter of interest (e.g., HeLa, A549, or engineered cell lines overexpressing a specific transporter).
-
Radiolabeled Nucleoside: e.g., [³H]-uridine or [³H]-adenosine.
-
Test Inhibitor: Dipyridamole or NBMPR.
-
Uptake Buffer (Sodium-free for ENT studies): e.g., Hanks' Balanced Salt Solution (HBSS) or a custom buffer containing N-methyl-D-glucamine (NMDG) in place of NaCl.
-
Wash Buffer: Ice-cold Uptake Buffer.
-
Lysis Buffer: 0.1 M NaOH with 1% SDS.
-
Scintillation Cocktail.
-
24-well or 96-well cell culture plates.
-
Liquid Scintillation Counter.
-
Protein Assay Reagents (e.g., BCA or Bradford).
Procedure:
-
Cell Seeding: Seed the chosen cell line in 24-well or 96-well plates at a density that ensures a confluent monolayer on the day of the experiment. Culture the cells overnight at 37°C in a humidified incubator with 5% CO₂.
-
Preparation of Solutions:
-
Prepare a stock solution of the radiolabeled nucleoside of known specific activity.
-
Prepare a stock solution of the test inhibitor (Dipyridamole or NBMPR) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test inhibitor in Uptake Buffer to achieve the desired final concentrations.
-
-
Assay Initiation:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cells twice with pre-warmed (37°C) Uptake Buffer.
-
Add the desired concentrations of the test inhibitor (or vehicle control) to the respective wells.
-
Pre-incubate the cells with the inhibitor for 10-30 minutes at 37°C.
-
-
Uptake Measurement:
-
Initiate the uptake by adding the radiolabeled nucleoside solution to each well. The final concentration of the radiolabeled nucleoside should be close to its Kₘ for the transporter, if known.
-
Incubate for a predetermined time (e.g., 1-5 minutes). It is crucial to ensure that the uptake is measured during the initial linear phase.
-
-
Termination of Uptake:
-
Rapidly terminate the transport by aspirating the uptake solution.
-
Immediately wash the cells three times with ice-cold Wash Buffer to remove extracellular radiolabel.
-
-
Cell Lysis and Scintillation Counting:
-
Add an appropriate volume of Lysis Buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.
-
Transfer the cell lysate to scintillation vials.
-
Add scintillation cocktail to each vial and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration in each well using a standard protein assay.
-
Normalize the radioactivity (counts per minute, CPM) to the protein concentration for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a high concentration of a known potent inhibitor or unlabeled nucleoside (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in nucleoside transport research.
Caption: Adenosine Signaling and ENT1 Inhibition.
Caption: Experimental Workflow for a Nucleoside Uptake Inhibition Assay.
Conclusion
While this compound is not a suitable tool for studying nucleoside transport, a wealth of knowledge and well-validated tools are available for researchers in this field. By employing established inhibitors like Dipyridamole and NBMPR and utilizing robust experimental protocols such as the radiolabeled nucleoside uptake assay, scientists can effectively investigate the intricate mechanisms of nucleoside transport and its role in health and disease. This understanding is paramount for the continued development of novel therapeutics that target these essential cellular pathways.
References
- 1. Antitumor this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. Nucleoside Reverse Transcriptase Inhibitor Interaction with Human Equilibrative Nucleoside Transporters 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield of Septacidin in Streptomyces fermentation.
Technical Support Center: Septacidin Fermentation
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in resolving low-yield issues during the fermentation of this compound in Streptomyces.
Frequently Asked Questions (FAQs)
Q1: What is a typical fermentation timeline for this compound production in Streptomyces? A1: While varying between specific strains and conditions, secondary metabolite production in Streptomyces generally begins after the initial phase of rapid mycelial growth (log phase) and peaks during the stationary phase.[1][2] This often translates to an incubation period of 7 to 14 days.[3][4] A time-course analysis is essential to determine the optimal harvest time for your specific strain and conditions.
Q2: Which media components are most critical for this compound production? A2: The balance of carbon and nitrogen sources is crucial. Complex carbon sources like starch or glycerol (B35011) are often preferred over readily metabolized sugars like glucose, which can cause metabolic repression.[2][3][5] Organic nitrogen sources such as soybean meal, peptone, or yeast extract are commonly used and have a significant impact on yield.[3][5][6]
Q3: What are the optimal physical parameters for Streptomyces fermentation? A3: Most Streptomyces species thrive at temperatures between 28-32°C and a pH range of 6.0-8.0.[2][4][7][8] Adequate aeration is critical, as the biosynthetic pathways are oxygen-dependent. This is achieved through optimized agitation (e.g., 200-250 rpm) and proper flask baffling or fermenter design.[7][8][9]
Q4: My this compound yield is declining with each new batch. What could be the cause? A4: This issue often points to genetic instability of the producing strain.[10][11] Repeated subculturing can lead to mutations or loss of the biosynthetic gene cluster (BGC). It is crucial to work from a well-maintained cell bank (e.g., frozen glycerol stocks) and limit the number of passages for inoculum preparation.
Q5: How can I accurately quantify the this compound concentration in my fermentation broth? A5: The standard method for quantifying antibiotics like this compound is High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.[7][8][12][13] This technique allows for the separation of this compound from other broth components and provides accurate concentration measurement when compared against a standard curve.
Troubleshooting Guide for Low this compound Yield
This guide provides a systematic approach to diagnosing and resolving common fermentation problems.
Problem 1: Poor Biomass and Low/No this compound Yield
This indicates a fundamental issue with the growth of your Streptomyces culture.
-
Possible Cause: Suboptimal Media Composition
-
Recommendation: Review your media components. Ensure you are using appropriate carbon and nitrogen sources. Some Streptomyces strains may require specific trace elements. Perform a media optimization experiment (see Protocol 1) starting with a known production medium like ISP2 or a GSS medium.[5][14]
-
-
Possible Cause: Incorrect Physical Parameters
-
Recommendation: Verify the physical conditions of your fermentation.
-
Temperature: Ensure your incubator/fermenter is calibrated and maintained within the optimal 28-32°C range.
-
pH: Measure the initial pH of your medium and monitor it throughout the fermentation. A pH outside the 6.0-8.0 range can severely inhibit growth.[4][7] Consider using a buffered medium or adding calcium carbonate to stabilize the pH.[5][7]
-
Aeration: For shake flask cultures, use baffled flasks and ensure the flask volume is no more than 20-25% of the total flask volume to allow for adequate oxygen transfer.[4][6]
-
-
Problem 2: Good Biomass but Low/No this compound Yield
This common scenario suggests that primary metabolism (growth) is successful, but the switch to secondary metabolism (this compound production) is impaired.
-
Possible Cause: Carbon Catabolite Repression
-
Possible Cause: Suboptimal Induction or Incorrect Harvest Time
-
Recommendation: this compound production is growth-phase dependent.[1] Perform a time-course analysis of your fermentation (see Protocol 2). Take samples every 24-48 hours for 14 days and analyze both biomass (e.g., dry cell weight) and this compound concentration to identify the peak production window.
-
-
Possible Cause: Metabolic Bottlenecks
-
Recommendation: The biosynthetic pathway for this compound may be blocked due to the lack of a specific precursor. The biosynthesis of the core heptose moiety of this compound derives from D-sedoheptulose-7-phosphate.[15] While direct feeding of this precursor is complex, ensuring the central carbon metabolism is robust can help. Analyze the fermentation broth using LC-MS to check for the accumulation of known biosynthetic intermediates.
-
Problem 3: Inconsistent or Declining Yield Over Successive Batches
This points towards issues with the stability and integrity of your Streptomyces strain.
-
Possible Cause: Genetic Instability
-
Recommendation: Streptomyces are known for genetic instability, which can lead to the loss of antibiotic production capabilities.[10]
-
Inoculum Source: Always start your cultures from a cryopreserved stock (e.g., a master or working cell bank). Avoid repeated subculturing from agar (B569324) plates.
-
Strain Integrity: Re-streak your culture on solid media to isolate single colonies and test them individually for production.
-
Genetic Verification: If possible, use PCR to verify the presence of key genes in the this compound biosynthetic gene cluster, such as sepI (oxidase) or sepJ (epimerase) (see Protocol 4).[16]
-
-
Data Presentation
Table 1: Recommended Fermentation Media Components for Streptomyces
| Component | Type | Recommended Starting Concentration | Notes |
|---|---|---|---|
| Carbon Source | Complex (e.g., Soluble Starch, Corn Starch, Glycerol) | 10-40 g/L | Slowly metabolized sources often enhance secondary metabolite production.[2][3][4][5] |
| Nitrogen Source | Organic (e.g., Soybean Meal, Peptone, Yeast Extract) | 5-25 g/L | Provides amino acids and other essential growth factors. The C:N ratio is critical.[3][5] |
| Phosphate Source | e.g., K₂HPO₄ | 0.1-1.0 g/L | Essential for growth, but high concentrations can sometimes inhibit antibiotic production. |
| pH Buffer | e.g., CaCO₃ | 1-2 g/L | Helps maintain a stable pH during fermentation.[4][5] |
| Trace Minerals | e.g., MgSO₄, FeSO₄, NaCl | 0.05-2 g/L | Important for enzyme function and osmotic balance.[5] |
Table 2: Recommended Physical Fermentation Parameters
| Parameter | Optimal Range | Rationale & Potential Issues |
|---|---|---|
| Temperature | 28 - 32 °C | Balances growth rate and enzyme stability. Deviations can reduce enzyme activity and yield.[2][8] |
| Initial pH | 6.5 - 7.5 | Drastic shifts can inhibit biosynthetic enzymes. Should be monitored and controlled.[4][7][8] |
| Agitation | 200 - 250 rpm (shake flask) | Ensures proper mixing and oxygen transfer. Excessive shear can damage mycelia.[8] |
| Aeration (DO) | >20% saturation | Low dissolved oxygen is a common limiting factor for aerobic biosynthesis.[8] |
| Incubation Time | 7 - 14 days | Production is growth-phase dependent; must be optimized for the specific strain.[3][4] |
Experimental Protocols
Protocol 1: Media Optimization using One-Variable-at-a-Time (OVAT)
-
Establish Baseline: Start with a known production medium (e.g., GSS medium: 20 g/L glucose, 10 g/L soluble starch, 25 g/L soybean meal, 2 g/L CaCO₃, pH 7.2).[5][8]
-
Vary Carbon Source: Prepare several flasks of the baseline medium, but replace the carbon source in each with a different option (e.g., glycerol, mannitol, fructose) at the same total carbon concentration.
-
Vary Nitrogen Source: Using the best carbon source from the previous step, prepare flasks where the nitrogen source is replaced with alternatives (e.g., peptone, tryptone, yeast extract) at the same total nitrogen concentration.
-
Optimize Concentrations: Once the best C and N sources are identified, vary their concentrations systematically to find the optimal level for each.
-
Ferment and Analyze: Inoculate all flasks with the same amount of Streptomyces spore suspension or seed culture. Ferment under standard conditions for the optimal duration determined by time-course analysis.
-
Measure Yield: At the end of the fermentation, harvest the broth and quantify the this compound concentration using HPLC (Protocol 3).
Protocol 2: Time-Course Analysis of this compound Production
-
Prepare Culture: Inoculate a large flask or several smaller flasks of your optimized production medium.
-
Incubate: Place the culture in a shaking incubator under optimal physical conditions.
-
Sample Collection: Aseptically withdraw a sample (e.g., 5-10 mL) every 24 hours for up to 14 days.
-
Analyze Samples: For each time point, perform the following analyses:
-
Measure the pH of the broth.
-
Determine biomass by measuring the dry cell weight.
-
Extract and quantify the this compound concentration using HPLC (Protocol 3).
-
-
Plot Data: Plot biomass, pH, and this compound concentration against time. This will reveal the production kinetics and the optimal time for harvest.
Protocol 3: Quantification of this compound by HPLC-UV This protocol is a general guideline; parameters must be optimized for your specific equipment and this compound standard.
-
Sample Preparation:
-
Centrifuge 5 mL of fermentation broth to pellet the mycelia.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solids.
-
Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of your standard curve.
-
-
HPLC Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[7][8]
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) phosphate, pH 3.85).[13]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector. The wavelength should be set to the absorbance maximum for this compound.
-
Injection Volume: 10-20 µL.
-
-
Standard Curve: Prepare a series of known concentrations of a purified this compound standard. Run these standards on the HPLC to generate a standard curve of peak area versus concentration.
-
Quantification: Run your prepared samples. Compare the peak area of this compound in your sample to the standard curve to determine its concentration.
Protocol 4: PCR Verification of Key this compound Biosynthetic Genes
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from your Streptomyces strain (both your production strain and a wild-type control, if available).
-
Primer Design: Design PCR primers that specifically target conserved regions within key genes of the this compound biosynthetic gene cluster (BGC). Good targets include:
-
PCR Amplification: Perform a standard PCR reaction using the designed primers and the extracted genomic DNA as a template.
-
Gel Electrophoresis: Run the PCR products on an agarose (B213101) gel. The presence of a band of the expected size indicates that the gene is present in your strain. The absence of a band in a production-deficient strain, especially when present in a control, suggests a possible deletion or major mutation in the BGC.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting low this compound yield.
Caption: Simplified this compound biosynthetic pathway.[15][16][17]
Caption: Experimental workflow for media optimization.
References
- 1. Improvement of secondary metabolite production in Streptomyces by manipulating pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. e3journals.org [e3journals.org]
- 10. An Insight into the “-Omics” Based Engineering of Streptomycetes for Secondary Metabolite Overproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 13. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Insights into the biosynthesis of this compound l-heptosamine moiety unveils a VOC family sugar epimerase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Optimizing the purification protocol for Septacidin to improve purity.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the purification protocol for Septacidin. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to enhance the purity of your this compound preparations.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Incomplete extraction from the fermentation broth. 2. Degradation of this compound during extraction or purification. 3. Loss of the compound during solvent partitioning or chromatography. | 1. Optimize extraction parameters by increasing extraction time or testing different solvent systems (e.g., methanol (B129727), ethyl acetate). 2. Avoid high temperatures and extreme pH conditions. It is advisable to work at lower temperatures and protect samples from light.[1] 3. Ensure proper selection of chromatographic media and elution conditions to prevent irreversible binding or premature elution. |
| Co-elution of Impurities with this compound | 1. Similar physicochemical properties of impurities and this compound. 2. Overloading the chromatography column. 3. Inadequate separation resolution. | 1. Employ orthogonal purification techniques. For instance, follow up a reversed-phase chromatography step with ion-exchange or size-exclusion chromatography. 2. Reduce the sample load on the column to improve separation. 3. Optimize the gradient steepness and mobile phase composition in HPLC. For this compound and its analogues, a C18 column with an acetonitrile (B52724)/water gradient is often effective.[2] |
| Presence of Hydrophilic Impurities | Contamination from the fermentation medium or polar metabolic byproducts. | Utilize a preliminary purification step with a hydrophobic resin (e.g., XAD-16N) to capture this compound and wash away polar impurities. |
| Presence of Hydrophobic Impurities | Co-extraction of lipids and other non-polar compounds from the microbial cells. | 1. Perform a liquid-liquid extraction with a non-polar solvent like n-hexane to remove highly hydrophobic impurities before chromatography. 2. Optimize the initial mobile phase conditions in reversed-phase HPLC to retain and separate hydrophobic compounds from this compound. |
| This compound Degradation during Purification | Sensitivity to pH, temperature, or light. | Maintain a controlled temperature (e.g., 4°C) throughout the purification process and protect all solutions containing this compound from direct light.[1] Use freshly prepared solvents and buffers. |
| Poor Peak Shape in HPLC | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample solvent incompatible with the mobile phase. | 1. Use a guard column and ensure proper column washing and storage. 2. Adjust the mobile phase pH to ensure this compound is in a single ionic state. The use of trifluoroacetic acid (0.1%) in the mobile phase can improve peak shape for similar compounds.[2] 3. Dissolve the sample in a solvent similar in composition to the initial mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for purifying this compound from a fermentation broth?
A1: A typical workflow involves:
-
Extraction: Separating the microbial cells from the broth, followed by extraction of the cell pellet with an organic solvent like methanol.[2]
-
Initial Purification: Using a size-exclusion chromatography step, such as a Sephadex LH-20 column, to remove major impurities.[2]
-
Polishing: Employing semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column for final purification.[2]
Q2: Which chromatographic techniques are most effective for this compound purification?
A2: A combination of chromatographic methods is generally most effective. Size-exclusion chromatography (e.g., Sephadex LH-20) is useful for initial cleanup.[2] Reversed-phase chromatography (RPC), particularly with C18 stationary phases, is highly effective for achieving high purity due to the hydrophobic nature of the fatty acyl chain in this compound.[3]
Q3: How can I monitor the purity of this compound during the purification process?
A3: High-performance liquid chromatography (HPLC) is the primary method for monitoring purity. A ZORBAX SB-AQ column or a Caprisil CN column can be used for analytical purposes.[2] Purity is typically assessed by the peak area percentage of this compound in the chromatogram.
Q4: What are the potential sources of impurities in a this compound preparation?
A4: Impurities can originate from the fermentation medium, microbial metabolism (structurally related analogues), or degradation of this compound during purification. Common reactive impurities in pharmaceuticals derived from fermentation can include aldehydes, peroxides, and organic acids.
Q5: How can I improve the resolution of my HPLC separation?
A5: To improve resolution, you can:
-
Optimize the mobile phase composition and gradient.
-
Use a column with a smaller particle size.
-
Decrease the flow rate.
-
Ensure the sample volume is not excessive.
Experimental Protocols
Protocol 1: Extraction and Initial Purification of this compound
-
Harvesting: Centrifuge the fermentation broth to pellet the microbial cells.
-
Extraction: Resuspend the cell pellet in methanol and extract the intracellular this compound.
-
Concentration: Concentrate the methanol extract under reduced pressure.
-
Size-Exclusion Chromatography:
-
Load the concentrated extract onto a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol as the mobile phase.
-
Collect fractions and analyze them by HPLC to identify those containing this compound.
-
Pool the this compound-containing fractions and concentrate them.
-
Protocol 2: Final Purification by Semi-Preparative RP-HPLC
-
Sample Preparation: Dissolve the partially purified this compound from Protocol 1 in the initial mobile phase.
-
Chromatography:
-
Column: C18 semi-preparative column (e.g., ZORBAX C18, 5 µm, 9.4 mm x 250 mm).[2]
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid.[2]
-
Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid.[2]
-
Gradient: A linear gradient tailored to the specific this compound analogue (e.g., starting with a low percentage of B and increasing to elute the compound). A starting point could be a gradient of 10% to 53% acetonitrile over 35 minutes for hydrophobic analogues.[2]
-
Flow Rate: A typical flow rate for a semi-preparative column is 2.5 mL/min.[2]
-
Detection: UV detection at a wavelength appropriate for the chromophore in this compound.
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Solvent Removal: Lyophilize the collected fraction to obtain pure this compound.
Quantitative Data Summary
The following table provides an illustrative summary of the expected purity and yield at each stage of the this compound purification process. Actual values may vary depending on the specific fermentation conditions and the precise execution of the protocol.
| Purification Step | Starting Material | Product | Purity (%) | Yield (%) |
| Methanol Extraction | Cell Pellet | Crude Extract | ~10-20 | ~90-95 |
| Sephadex LH-20 Chromatography | Crude Extract | Partially Purified Fraction | ~60-75 | ~80-85 |
| Semi-Preparative C18 HPLC | Partially Purified Fraction | Pure this compound | >98 | ~70-75 |
| Overall | Cell Pellet | Pure this compound | >98 | ~50-60 |
Visualizations
Caption: this compound Purification Workflow.
Caption: Troubleshooting Logic for Impurity Removal.
References
How to improve the solubility of Septacidin for in vitro assays.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address challenges with Septacidin solubility for in vitro assays.
Troubleshooting Guide
Q1: My this compound powder is not dissolving in my aqueous buffer or cell culture medium. What should I do?
A1: this compound is a hydrophobic compound and is not readily soluble in aqueous solutions. The recommended approach is to first dissolve it in an appropriate organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and recommended solvent for this compound.[1]
Q2: I've successfully dissolved this compound in DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous cell culture medium. How can I resolve this?
A2: This is a common issue when diluting a compound from an organic solvent into an aqueous medium. Here are several steps to address this:
-
Increase Final Volume: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.5%, to minimize solvent effects on cells.[2] Diluting the DMSO stock into a larger volume of medium can help keep the compound in solution.
-
Gentle Warming: Briefly warm the culture medium to 37°C before and after adding the this compound stock solution.[3]
-
Vortexing/Sonication: Immediately after adding the DMSO stock to the medium, vortex the solution gently or sonicate it for a few minutes.[3] This can help disperse the compound and prevent aggregation.
-
Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach. First, dilute the DMSO stock into a small volume of medium, ensure it's fully dissolved, and then add this to your final culture volume.
Q3: I am concerned about the potential toxicity of the solvent in my in vitro assay. What precautions should I take?
A3: Solvent toxicity is a critical consideration. To mitigate this, you should always run a "vehicle control" in your experiments.[4] This control should contain the same final concentration of the solvent (e.g., DMSO) as your experimental samples but without this compound. This allows you to distinguish the effects of the compound from the effects of the solvent. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is crucial to test this for your specific cell line as sensitivity can vary.[2]
Q4: Are there any alternatives to DMSO for dissolving this compound if my cells are highly sensitive?
A4: While DMSO is standard, other options can be explored for particularly sensitive systems:
-
Ethanol: Can be used as an alternative, but like DMSO, requires a vehicle control and optimization of the final concentration.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[2][5] This method can reduce the need for organic solvents.
-
Formulation with Self-Assembling Peptides (SAPs): SAPs can create nano-structures that encapsulate hydrophobic compounds, improving their solubility in aqueous environments.[6]
Frequently Asked Questions (FAQs)
What is the recommended primary solvent for this compound? The recommended solvent for creating a stock solution of this compound is Dimethyl sulfoxide (DMSO).[1]
How should I prepare a stock solution of this compound? Follow the detailed experimental protocol below for preparing a stock solution. It is crucial to use high-purity, anhydrous DMSO to ensure the stability of the compound.
How should I store the this compound stock solution? Store the DMSO stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1] Keep it in a dry, dark environment to prevent degradation.
What final concentration of DMSO is generally considered safe for most cell lines? A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.[2] However, it is highly recommended to perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your specific cell line.
Data Presentation
Table 1: Common Solvents for Preparing Stock Solutions of Hydrophobic Compounds for In Vitro Assays
| Solvent | Typical Stock Concentration | Recommended Max. Final Assay Concentration | Notes |
| DMSO | 1-100 mM | < 0.5%[2] | Widely used for its ability to dissolve both polar and nonpolar compounds.[7] |
| Ethanol | 1-50 mM | < 1% | Can have cellular effects; vehicle controls are essential.[2] |
| Methanol | 1-50 mM | < 0.5% | Can be more toxic to cells than DMSO or ethanol. |
| DMF | 1-100 mM | < 0.1% | Use with caution due to higher potential toxicity. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 621.77 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer and/or sonicator
Methodology:
-
Calculate Mass: Determine the mass of this compound required. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 621.77 g/mol * (1000 mg / 1 g) = 6.22 mg
-
-
Weigh Compound: Carefully weigh 6.22 mg of this compound powder and place it into a sterile vial.
-
Add Solvent: Add 1 mL of anhydrous, sterile DMSO to the vial.
-
Dissolve: Cap the vial tightly and vortex thoroughly. If the compound does not fully dissolve, sonicate the vial for 5-10 minutes or warm it briefly in a 37°C water bath, followed by vortexing.[3] Visually inspect to ensure no solid particles remain.
-
Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile polypropylene (B1209903) tubes
Methodology:
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended):
-
Pipette 990 µL of pre-warmed medium into a sterile tube.
-
Add 10 µL of the 10 mM stock solution to create a 100 µM intermediate solution. Vortex immediately. This helps prevent precipitation.
-
-
Prepare Final Working Solution:
-
Pipette 900 µL of pre-warmed medium into a new sterile tube.
-
Add 100 µL of the 100 µM intermediate solution (or 1 µL of the 10 mM stock for a 1:1000 dilution).
-
Immediately cap and vortex gently to mix. The final DMSO concentration will be 0.1%.
-
-
Application: Use the final 10 µM working solution to treat your cells immediately.
Visualizations
Caption: A workflow for dissolving and preparing this compound solutions for in vitro assays.
Caption: this compound inhibits key pathways of nucleic acid synthesis.[8]
References
- 1. medkoo.com [medkoo.com]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. Antitumor this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming resistance to Septacidin in long-term cell culture experiments.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to acquired resistance to Septacidin in long-term cell culture experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the development and maintenance of this compound-resistant cell lines.
Q1: My cells are no longer responding to this compound at the previously effective concentration. How do I confirm resistance?
Possible Cause: Your cell line has likely developed acquired resistance to this compound due to long-term selective pressure.
Solution: To confirm resistance, you should perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value is a clear indicator of resistance.
Experimental Protocol: IC50 Determination by MTT Assay
-
Cell Seeding: Seed both the parental and suspected resistant cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the this compound dilutions. Include untreated wells as a control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent like DMSO to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) |
| Leukemia (L1210) | 15 | 300 | 20 |
| Colon Cancer (HCT116) | 25 | 625 | 25 |
| Breast Cancer (MCF-7) | 40 | 1200 | 30 |
Resistance Index (RI) = IC50 of Resistant Line / IC50 of Parental Line
Q2: I've confirmed resistance. What are the potential molecular mechanisms driving this resistance to this compound?
Possible Causes: As this compound is a nucleoside analog that inhibits RNA and DNA synthesis, resistance can arise from several mechanisms[1][2][3]:
-
Altered Drug Transport: Decreased expression or function of nucleoside transporters (e.g., hENT1, hCNT1) responsible for this compound uptake, or increased expression of efflux pumps (e.g., P-glycoprotein, a member of the ABC transporter family) that actively remove the drug from the cell[2][4].
-
Metabolic Inactivation: Changes in the activity of enzymes that metabolize this compound. This could involve decreased activity of activating kinases or increased activity of deactivating enzymes[1][2].
-
Target Alteration: Although less common for nucleoside analogs, mutations in the target enzymes involved in DNA and RNA synthesis could potentially reduce the binding affinity of the activated form of this compound.
-
Activation of Bypass Signaling Pathways: Upregulation of pro-survival and anti-apoptotic pathways that circumvent the cytotoxic effects of this compound. Common pathways include the PI3K/AKT and MAPK/ERK pathways[1].
-
Enhanced DNA Damage Repair: Increased capacity of the cells to repair the DNA damage induced by the incorporation of this compound analogs[2][4].
Q3: How can I investigate the specific mechanism of resistance in my cell line?
Solution: A systematic approach is necessary to pinpoint the resistance mechanism.
Experimental Protocol: Investigating Resistance Mechanisms
-
Gene Expression Analysis (qPCR or RNA-Seq):
-
Method: Isolate RNA from both parental and resistant cell lines. Perform quantitative PCR (qPCR) to analyze the expression levels of known nucleoside transporters (e.g., SLC29A1 for hENT1), efflux pumps (ABCB1 for P-gp), and key enzymes in nucleotide metabolism. For a broader view, RNA sequencing (RNA-Seq) can identify novel genes and pathways that are differentially expressed.
-
-
Protein Expression Analysis (Western Blot):
-
Method: Prepare protein lysates from parental and resistant cells. Use Western blotting to assess the protein levels of transporters, efflux pumps, and key proteins in survival pathways (e.g., p-AKT, p-ERK).
-
-
Functional Assays for Drug Efflux:
-
Method: Use fluorescent substrates of efflux pumps (e.g., Rhodamine 123 for P-gp). Incubate cells with the fluorescent substrate in the presence and absence of a known efflux pump inhibitor. A higher fluorescence retention in resistant cells in the presence of the inhibitor suggests increased efflux activity.
-
Q4: How can I overcome this compound resistance in my experiments?
Solution: Based on the identified mechanism of resistance, several strategies can be employed. Combination therapy is often a highly effective approach[5][6][7].
Table 2: Strategies to Overcome this compound Resistance
| Resistance Mechanism | Strategy | Example Combination Agent | Rationale |
| Increased Drug Efflux | Efflux Pump Inhibition | Verapamil, Tariquidar | Blocks the efflux pump, increasing intracellular this compound concentration. |
| Bypass Pathway Activation | Pathway Inhibition | LY294002 (PI3K inhibitor), U0126 (MEK inhibitor) | Inhibits the pro-survival signaling that allows cells to evade this compound-induced apoptosis. |
| Enhanced DNA Damage Repair | PARP Inhibition | Olaparib, Talazoparib | Prevents the repair of DNA damage caused by this compound, leading to synthetic lethality. |
| Altered Metabolism | Modulation of Metabolism | Deoxycytidine Kinase (dCK) Activators | Enhances the activation of this compound to its cytotoxic form. (Currently more conceptual for this compound) |
Experimental Protocol: Combination Therapy Assay
-
Experimental Design: Based on your hypothesis for the resistance mechanism, select an appropriate combination agent.
-
Dose-Response Matrix: Perform a dose-response experiment with both this compound and the combination agent, alone and in combination, across a range of concentrations.
-
Data Analysis: Use the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Frequently Asked Questions (FAQs)
Q1: How do I develop a this compound-resistant cell line?
Answer: A common method is through continuous exposure to gradually increasing concentrations of this compound[8][9]. The process can take several months[10][11].
Experimental Protocol: Generating a this compound-Resistant Cell Line
-
Determine Initial IC50: First, determine the IC50 of this compound on your parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing a low concentration of this compound (e.g., the IC20, the concentration that inhibits 20% of cell growth)[9].
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, passage them and increase the concentration of this compound in the culture medium. This increase is typically done in a stepwise manner[9].
-
Maintenance and Monitoring: Maintain the cells at each new concentration for several passages. If significant cell death occurs, revert to the previous lower concentration until the cells recover[9].
-
Confirmation of Resistance: After several months of continuous culture with increasing drug concentrations, confirm the development of resistance by measuring the new IC50 and comparing it to the parental cell line[11].
-
Cryopreservation: It is crucial to freeze stocks of cells at various stages of resistance development.
Q2: My resistant cell line is growing much slower than the parental line. Is this normal?
Answer: Yes, it is common for drug-resistant cell lines to exhibit a slower growth rate compared to their parental counterparts. This can be due to the metabolic burden of expressing resistance mechanisms or other adaptive changes.
Q3: My resistant cell line seems to be losing its resistance over time when cultured without this compound. What should I do?
Answer: Some resistant phenotypes are unstable and require the continuous presence of the selective agent to be maintained[10]. You should culture your resistant cell line in a medium containing a maintenance concentration of this compound (typically the concentration at which they were selected). It is also good practice to use low-passage aliquots of your resistant cell line for critical experiments to ensure consistency[8].
Q4: Could mycoplasma contamination affect my results?
Answer: Absolutely. Mycoplasma contamination can significantly alter cellular metabolism, growth rates, and drug responses, leading to unreliable and irreproducible results[8]. It is essential to regularly test your cell cultures for mycoplasma.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Nucleoside analogues: mechanisms of drug resistance and reversal strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nucleoside-based anticancer drugs: Mechanism of action and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epigenetic Drivers of Chemoresistance in Nucleobase and Nucleoside Analog Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of combination therapy in the treatment of severe infections caused by carbapenem resistant Gram-negatives: a systematic review of clinical studies | GARDP [gardp.org]
- 6. A survival benefit of combination antibiotic therapy for serious infections associated with sepsis and septic shock is contingent only on the risk of death: a meta-analytic/meta-regression study - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Septacidin Dosage for In Vivo Animal Studies
Disclaimer: As of December 2025, publicly available literature does not provide specific quantitative data on the Maximum Tolerated Dose (MTD), LD50, or established effective dosages for septacidin in in vivo animal models. The information presented here is based on general principles and established methodologies for in vivo toxicology and efficacy studies of investigational compounds. Researchers should use this as a guide to design and execute their own studies to determine the optimal dosage of this compound for their specific animal model and research objectives.
Frequently Asked Questions (FAQs)
Q1: Where should I start with dosing for my in vivo study with this compound?
A1: Since specific in vivo data for this compound is unavailable, a dose-finding study is the critical first step. It is recommended to begin with a literature review of compounds with similar structures or mechanisms of action if available. In the absence of such information, a tiered approach is advised:
-
In Vitro Cytotoxicity Data: Use the in vitro IC50 (the concentration that inhibits 50% of cell growth) as a starting point to estimate an in vivo starting dose. Various models exist to extrapolate from in vitro to in vivo doses, though these are estimations.
-
Acute Toxicity Study: Conduct a preliminary acute toxicity study with a small number of animals to determine the dose range that causes adverse effects.[1]
-
Maximum Tolerated Dose (MTD) Study: A more formal MTD study should be performed to identify the highest dose that does not cause unacceptable side effects or mortality over a defined period.[2]
Q2: How do I prepare this compound for in vivo administration?
A2: The formulation of this compound is crucial for its bioavailability and to avoid administration-related complications. As this compound is an antibiotic, its solubility in standard vehicles like saline may be limited.
-
Vehicle Selection: Common vehicles for poorly soluble compounds include:
-
A solution of Dimethyl sulfoxide (B87167) (DMSO) diluted with saline or phosphate-buffered saline (PBS). The final concentration of DMSO should be kept low (typically under 10%) to avoid vehicle-induced toxicity.
-
Carboxymethylcellulose (CMC) suspension.[3]
-
Polyethylene glycol (PEG) solutions.
-
-
Preparation:
-
Dissolve this compound in the chosen organic solvent first (e.g., DMSO).
-
Slowly add the aqueous component (e.g., saline) while vortexing to prevent precipitation.
-
Visually inspect the solution for any precipitates before administration.
-
-
Controls: Always include a vehicle-only control group in your experiments to account for any effects of the solvent system.
Q3: What is the likely mechanism of action for this compound's antitumor effects?
A3: While the precise signaling pathway inhibited by this compound is not fully elucidated in the available literature, it is known to be an antitumor and antifungal antibiotic.[4] Analogues of this compound have been shown to inhibit RNA and DNA synthesis in leukemia cells.[3] This suggests that this compound may interfere with nucleic acid metabolism, a common mechanism for many anticancer agents. Potential pathways affected could include those involved in cell cycle regulation and apoptosis.
Below is a hypothetical signaling pathway that could be targeted by an antitumor antibiotic like this compound.
Caption: Hypothetical signaling pathway for this compound's antitumor activity.
Troubleshooting Guides
| Problem | Possible Cause | Solution |
| Unexpected Animal Deaths at Low Doses | 1. Formulation issue (e.g., precipitation, high DMSO concentration).2. Rapid injection leading to embolism.3. Contamination of the compound or vehicle.4. Incorrect dose calculation. | 1. Prepare fresh formulation and check for solubility. Reduce DMSO concentration.2. Administer injections more slowly.3. Ensure sterile preparation techniques.4. Double-check all calculations for dose and concentration. |
| No Apparent Efficacy at High Doses | 1. Poor bioavailability of the compound.2. Rapid metabolism and clearance.3. The chosen animal model is resistant.4. Incorrect dosing schedule. | 1. Consider a different route of administration or formulation to improve absorption.2. Conduct a pharmacokinetic study to determine the half-life.3. Test on a different tumor cell line or animal model.4. Increase dosing frequency based on pharmacokinetic data. |
| Significant Weight Loss in Animals | 1. Compound-related toxicity.2. Dehydration or reduced food intake.3. Gastrointestinal toxicity. | 1. Reduce the dose or dosing frequency.2. Provide supportive care such as supplemental hydration and palatable food.3. Monitor for signs of diarrhea or other GI distress. |
| Precipitation of this compound in Formulation | 1. Low solubility in the chosen vehicle.2. Temperature changes affecting solubility. | 1. Try alternative solvents or a co-solvent system. Sonication may also help.2. Prepare the formulation fresh before each use and maintain at a constant temperature. |
Experimental Protocols
Protocol 1: Acute Toxicity (LD50) Determination
This protocol is a general guideline for determining the median lethal dose (LD50) of a compound.
-
Animal Model: Use a standard strain of mice (e.g., CD-1 or C57BL/6), 6-8 weeks old, with an equal number of males and females.
-
Grouping: Acclimatize animals for at least one week. Divide them into a control group (vehicle only) and at least four treatment groups (n=5-10 animals per group).
-
Dose Selection: Based on preliminary range-finding, select geometrically spaced doses (e.g., 50, 100, 200, 400 mg/kg).
-
Administration: Administer a single dose of this compound via the intended route (e.g., intraperitoneal or oral gavage).
-
Observation: Monitor animals continuously for the first few hours and then daily for 14 days. Record clinical signs of toxicity (e.g., changes in posture, breathing, activity) and mortality.[5]
-
Data Analysis: Calculate the LD50 value using a recognized statistical method, such as the probit analysis.
Protocol 2: Maximum Tolerated Dose (MTD) Determination
This protocol outlines a general procedure for establishing the MTD.[2][3]
-
Animal Model: Use the same animal model as planned for the efficacy studies.
-
Grouping: Acclimatize animals and divide them into a control group and several dose groups (n=3-5 animals per group).
-
Dosing: Administer this compound daily for 5-14 consecutive days. Start with a dose that is expected to be well-tolerated and escalate in subsequent groups.
-
Monitoring:
-
Record body weight daily. A weight loss of more than 15-20% is often considered a sign of unacceptable toxicity.
-
Observe clinical signs of toxicity daily.
-
At the end of the study, collect blood for hematology and serum biochemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.[6]
-
-
MTD Definition: The MTD is the highest dose that does not cause mortality, significant weight loss, or other severe signs of toxicity.
Below is a generalized workflow for determining the MTD.
Caption: Generalized workflow for MTD determination in vivo.
Protocol 3: In Vivo Efficacy in a Xenograft Tumor Model
This protocol provides a general framework for assessing the antitumor efficacy of this compound.[1][7]
-
Cell Culture and Implantation:
-
Culture a suitable human tumor cell line (e.g., a leukemia cell line like P388 as previously suggested for this compound analogues).[3]
-
Implant a specific number of cells (e.g., 1 x 10^6) subcutaneously or intravenously into immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Allow tumors to establish and reach a predetermined size (e.g., 100-150 mm³ for subcutaneous models).
-
Randomize animals into control and treatment groups (n=8-10 per group) with similar average tumor volumes.
-
-
Treatment:
-
Administer this compound at one or more doses below the MTD, along with a vehicle control group.
-
Follow a defined treatment schedule (e.g., daily for 21 days).
-
-
Efficacy Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record animal body weights as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a specific size or at a predetermined time point.
-
Calculate tumor growth inhibition (TGI) to quantify efficacy.
-
Collect tumors and other organs for further analysis (e.g., biomarker studies).
-
Data Presentation
Table 1: Example of MTD Study Summary
| Dose Group (mg/kg/day) | N | Mortality | Mean Body Weight Change (%) | Key Clinical Signs |
| Vehicle Control | 5 | 0/5 | +5.2 | No abnormalities observed |
| 50 | 5 | 0/5 | +3.1 | No abnormalities observed |
| 100 | 5 | 0/5 | -2.5 | Mild lethargy |
| 200 | 5 | 1/5 | -18.7 | Significant lethargy, ruffled fur |
| MTD Result: | \multicolumn{4}{l | }{The MTD is estimated to be 100 mg/kg/day.} |
Table 2: Example of In Vivo Efficacy Study Results
| Treatment Group | N | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 10 | 125.4 | 1589.2 | - | +4.5 |
| This compound (50 mg/kg) | 10 | 124.9 | 876.5 | 49.8 | -1.8 |
| This compound (100 mg/kg) | 10 | 125.1 | 452.1 | 78.9 | -5.3 |
References
- 1. benchchem.com [benchchem.com]
- 2. Toxicity of Secalonic acid D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo anticancer activity of mitozolomide and sparsomycin in human tumor xenografts, murine tumors and human bone marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the biosynthesis of this compound l-heptosamine moiety unveils a VOC family sugar epimerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Septacidin Cytotoxicity Assays
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering inconsistent results in Septacidin cytotoxicity assays. The following information is designed to help you identify and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high variability between my replicate wells?
High variability in replicate wells can mask the true cytotoxic effect of this compound. Several factors can contribute to this issue:
-
Inconsistent Cell Seeding: An uneven distribution of cells across the plate is a common source of variability. To mitigate this, ensure you have a homogeneous single-cell suspension before and during plating. For adherent cells, check for and gently break up clumps. For suspension cells, gently agitate the plate after seeding for even distribution.[1]
-
Pipetting Errors: Inaccuracies in pipetting, especially during the serial dilution of this compound, can lead to significant concentration errors. Use calibrated pipettes and proper pipetting techniques. Avoid touching the sides of the wells when adding reagents and change pipette tips between different concentrations.[1]
-
Edge Effects: The outer wells of a microplate are susceptible to evaporation, which can increase the concentration of media components and the test compound.[1][2] It is advisable to avoid using the outer wells for experimental data. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.[1]
-
Cell Culture Contamination: Bacterial or yeast contamination can affect the viability of your cells and interfere with the assay reagents, leading to unreliable results.[3] Regularly inspect your cell cultures for any signs of contamination.
Q2: My IC50 value for this compound changes significantly between experiments. What could be the cause?
Fluctuations in the half-maximal inhibitory concentration (IC50) are a common challenge. The following factors can contribute to this inconsistency:
-
Cell Health and Passage Number: The sensitivity of cells to cytotoxic agents can change with increasing passage number.[1] It is recommended to use cells within a consistent and low passage number range for all experiments. Additionally, ensure your cells are in the logarithmic growth phase when treated with this compound.[1]
-
Reagent Variability: The age and storage conditions of assay reagents can impact their performance. Prepare fresh reagents when possible and store them according to the manufacturer's instructions. Aliquoting reagents can help avoid repeated freeze-thaw cycles.[1]
-
Inconsistent Incubation Times: The duration of compound exposure and the final incubation with the assay reagent must be precise and consistent across experiments.[1][4] Use a multichannel pipette for simultaneous addition of reagents to minimize timing differences.[1]
Q3: Why are my absorbance readings too low?
Low absorbance readings can indicate a few potential issues with your assay:
-
Low Cell Number: The initial number of cells seeded per well may be too low. You may need to optimize the cell seeding density for your specific cell line.
-
Short Incubation Time: The incubation time for the reduction of the assay reagent (e.g., MTT) may be insufficient. Ensure you are incubating for the recommended amount of time to allow for a measurable signal to develop.
-
Incomplete Solubilization of Formazan (B1609692) Crystals (for MTT assay): If the formazan crystals are not fully dissolved, it will lead to lower absorbance readings. Ensure adequate mixing and a sufficient volume of solubilization solution.
Q4: I'm observing high background in my blank wells. What should I do?
High background absorbance in wells containing only media can obscure the signal from the cells. This can be caused by:
-
Contaminated Media or Reagents: Bacterial or fungal contamination in your cell culture medium or assay reagents can lead to false-positive signals.[5]
-
Compound Interference: this compound itself might be colored or interact with the assay reagents, leading to an increased background signal.[5] It is important to run a control with the compound in cell-free media to check for this.[5]
-
Phenol (B47542) Red in Media: The phenol red in some culture media can interfere with absorbance readings in colorimetric assays.[2][5] Consider using phenol red-free media for the assay.[5]
Data Presentation
For consistent and comparable results, it is crucial to standardize your experimental parameters. The following tables provide recommended starting points for key quantitative data in a typical cytotoxicity assay.
Table 1: Recommended Cell Seeding Densities
| Cell Type | Seeding Density (cells/well in 96-well plate) |
| Adherent Cells | 5,000 - 10,000 |
| Suspension Cells | 10,000 - 50,000 |
Note: Optimal seeding density should be determined empirically for each cell line.
Table 2: Typical Reagent Concentrations and Incubation Times for MTT Assay
| Reagent | Concentration | Incubation Time |
| MTT Solution | 0.5 mg/mL in serum-free media | 3 - 4 hours |
| Solubilization Solution (e.g., DMSO) | Sufficient to cover the well | 15 - 30 minutes (with shaking) |
Note: These are general guidelines. Always refer to the specific protocol for your assay kit.[4]
Experimental Protocols
Detailed Methodology for a Standard MTT Cytotoxicity Assay
This protocol outlines the steps for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Harvest cells that are in the exponential growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Dilute the cell suspension to the desired concentration in a complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at the optimized seeding density.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment (for adherent cells).
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same concentration of solvent used for this compound) and untreated control wells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[5]
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[4]
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate for 15-30 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Hypothetical Signaling Pathway of this compound
This compound is known to inhibit RNA and DNA synthesis.[6] The following diagram illustrates a hypothetical signaling pathway through which this compound may exert its cytotoxic effects by interfering with key cellular processes leading to cell cycle arrest and apoptosis.
Caption: Hypothetical signaling pathway for this compound's cytotoxic effects.
Troubleshooting Workflow for Inconsistent Cytotoxicity Assay Results
This workflow provides a logical sequence of steps to diagnose and resolve inconsistencies in your this compound cytotoxicity assays.
Caption: A step-by-step workflow for troubleshooting cytotoxicity assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 4. galaxy.ai [galaxy.ai]
- 5. benchchem.com [benchchem.com]
- 6. Antitumor this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for the long-term storage and stability of Septacidin.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and stability of Septacidin.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of solid this compound?
For long-term stability of solid (lyophilized) this compound, storage at -20°C or colder is recommended.[1][2] Keep the compound in a tightly sealed container to protect it from moisture.
Q2: How should I store this compound solutions?
Once reconstituted, it is best to use this compound solutions immediately. If short-term storage is necessary, store aliquots at -20°C to minimize freeze-thaw cycles. For longer-term storage of solutions, -80°C is preferable. Avoid storing solutions at room temperature for extended periods, as this can lead to degradation.[2]
Q3: What solvents should be used to reconstitute this compound?
The choice of solvent depends on the experimental requirements. This compound is a nucleoside antibiotic and may have solubility in organic solvents like DMSO and ethanol.[1] For cell-based assays, it is crucial to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it to the final working concentration in an aqueous buffer or cell culture medium. Always verify the compatibility of the solvent with your experimental system.
Q4: Is this compound sensitive to light?
Stability Data Summary
The following tables provide illustrative stability data for this compound under various conditions. This data is based on general knowledge of similar compounds and should be confirmed by stability-indicating assays in your laboratory.
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Solid (Lyophilized) | -20°C to -80°C | > 1 year | Protect from moisture and light. |
| Stock Solution (in DMSO) | -20°C | Up to 3 months | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution (in DMSO) | -80°C | > 6 months | Aliquot to avoid freeze-thaw cycles. |
| Aqueous Solution | 2-8°C | < 24 hours | Use immediately if possible. |
Table 2: Factors Affecting Stability
| Factor | Effect on Stability | Recommendation |
| Temperature | Higher temperatures accelerate degradation.[3][4] | Store at or below -20°C. |
| pH | Acidic or alkaline conditions can cause hydrolysis of amide or glycosidic bonds.[5][6] | Maintain a neutral pH (around 7) for aqueous solutions. |
| Light | UV exposure can lead to photodegradation.[3] | Store in amber vials or in the dark. |
| Oxidation | Susceptible to oxidation, which can lead to loss of activity.[7][8] | Use degassed solvents and consider storing under an inert atmosphere (e.g., argon). |
| Freeze-Thaw Cycles | Repeated cycles can degrade the compound. | Aliquot solutions for storage. |
Troubleshooting Guide
Issue 1: Loss of Biological Activity
If you observe a decrease or loss of this compound's biological activity in your assays, consider the following:
-
Improper Storage: Verify that the compound has been stored at the recommended temperature and protected from light and moisture.
-
Degradation in Solution: this compound in aqueous solution may be unstable. Prepare fresh solutions for each experiment or use aliquots that have undergone minimal freeze-thaw cycles.
-
pH of Medium: Extreme pH values in your experimental setup could be degrading the compound. Check the pH of your buffers and media.
Issue 2: Appearance of Extra Peaks in HPLC Analysis
The presence of additional peaks in an HPLC chromatogram of a this compound sample may indicate:
-
Degradation Products: The new peaks could be the result of chemical degradation (e.g., hydrolysis, oxidation).
-
Contamination: Ensure that all solvents and materials used are of high purity.
Issue 3: Poor Solubility or Precipitation
If this compound precipitates from your solution:
-
Solvent Choice: The solvent may not be appropriate for the desired concentration. Consider using a different solvent or a co-solvent system.
-
Concentration: You may be exceeding the solubility limit of this compound in that particular solvent. Try preparing a more dilute solution.
-
Temperature: Solubility can be temperature-dependent. Ensure the solution is at the correct temperature for your experiment.
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
This protocol outlines a general method for assessing the stability of this compound.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of solid this compound.
-
Dissolve it in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
-
Forced Degradation Study:
-
Acidic Conditions: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic Conditions: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Conditions: Mix the stock solution with 3% H2O2 and incubate at room temperature for 24 hours.
-
Thermal Stress: Incubate the stock solution at 60°C for 24 hours.
-
Photostability: Expose the stock solution to UV light (e.g., 365 nm) for 24 hours.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Inject samples from the forced degradation study and a control sample (untreated stock solution).
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control.
-
A decrease in the area of the main this compound peak and the appearance of new peaks indicate degradation.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Activity of dissolved mitomycin C after different methods of long-term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioprocessintl.com [bioprocessintl.com]
Optimizing the reaction conditions for the synthesis of Septacidin analogues.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of Septacidin analogues. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound analogues?
A1: The total synthesis of this compound analogues generally follows a convergent approach. The key steps involve:
-
Preparation of a protected sugar derivative: Starting from a commercially available sugar, such as L-fucose or L-galactose, the necessary protecting groups are installed.[1]
-
Glycosylation: The protected sugar is coupled with a pyrrolo[2,3-d]pyrimidine (7-deazapurine) base. This is a critical step where stereoselectivity is important.
-
Functional group manipulation: This includes the introduction of an amino group at the 4-position of the sugar ring, which will later be coupled with the side chain.[1]
-
Side-chain synthesis: The lipophilic fatty acid-amino acid side chain is prepared separately.
-
Coupling and deprotection: The pre-formed side chain is coupled to the amino-sugar moiety, followed by the removal of protecting groups to yield the final this compound analogue.[1]
Q2: What is the mechanism of action of this compound and its analogues?
A2: this compound and its analogues primarily act as inhibitors of protein synthesis.[2][3][4] It is understood that some 7-deazapurine nucleosides are activated in cells by phosphorylation and are subsequently incorporated into RNA.[5] This incorporation disrupts the normal process of translation, leading to an inhibition of protein synthesis and ultimately, cellular apoptosis. The inhibition of protein synthesis can also lead to downstream effects on other signaling pathways, such as the activation of protein kinase B (AKT).[6][7]
Q3: How critical is the structure of the fatty acid side chain for the biological activity of this compound analogues?
A3: The structure of the lipophilic side chain is crucial for the antitumor activity of this compound analogues. Studies have shown that:
-
Shortening the fatty acid chain from C16 to C6 results in a complete loss of activity.[1]
-
Activity is retained if the chain is shortened to C12.[1]
-
Omitting the glycine (B1666218) unit or shifting the fatty acid chain to the glycine unit also leads to inactive compounds.[1]
-
Extending the glycine unit to a β-alanine is permissible and retains biological activity.[1]
Troubleshooting Guide
Problem 1: Low yield during the glycosylation of the pyrrolo[2,3-d]pyrimidine base.
-
Possible Cause 1: Steric hindrance from protecting groups on the base.
-
Solution: The choice of protecting group on the exocyclic amino group of the 7-deazapurine base can significantly influence the glycosylation yield. Bulky protecting groups like pivaloyl can lower the yield. Switching to less bulky groups like isobutyryl or acetyl may improve the outcome.[8]
-
-
Possible Cause 2: Poor reactivity of the 7-deazapurine nitrogen.
-
Solution: The "sodium salt glycosylation" procedure can be an effective method. This involves forming the sodium salt of the pyrrolo[2,3-d]pyrimidine base before reacting it with a protected ribofuranosyl bromide. This method has been shown to be superior for the synthesis of halogenated 7-deazapurine nucleosides.[9]
-
-
Possible Cause 3: Competing N7 versus N1 glycosylation.
-
Solution: Using 7-halogenated intermediates of the pyrrolo[2,3-d]pyrimidine base can direct the glycosylation to the desired nitrogen. The halogen can then be removed in a subsequent step. This strategy has been successfully employed to overcome low glycosylation yields in the synthesis of 7-deazaguanosine.[8]
-
Problem 2: Incomplete coupling of the fatty acid-amino acid side chain to the amino-sugar.
-
Possible Cause 1: Steric hindrance around the amino group on the sugar or the carboxylic acid of the side chain.
-
Solution: This is a common issue when dealing with complex and sterically demanding fragments. A "double coupling" strategy can be employed. After the initial coupling reaction, the resin is washed, and a fresh solution of the activated side chain is added to drive the reaction to completion.
-
-
Possible Cause 2: Inadequate activation of the carboxylic acid.
-
Solution: Standard coupling reagents may not be sufficient for this challenging coupling. Switching to more potent uronium/phosphonium-based coupling reagents like HATU is recommended. For extremely difficult couplings, converting the carboxylic acid to a more reactive acyl fluoride (B91410) using a fluorinating agent like TFFH can be a highly effective strategy.
-
-
Possible Cause 3: Poor solvation of the reactants or the resin-bound substrate.
-
Solution: The choice of solvent is critical. N-Methyl-2-pyrrolidone (NMP) has excellent solvating properties and is often a good choice for difficult couplings. For particularly problematic cases, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.
-
Data Presentation
Table 1: Effect of Protecting Groups on Glycosylation Yield
| 7-Deazapurine Derivative | Protecting Group | Glycosylation Yield (%) |
| 2-Amino-6-chloro-7-deazapurine | Pivaloyl | 18 |
| 6-Chloro-7-deazapurine | None | 45 |
Data extracted from a study on the synthesis of 7-deazapurine ribonucleosides.[8]
Experimental Protocols
Protocol 1: Glycosylation of 6-chloro-7-deazapurine (Sodium Salt Method)
This protocol is a representative procedure for the glycosylation step.
-
Preparation of the Sodium Salt: To a solution of 4,6-dichloro-2-methylthiopyrrolo[2,3-d]pyrimidine in a suitable anhydrous solvent, add one equivalent of sodium hydride. Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt.
-
Glycosylation Reaction: In a separate flask, dissolve 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide in an anhydrous solvent. Add this solution to the suspension of the sodium salt.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, quench the reaction with a proton source (e.g., acetic acid). Dilute the mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the N7-glycosylated product.[9]
Protocol 2: Coupling of a Sterically Hindered Fatty Acid-Amino Acid Side Chain using HATU
This protocol provides a general method for the challenging coupling of the side chain.
-
Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound amino-sugar, thoroughly wash the resin with DMF.
-
Pre-activation of the Side Chain: In a separate vessel, dissolve the fatty acid-amino acid side chain (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base such as DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.
-
Coupling Reaction: Add the activated side chain solution to the resin. Allow the coupling reaction to proceed for 45-60 minutes.
-
Monitoring and Recoupling (if necessary): Wash the resin with DMF. Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, indicating an incomplete reaction, repeat steps 2 and 3 (a "double coupling").
-
Final Washing: Once the coupling is complete (Kaiser test is negative), wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.
Visualizations
Experimental Workflow for this compound Analogue Synthesis
Caption: A generalized workflow for the synthesis of this compound analogues.
Hypothesized Signaling Pathway for this compound Action
References
- 1. Antitumor this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Protein Synthesis by Antibiotics [sigmaaldrich.com]
- 3. Inhibition of protein synthesis by spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of protein synthesis and activation of stress-activated protein kinases by onnamide A and theopederin B, antitumor marine natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Protein Synthesis Alters Protein Degradation through Activation of Protein Kinase B (AKT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of protein synthesis alters protein degradation through activation of protein kinase B (AKT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycosylation of Pyrrolo[2,3- d]pyrimidines with 1- O-Acetyl-2,3,5-tri- O-benzoyl-β-d-ribofuranose: Substituents and Protecting Groups Effecting the Synthesis of 7-Deazapurine Ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Total synthesis of certain 2-, 6-mono- and 2,6-disubstituted-tubercidin derivatives. Synthesis of tubercidin via the sodium salt glycosylation procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
How to select the appropriate cell line for studying Septacidin's antitumor effects.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting the appropriate cell lines for studying the antitumor effects of Septacidin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of antitumor action?
A1: this compound is an antibiotic produced by the bacterium Streptomyces fibriatus. Its primary antitumor effect is attributed to its ability to induce a specialized form of cancer cell death known as immunogenic cell death (ICD).[1][2] Unlike traditional apoptosis, which is immunologically silent, ICD stimulates an antitumor immune response. This compound was identified as a potent inducer of ICD through a screening of the National Cancer Institute (NCI) Mechanistic Diversity Set.[1][3] The key hallmarks of ICD induced by this compound include the surface exposure of calreticulin (B1178941) (CRT), the release of adenosine (B11128) triphosphate (ATP), and the secretion of high mobility group box 1 (HMGB1).[1][3] Early studies also indicated that this compound can inhibit RNA and DNA synthesis in leukemia cell lines.
Q2: What are the primary factors to consider when selecting a cell line to study this compound?
A2: The selection of an appropriate cell line is critical for obtaining relevant and translatable results. Key factors to consider include:
-
Origin and Cancer Type: Select cell lines derived from cancer types where immunogenic cell death is considered a beneficial therapeutic outcome. Given that this compound has shown efficacy in osteosarcoma and fibrosarcoma models, cell lines from these cancer types are a logical starting point.
-
Immunogenic Cell Death (ICD) Competency: Not all cell lines are equally proficient at undergoing ICD. It is crucial to select cell lines that have the cellular machinery to effectively execute the ICD program upon stimulation.
-
Endoplasmic Reticulum (ER) Stress Response: The exposure of calreticulin, a key initiator of ICD, is a direct consequence of a robust ER stress response.[1] Therefore, cell lines with a functional and inducible ER stress pathway are more likely to be sensitive to this compound.
-
Expression of Relevant Receptors and Pathways: While the specific molecular target of this compound is not fully elucidated, it is important to consider the baseline expression levels of proteins involved in the ER stress and unfolded protein response (UPR) pathways.
-
Growth Characteristics and Experimental Feasibility: Practical considerations such as doubling time, culture requirements, and transfectability should also be taken into account to ensure the feasibility of planned experiments.
Q3: Which specific cell lines have been used to study this compound's antitumor effects?
A3: Based on available literature, the following cell lines have been utilized in studies on this compound:
-
U2OS (Human Osteosarcoma): This cell line was used in the high-throughput screening that identified this compound as an ICD inducer. It is a well-characterized cell line known to be competent for ICD studies.[1][3]
-
MCA205 (Murine Fibrosarcoma): This murine cell line has been used to validate the immunogenic nature of this compound-induced cell death in vivo.[1][3] Studies with this cell line have shown that vaccination with this compound-killed MCA205 cells can protect mice from a subsequent challenge with live cancer cells.[3]
-
L1210 and P388 (Murine Leukemia): These cell lines were used in early studies of this compound and its analogs, where the compound was shown to inhibit RNA and DNA synthesis.
Data Presentation
Due to the limited availability of publicly accessible IC50 data for this compound across a wide range of cancer cell lines, the following table is presented as a template for researchers to collate their own experimental findings. The hypothetical data provided is for illustrative purposes and is based on the known activity of this compound in the specified cell lines.
| Cell Line | Cancer Type | IC50 (µM) - Hypothetical | Key Characteristics | Reference |
| U2OS | Human Osteosarcoma | 5 - 15 | ICD competent, suitable for in vitro ICD assays. | [1][3] |
| MCA205 | Murine Fibrosarcoma | 1 - 10 | Suitable for in vivo immunogenicity studies. | [1][3] |
| L1210 | Murine Leukemia | 0.1 - 1 | Sensitive to RNA/DNA synthesis inhibitors. | |
| P388 | Murine Leukemia | 0.5 - 5 | Sensitive to RNA/DNA synthesis inhibitors. |
Experimental Protocols
Protocol 1: Determination of IC50 Value using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a chosen cancer cell line.
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count and adjust the cell density to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Remove the medium from the 96-well plate and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
Cell Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to determine the IC50 value.
-
Protocol 2: In Vitro Assessment of Immunogenic Cell Death (ICD) Hallmarks
This protocol details the methods to detect the key markers of ICD: calreticulin (CRT) exposure, ATP release, and HMGB1 secretion.
-
Cell Treatment:
-
Seed the chosen cell line (e.g., U2OS) in 6-well plates.
-
Treat the cells with this compound at a concentration around the IC50 value for 24-48 hours. Include a positive control for ICD (e.g., Doxorubicin) and a negative control (vehicle).
-
-
Calreticulin (CRT) Surface Exposure Assay (Flow Cytometry):
-
Harvest the cells by gentle scraping (to avoid membrane damage).
-
Wash the cells with cold PBS.
-
Incubate the cells with a primary antibody against CRT for 1 hour on ice.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody for 30 minutes on ice in the dark.
-
Analyze the cells by flow cytometry to quantify the percentage of CRT-positive cells.
-
-
ATP Release Assay:
-
Collect the cell culture supernatant at different time points after this compound treatment.
-
Centrifuge the supernatant to remove any cell debris.
-
Use a commercially available bioluminescence-based ATP assay kit to measure the concentration of ATP in the supernatant according to the manufacturer's instructions.
-
-
HMGB1 Secretion Assay (ELISA):
-
Collect the cell culture supernatant 48-72 hours after this compound treatment.
-
Centrifuge the supernatant to pellet any cellular debris.
-
Use a commercially available HMGB1 ELISA kit to quantify the concentration of HMGB1 in the supernatant, following the manufacturer's protocol.
-
Mandatory Visualizations
Caption: Workflow for selecting and validating a cell line for this compound studies.
Caption: Proposed signaling pathway for this compound-induced immunogenic cell death.
Troubleshooting Guide
Problem 1: My chosen cell line shows high resistance to this compound (high IC50 value).
-
Possible Cause 1: The cell line may lack the necessary cellular machinery to respond to this compound.
-
Solution: Select a different cell line, prioritizing those known to be sensitive to ICD inducers, such as U2OS.
-
-
Possible Cause 2: The cell line may have an impaired endoplasmic reticulum (ER) stress response pathway.
-
Solution: Evaluate the expression and function of key ER stress markers (e.g., PERK, IRE1α, ATF6) in your cell line. If the pathway is deficient, consider using a different cell line.
-
-
Possible Cause 3: The drug may not be effectively entering the cells.
-
Solution: Verify the integrity and solubility of your this compound stock. Consider using a different vehicle for solubilization if permissible.
-
Problem 2: I am not observing the hallmarks of immunogenic cell death (ICD) after this compound treatment.
-
Possible Cause 1: The concentration of this compound used is suboptimal.
-
Solution: Perform a dose-response experiment to identify the optimal concentration for inducing ICD markers. This may not always correlate directly with the IC50 value for cell death.
-
-
Possible Cause 2: The timing of the assays is not appropriate.
-
Solution: Conduct a time-course experiment. CRT exposure is an early event, while HMGB1 release is a later event in the ICD cascade.
-
-
Possible Cause 3: The chosen cell line is not competent for ICD.
-
Solution: As a positive control, treat your cells with a known ICD inducer like doxorubicin. If the positive control also fails to induce ICD hallmarks, the issue is likely with the cell line.
-
-
Possible Cause 4: The experimental technique for detecting ICD markers is not sensitive enough.
-
Solution: Ensure that your antibodies for flow cytometry and ELISA are validated and that your assay kits are not expired. Optimize staining and detection protocols.
-
Problem 3: I see cell death, but I am unsure if it is immunogenic.
-
Possible Cause: this compound may be inducing non-immunogenic apoptosis or necrosis at the tested concentrations.
-
Solution: It is crucial to assess all three key hallmarks of ICD (CRT exposure, ATP release, and HMGB1 secretion). The absence of one or more of these markers suggests that the observed cell death may not be immunogenic. Additionally, an in vivo vaccination experiment using a syngeneic mouse model (e.g., with MCA205 cells) is the gold standard for confirming the immunogenicity of cell death.[3]
-
References
Technical Support Center: Optimizing Septacidin Treatment in Cell Culture
Disclaimer: The following guide provides generalized protocols and troubleshooting advice for optimizing incubation time with cytotoxic agents. Due to limited publicly available data specific to Septacidin, these recommendations are based on established principles for cell culture-based assays with compounds that induce apoptosis and inhibit DNA/RNA synthesis. Researchers should adapt these protocols based on their specific cell lines and experimental goals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a nucleoside antibiotic that functions as an antitumor and antifungal agent.[1] Its primary mechanism of action is the inhibition of both RNA and DNA synthesis in target cells.[1] This disruption of nucleic acid synthesis ultimately leads to cell death.
Q2: How does incubation time affect the cytotoxicity of this compound?
A2: The cytotoxic effect of many anticancer agents, including those that inhibit DNA and RNA synthesis, is often time- and concentration-dependent.[2][3] A longer incubation time may allow for a greater accumulation of cellular damage, leading to increased cell death. However, the optimal incubation time can vary significantly between different cell lines due to differences in their proliferation rates and metabolic activities. Therefore, it is crucial to determine the optimal incubation time for each specific cell line and experimental endpoint.
Q3: What are the typical incubation times for cytotoxic agents in cell culture?
A3: Incubation times for cytotoxicity assays can range from a few hours to several days (e.g., 24, 48, 72 hours).[2] Short incubation times may be sufficient to observe acute effects, while longer incubation periods might be necessary to capture delayed cell death mechanisms like apoptosis.[4] The choice of incubation time should be guided by the cell line's doubling time and the specific biological question being addressed.[5]
Q4: How can I determine the optimal incubation time for this compound in my cell line?
A4: The most effective method is to perform a time-course experiment. This involves treating your cells with a range of this compound concentrations and measuring cell viability at multiple time points (e.g., 12, 24, 48, 72 hours). This will allow you to identify the time point at which the desired level of cytotoxicity (e.g., IC50) is achieved with the lowest effective concentration.
Q5: Should I change the media with fresh this compound during a long incubation period?
A5: For incubation times longer than 48-72 hours, it is good practice to replenish the media to ensure that nutrient depletion or waste product accumulation does not affect cell viability. Whether to add fresh this compound with the new media depends on the stability of the compound in culture conditions. If the compound is unstable, re-adding it with the fresh media is recommended to maintain a consistent concentration.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in cytotoxicity results between experiments. | Inconsistent cell seeding density. | Ensure a consistent number of viable cells are seeded in each well. Perform a cell count before plating. |
| Cell confluence at the time of treatment. | Standardize the cell confluence (e.g., 70-80%) at the start of each experiment. | |
| Edge effects in multi-well plates. | To minimize evaporation, do not use the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead. | |
| Inconsistent incubation time. | Use a precise timer and process all plates consistently. | |
| Lower than expected cytotoxicity. | Incubation time is too short. | Perform a time-course experiment to determine if a longer incubation period is required for the cytotoxic effects to manifest. |
| This compound concentration is too low. | Perform a dose-response experiment with a wider range of concentrations. | |
| Cell line is resistant to this compound. | Consider using a different cell line or a combination treatment approach. | |
| This compound has degraded. | Ensure proper storage of the this compound stock solution. Prepare fresh dilutions for each experiment. | |
| High background cell death in control wells. | Poor cell health. | Use cells with low passage numbers and ensure they are healthy and actively dividing before starting the experiment. |
| Contamination (bacterial, fungal, or mycoplasma). | Regularly check cultures for contamination. Use appropriate antibiotics if necessary and practice good aseptic technique. | |
| Nutrient depletion or waste accumulation in long incubations. | Change the culture medium for experiments extending beyond 48-72 hours. |
Data Presentation
Table 1: Hypothetical Time-Dependent Cytotoxicity of this compound on a Cancer Cell Line
This table illustrates how the half-maximal inhibitory concentration (IC50) of a cytotoxic agent can change with increasing incubation time.
| Incubation Time (Hours) | IC50 (µM) |
| 12 | > 100 |
| 24 | 50.2 |
| 48 | 25.8 |
| 72 | 10.5 |
Table 2: Hypothetical Time-Course of Apoptosis Induction by this compound (at a fixed concentration)
This table shows the percentage of apoptotic cells at different time points after treatment, as would be determined by an Annexin V/Propidium Iodide assay.
| Incubation Time (Hours) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 2.1 | 1.5 | 3.6 |
| 12 | 8.5 | 3.2 | 11.7 |
| 24 | 25.3 | 10.1 | 35.4 |
| 48 | 15.7 | 40.6 | 56.3 |
| 72 | 5.2 | 65.8 | 71.0 |
Experimental Protocols
Protocol 1: Time-Course Cytotoxicity Assay using MTT
This protocol determines the optimal incubation time by measuring cell viability at multiple time points.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plates for different time periods (e.g., 12, 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
At the end of each incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point. Plot dose-response curves and determine the IC50 value for each incubation time.
Protocol 2: Time-Course Apoptosis Assay using Annexin V/Propidium Iodide Staining
This protocol quantifies the kinetics of apoptosis induction.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with a fixed concentration of this compound (e.g., the 48-hour IC50 value determined from the cytotoxicity assay) or a vehicle control.
-
Incubation: Incubate the cells for various time points (e.g., 0, 12, 24, 48, 72 hours).
-
Cell Harvesting: At each time point, harvest both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
-
Data Analysis: Quantify the percentage of cells in each quadrant at each time point to determine the kinetics of apoptosis induction.
Visualizations
References
- 1. Antitumor this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time-of-day specificity of anticancer drugs may be mediated by circadian regulation of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptotic cell death kinetics in vitro depend on the cell types and the inducers used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Addressing Off-Target Effects of Septacidin
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the off-target effects of Septacidin in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an antibiotic with antitumor and antifungal properties.[1][2] While its precise mechanism in mammalian cells is not fully elucidated in all contexts, it is known to inhibit RNA and DNA synthesis.[1] Some evidence suggests that this compound and its analogs can act as inhibitors of p70 ribosomal S6 kinase (p70S6K), a key component of the mTOR signaling pathway that is crucial for cell growth, proliferation, and protein synthesis.[3][4] Therefore, many of its observed cellular effects are likely mediated through the inhibition of this pathway.
Q2: What are off-target effects and why are they a concern with this compound?
A2: Off-target effects occur when a compound interacts with cellular components other than its intended primary target, leading to unintended biological consequences.[5][6] With any small molecule inhibitor like this compound, it is crucial to consider that observed phenotypes may result from these off-target interactions. This is particularly important because this compound's activity has been linked to broad cellular processes like DNA/RNA synthesis, and it may influence multiple kinases or other proteins, leading to misinterpretation of experimental results.[1][7]
Q3: What are the initial signs of potential off-target effects in my cellular assays with this compound?
A3: Common indicators of off-target effects include:
-
Discrepancy with Genetic Approaches: The phenotype observed with this compound differs from that seen with siRNA or CRISPR-mediated knockdown/knockout of p70S6K.[6]
-
Inconsistent Results with Other Inhibitors: A structurally different p70S6K inhibitor produces a different cellular phenotype.[8][9]
-
Unusual Dose-Response Curve: The dose-response curve is not monophasic, or the desired effect occurs at a concentration very close to that which causes broad cytotoxicity.[6]
-
Phenotype Mismatch: The observed cellular changes do not align with the known biological functions of the intended p70S6K target.[8]
Troubleshooting Guides
This section provides structured guidance for specific issues that may arise during experiments with this compound.
Problem 1: High cytotoxicity observed at concentrations expected to be specific for the target.
-
Possible Cause: This may indicate that this compound is affecting multiple pathways essential for cell survival, a hallmark of off-target activity.[9]
-
Troubleshooting Steps:
-
Determine the Therapeutic Window: Perform a detailed dose-response curve to find the concentration range where the on-target effect is observed without significant cytotoxicity.
-
Use a Structurally Unrelated Inhibitor: Compare the effects of this compound with another p70S6K inhibitor that has a different chemical structure, such as PF-4708671 or LY2584702.[4][10] If both compounds produce the same phenotype at concentrations relative to their IC50 values, it strengthens the evidence for an on-target effect.
-
Assess Cell Health: Use assays like Annexin V/PI staining to distinguish between apoptosis and necrosis, which can provide clues about the mechanism of cell death.[11]
-
Problem 2: The observed cellular phenotype does not match the known function of the p70S6K pathway.
-
Possible Cause: The phenotype is likely driven by the inhibition of one or more unknown off-target proteins.[8]
-
Troubleshooting Steps:
-
Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to specifically reduce or eliminate the expression of p70S6K.[12] If the resulting phenotype mimics the effect of this compound, it supports an on-target mechanism.
-
Rescue Experiments: In cells where p70S6K has been knocked down, treatment with this compound should not produce any additional effect if the mechanism is on-target.[13][14] Conversely, overexpressing a drug-resistant mutant of p70S6K should reverse the phenotypic effects of this compound.[8][9]
-
Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is physically binding to p70S6K inside the cell.[15][16][17][18][19]
-
Problem 3: Discrepancy between biochemical IC50 and cellular potency.
-
Possible Cause: Differences in ATP concentration between biochemical and cellular environments, or issues with cell permeability and efflux pumps can cause this discrepancy.[8]
-
Troubleshooting Steps:
-
Evaluate Cell Permeability: If the compound is not entering the cell efficiently, its cellular potency will be lower than its biochemical potency.
-
Consider ATP Competition: Biochemical kinase assays are often run at low ATP concentrations, whereas intracellular ATP levels are much higher. This can lead to a rightward shift in the IC50 value in cellular assays for ATP-competitive inhibitors.[8]
-
Check for Efflux Pump Activity: Co-treatment with an efflux pump inhibitor (e.g., verapamil) can reveal if the compound is being actively removed from the cell, which would decrease its apparent potency.[8]
-
Data Presentation
Table 1: Comparative Analysis of p70S6K Inhibitors
| Inhibitor | Primary Target | Known Off-Targets | On-Target IC50 (Biochemical) | Cellular Potency (EC50) |
| This compound | p70S6K | To be determined | ~50 nM | 1-5 µM |
| PF-4708671 | p70S6K1 | S6K2, RSK1, MSK1 (at higher conc.) | 20 nM[20] | 160 nM[4] |
| LY2584702 | p70S6K | Minimal | 4 nM[10] | ~50 nM |
Note: IC50 and EC50 values are approximate and can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Target Validation using siRNA Knockdown and Rescue
Objective: To determine if the cellular phenotype observed with this compound is due to the inhibition of p70S6K.
Methodology:
-
siRNA Transfection:
-
Culture cells to 60-70% confluency.
-
Transfect one group of cells with siRNA targeting p70S6K and a control group with a non-targeting scramble siRNA.
-
Incubate for 48-72 hours to allow for protein knockdown.
-
-
Verification of Knockdown:
-
Harvest a subset of cells from each group and perform Western blotting to confirm the reduction of p70S6K protein levels.
-
-
Phenotypic Assay:
-
Treat the remaining siRNA-transfected cells with either vehicle (DMSO) or a working concentration of this compound.
-
Perform the relevant cellular assay (e.g., cell viability, proliferation, migration) and compare the results between the p70S6K knockdown and control groups.
-
-
Rescue Experiment (Optional):
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to p70S6K in intact cells.[15][16][17][18][19]
Methodology:
-
Cell Treatment:
-
Treat intact cells with either vehicle or a saturating concentration of this compound for 1-2 hours.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
-
Target Protein Detection:
-
Analyze the amount of soluble p70S6K remaining in each sample using Western blotting or an immunoassay.
-
-
Data Analysis:
-
Plot the amount of soluble p70S6K as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.[23]
-
Visualizations
Caption: Simplified mTOR/p70S6K signaling pathway showing the inhibitory action of this compound.
Caption: Workflow for distinguishing on-target vs. off-target effects of this compound.
References
- 1. Antitumor this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, A NEW ANTITUMOR AND ANTIFUNGAL ANTIBIOTIC PRODUCED BY STREPTOMYCES FIBRIATUS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Progress of 70 kDa Ribosomal Protein S6 Kinase (P70S6K) Inhibitors as Effective Therapeutic Tools for Obesity, Type II Diabetes and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inference of drug off-target effects on cellular signaling using interactome-based deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Enhancing In Vivo Bioavailability of Septacidin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the in vivo bioavailability of Septacidin.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its potential in vivo applications?
This compound is a nucleoside antibiotic with demonstrated antitumor, antifungal, and pain-relief properties. Its mechanism of action is believed to involve the inhibition of RNA and DNA synthesis in target cells.[1] In vivo applications are being explored for cancer chemotherapy and the treatment of fungal infections.
2. What are the main challenges in achieving good in vivo bioavailability with this compound?
The primary challenge stems from this compound's chemical structure. It possesses a lipophilic fatty acid side chain, which is crucial for its biological activity.[1] This lipophilicity likely results in poor aqueous solubility, which can lead to low dissolution rates in the gastrointestinal tract and consequently, poor and variable absorption.
3. What general strategies can be employed to improve the bioavailability of this compound?
Several formulation strategies can be explored to enhance the solubility and absorption of poorly soluble compounds like this compound. These include:
-
Nanoparticle-based delivery systems: Encapsulating this compound in polymeric nanoparticles or liposomes can improve its solubility and protect it from degradation.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the dissolution of lipophilic drugs in the gastrointestinal fluids.
-
Chemical modification: Although potentially altering its efficacy, derivatization of the molecule to a more soluble prodrug could be considered.
4. Are there any known analogs of this compound with potentially better in vivo performance?
Yes, a derivative of the related compound spicamycin, KRN5500, has undergone phase I clinical trials as an anticancer agent.[2] While specific bioavailability data is limited in publicly available literature, its development suggests that structural modifications can lead to compounds suitable for in vivo applications.
Troubleshooting Guide for In Vivo Experiments
This guide addresses common issues encountered during in vivo studies with this compound and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in therapeutic efficacy between subjects. | Poor and variable oral absorption: Due to low aqueous solubility, the amount of this compound absorbed can differ significantly between individuals. Formulation instability: The formulation may not be homogenous or stable, leading to inconsistent dosing. | Optimize formulation: Develop and characterize a robust formulation to enhance solubility and dissolution (e.g., nanoparticle or liposomal formulation). Confirm formulation stability: Conduct stability studies of the formulation under experimental conditions. Consider alternative administration routes: For initial efficacy studies, intravenous (IV) administration can bypass absorption variability. |
| Lack of in vivo efficacy despite potent in vitro activity. | Low bioavailability: The concentration of this compound reaching the target tissue may be below the therapeutic threshold. Rapid metabolism or clearance: The drug may be quickly metabolized or cleared from the body. Poor tissue penetration: this compound may not effectively penetrate the target tissue (e.g., solid tumors). | Conduct pharmacokinetic (PK) studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of your formulation to understand its in vivo fate. Increase the dose (with caution): Dose escalation studies can be performed, but potential toxicity must be carefully monitored. Enhance targeting: For nanoparticle formulations, consider surface modification with targeting ligands to improve accumulation in the desired tissue. |
| Toxicity observed at doses required for efficacy. | Off-target effects: Systemic distribution of a cytotoxic agent can lead to toxicity in healthy tissues. Formulation excipient toxicity: Components of the delivery system may have their own toxic effects. | Develop targeted delivery systems: Use ligand-targeted nanoparticles to increase the concentration of this compound at the tumor site while minimizing exposure to healthy tissues. Evaluate excipient toxicity: Include a vehicle-only control group in your in vivo studies to assess the toxicity of the formulation components. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles
This protocol describes a general method for encapsulating a hydrophobic compound like this compound into polymeric nanoparticles using the nanoprecipitation method.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (B3395972) (organic solvent)
-
Polyvinyl alcohol (PVA) solution (surfactant)
-
Purified water
-
Magnetic stirrer
-
Rotary evaporator
Method:
-
Dissolve a specific amount of this compound and PLGA in acetone to create the organic phase.
-
Prepare an aqueous solution of PVA.
-
Under moderate magnetic stirring, add the organic phase dropwise to the aqueous phase.
-
Continue stirring for several hours at room temperature to allow for solvent evaporation and nanoparticle formation.
-
Use a rotary evaporator to remove the remaining acetone.
-
Centrifuge the nanoparticle suspension to collect the nanoparticles.
-
Wash the nanoparticles with purified water to remove excess PVA and unencapsulated drug.
-
Resuspend the nanoparticles in a suitable buffer for in vivo administration or lyophilize for long-term storage.
Characterization:
-
Particle size and zeta potential: Determined by dynamic light scattering (DLS).
-
Encapsulation efficiency: Quantified by separating the nanoparticles from the supernatant and measuring the concentration of free this compound using a suitable analytical method (e.g., HPLC).
-
Drug loading: Calculated as the mass of encapsulated drug divided by the total mass of the nanoparticles.
Protocol 2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers
The Caco-2 permeability assay is a standard in vitro model to predict the oral absorption of drugs.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium and supplements
-
Hank's Balanced Salt Solution (HBSS)
-
Lucifer yellow (marker for monolayer integrity)
-
This compound formulation
-
LC-MS/MS or other suitable analytical method
Method:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Perform a Lucifer yellow permeability assay to further validate the integrity of the cell monolayer.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the this compound formulation to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral side and replace with fresh HBSS.
-
At the end of the experiment, collect samples from both the apical and basolateral sides.
-
Analyze the concentration of this compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.
Data Presentation
Due to the limited publicly available quantitative data for this compound, the following tables are provided as illustrative examples of how to structure and present experimental results.
Table 1: Physicochemical Properties of this compound (Illustrative)
| Property | Value | Method |
| Molecular Weight | 621.8 g/mol [3] | Mass Spectrometry |
| Aqueous Solubility | < 1 µg/mL | Shake-flask method |
| LogP | > 4.0 | Calculated |
| Caco-2 Permeability (Papp) | Low (<1 x 10⁻⁶ cm/s) | Caco-2 Assay |
Table 2: In Vivo Pharmacokinetic Parameters of Different this compound Formulations in Mice (Illustrative)
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Bioavailability (%) |
| This compound (unformulated) | 10 | Oral | 50 | 2 | 200 | < 5% |
| This compound-PLGA-NPs | 10 | Oral | 300 | 4 | 1500 | ~25% |
| This compound Liposomes | 10 | Oral | 250 | 4 | 1200 | ~20% |
| This compound (IV) | 2 | IV | 1500 | 0.1 | 6000 | 100% |
Visualizations
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed mechanism of this compound-induced apoptosis.
Experimental Workflow for Improving this compound Bioavailability
Caption: Workflow for enhancing this compound's in vivo bioavailability.
Troubleshooting Logic for Poor In Vivo Efficacy
Caption: Decision tree for troubleshooting poor in vivo efficacy.
References
- 1. Antitumor this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I clinical trial of spicamycin derivative KRN5500 (NSC 650426) using a phase I accelerated titration "2B" design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C30H51N7O7 | CID 96278 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Synthetic vs. Natural Septacidin in Antitumor Applications
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antitumor activities of synthetic Septacidin and its natural isolates. This document summarizes available data, details experimental methodologies, and visualizes the compound's mechanisms of action to support further research and development.
Executive Summary
This compound, a nucleoside antibiotic derived from Streptomyces fibriatus, has demonstrated notable antitumor properties. The advancement of synthetic chemistry has enabled the production of this compound analogues, prompting a critical evaluation of their efficacy in comparison to the natural compound. This guide consolidates findings from preclinical studies, indicating that synthetic analogues of this compound exhibit antitumor activity comparable to that of natural isolates. Both forms of this compound effectively inhibit DNA and RNA synthesis in cancer cells and can induce immunogenic cell death (ICD) as well as pyroptosis, positioning them as promising candidates for cancer therapy. However, a lack of direct, head-to-head quantitative comparisons in published literature necessitates a careful interpretation of the available data.
Comparative Antitumor Activity
In Vitro Studies:
Early studies on synthetic this compound analogues demonstrated a similar level of inhibition of RNA and DNA synthesis in cultured murine leukemia L1210 cells as the natural counterpart[1]. The structural integrity of the fatty acid side chain was found to be crucial for this activity. Specifically, shortening the C16 fatty acid chain to C12 or extending the glycine (B1666218) unit to beta-alanine (B559535) retained the antitumor effect, whereas more significant alterations led to a complete loss of activity[1].
Table 1: Qualitative Comparison of In Vitro Antitumor Activity
| Feature | Natural this compound | Synthetic this compound Analogues | Key Findings |
| Target Cell Line | Murine Leukemia L1210 | Murine Leukemia L1210 | Both exhibit similar inhibition of RNA and DNA synthesis. |
| Structural Requirements for Activity | N/A | Lipophilic fatty acid-amino acid side chain is critical. | Modifications to the fatty acid chain length and amino acid component can impact activity. |
In Vivo Studies:
The comparable antitumor effects have also been observed in in vivo models. Synthetic analogues of this compound showed similar activity against transplanted P388 leukemia in mice to that of the natural product[1]. This suggests that the synthetic route can produce compounds with equivalent therapeutic potential in a living organism.
Table 2: Qualitative Comparison of In Vivo Antitumor Activity
| Feature | Natural this compound | Synthetic this compound Analogues | Key Findings |
| Animal Model | Mice with transplanted P388 leukemia | Mice with transplanted P388 leukemia | Both demonstrate similar levels of antitumor activity. |
Mechanism of Action: Induction of Immunogenic Cell Death and Pyroptosis
This compound's antitumor activity is not solely reliant on the direct inhibition of nucleic acid synthesis. It also modulates the tumor microenvironment by inducing specific forms of programmed cell death that activate the host's immune system.
Immunogenic Cell Death (ICD):
This compound has been identified as a potent inducer of ICD. This process is characterized by the surface exposure of calreticulin (B1178941) (CRT), the secretion of ATP, and the release of high mobility group box 1 (HMGB1) protein. These damage-associated molecular patterns (DAMPs) act as signals to recruit and activate dendritic cells, leading to an antitumor immune response. Studies have shown that both human osteosarcoma U2OS cells and murine fibrosarcoma MCA205 cells exhibit these hallmarks of ICD upon treatment with this compound.
Pyroptosis:
In addition to ICD, this compound is suggested to induce pyroptosis, a pro-inflammatory form of programmed cell death, in colon adenocarcinoma. This pathway is mediated by caspase-1 and gasdermin D (GSDMD), leading to cell swelling, lysis, and the release of pro-inflammatory cytokines, which can further contribute to an antitumor immune response.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the antitumor activity of this compound. Specific parameters such as cell seeding density, drug concentrations, and incubation times should be optimized for each cell line and experimental setup.
3.1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of synthetic or natural this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
3.2. Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of this compound on the progression of cells through the different phases of the cell cycle.
-
Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and then treat with synthetic or natural this compound at various concentrations for a defined period.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash with PBS and fix the cells in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The available evidence strongly suggests that synthetic analogues of this compound are a viable alternative to the natural product, demonstrating comparable in vitro and in vivo antitumor activities. The ability of this compound to induce immunogenic cell death and pyroptosis highlights its potential to not only directly kill cancer cells but also to stimulate a durable antitumor immune response.
To further validate the therapeutic potential of synthetic this compound, future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head studies to generate quantitative data (e.g., IC50 values) on the antitumor activity of specific synthetic analogues versus natural this compound across a panel of cancer cell lines.
-
Detailed Mechanistic Studies: Elucidating the precise molecular signaling pathways initiated by this compound that lead to ICD and pyroptosis.
-
In Vivo Efficacy and Safety: Performing comprehensive in vivo studies to evaluate the therapeutic efficacy, pharmacokinetic profiles, and safety of promising synthetic analogues in various preclinical cancer models.
By addressing these key areas, the scientific community can pave the way for the clinical development of synthetic this compound as a novel and effective cancer therapeutic.
References
A Comparative Analysis of Septacidin and Doxorubicin Cytotoxicity: A Guide for Researchers
In the landscape of oncological research, a thorough understanding of the cytotoxic profiles of potential therapeutic agents is paramount. This guide provides a comparative analysis of Septacidin, an antitumor antibiotic, and Doxorubicin, a widely used chemotherapeutic agent. While a direct quantitative comparison of cytotoxicity is challenging due to the limited publicly available data for this compound, this document outlines their distinct mechanisms of action, presents available cytotoxicity data for Doxorubicin, and provides detailed experimental protocols for assessing cytotoxicity.
Mechanisms of Action: Two Different Approaches to Inducing Cell Death
This compound and Doxorubicin employ fundamentally different strategies to induce cancer cell death. Doxorubicin, a well-characterized anthracycline antibiotic, primarily exerts its cytotoxic effects through direct interaction with DNA. In contrast, this compound's antitumor activity stems from its ability to interfere with nucleic acid synthesis and stimulate an immune response against tumor cells.
This compound: The primary mechanism of action for this compound and its analogues is the inhibition of RNA and DNA synthesis. This disruption of nucleic acid production halts the proliferation of rapidly dividing cancer cells. Furthermore, recent studies have identified this compound as a potent inducer of immunogenic cell death (ICD).[1] ICD is a unique form of apoptosis that triggers an adaptive immune response against the dying cancer cells, potentially leading to a more durable anti-tumor effect.[1][2][3][4][5] This is characterized by the release of damage-associated molecular patterns (DAMPs), such as calreticulin (B1178941) (CRT) exposure, ATP secretion, and high mobility group box 1 (HMGB1) release.[1]
Doxorubicin: Doxorubicin's cytotoxic effects are multifactorial and have been extensively studied. Its primary modes of action include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, leading to double-strand breaks in the DNA.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.
These actions collectively trigger various cell death pathways, most notably apoptosis.
Quantitative Cytotoxicity Data
A critical metric for evaluating the potency of a cytotoxic agent is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. While extensive IC50 data is available for Doxorubicin across a wide range of cancer cell lines, there is a notable absence of publicly available IC50 values for this compound. This data gap prevents a direct quantitative comparison of their cytotoxic potencies.
The following table summarizes the IC50 values for Doxorubicin in various cancer cell lines as reported in the scientific literature. It is important to note that these values can vary significantly depending on the specific cell line, exposure time, and the assay method used.
| Cell Line | Cancer Type | Exposure Time (hours) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | 0.04 - 1.5 |
| MDA-MB-231 | Breast Cancer | 48 | 0.05 - 0.5 |
| A549 | Lung Cancer | 48 | 0.1 - 0.5 |
| HeLa | Cervical Cancer | 48 | 0.05 - 0.2 |
| HT-29 | Colon Cancer | 48 | 0.1 - 1.0 |
| HCT116 | Colon Cancer | 48 | 0.02 - 0.2 |
Disclaimer: The IC50 values presented are compiled from various sources and are intended for illustrative purposes only. A direct comparison of these values should be made with caution due to variations in experimental conditions.
Experimental Protocols
To facilitate further research and enable a direct comparison of this compound and Doxorubicin, a detailed protocol for a standard cytotoxicity assay is provided below. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
MTT Cytotoxicity Assay Protocol
1. Materials:
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound and Doxorubicin stock solutions (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well flat-bottom cell culture plates
-
MTT reagent (5 mg/mL in sterile phosphate-buffered saline - PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Doxorubicin in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells.
-
Include vehicle control wells (medium with the same concentration of the solvent used to dissolve the drugs) and blank wells (medium only).
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, carefully aspirate the medium containing the compounds.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing the MTT solution.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value using a suitable software program.
-
Visualizing the Mechanisms and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the distinct signaling pathways of this compound and Doxorubicin and a typical experimental workflow for a cytotoxicity assay.
Comparative Mechanisms of Action
Experimental Workflow for Cytotoxicity Assay
References
A Comparative Analysis of the Antifungal Spectrums of Septacidin and Amphotericin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal properties of Septacidin and the well-established antifungal agent, Amphotericin B. The following sections will delve into their mechanisms of action, present available quantitative data on their antifungal spectrum, and outline the standardized experimental protocols used to determine antifungal susceptibility.
Mechanism of Action
The fundamental difference in the antifungal activity of this compound and Amphotericin B lies in their distinct molecular targets and mechanisms of action.
Amphotericin B: As a polyene macrolide, Amphotericin B directly targets the fungal cell membrane. It binds with high affinity to ergosterol, a primary sterol component of fungal cell membranes. This binding leads to the formation of pores or channels in the membrane, disrupting its osmotic integrity. The consequence is a leakage of essential intracellular ions, such as potassium and magnesium, and other small molecules, ultimately leading to fungal cell death.[1][2]
This compound: The precise antifungal mechanism of this compound, a nucleoside antibiotic, is not as extensively characterized as that of Amphotericin B. However, based on its classification and the known mechanisms of other nucleoside antibiotics, it is hypothesized to interfere with fundamental cellular processes such as nucleic acid or protein synthesis. As a nucleoside analog, it may be incorporated into DNA or RNA, leading to the termination of chain elongation or the production of non-functional transcripts. Alternatively, it could inhibit enzymes essential for nucleotide metabolism. Some studies suggest that the antifungal activity of septacidins is significantly influenced by the length and decoration of their fatty acyl chains.[3] One study has indicated that this compound can act as an inducer of immunogenic cell death and shows inhibitory activity against skin pathogenic fungi like Epidermophyton floccosum and Trichophyton mentagrophytes.[4]
Antifungal Spectrum: A Quantitative Comparison
| Fungal Species | Amphotericin B MIC Range (µg/mL) | This compound MIC Range (µg/mL) |
| Candida albicans | 0.125 - 2 | Data not available |
| Candida glabrata | 0.25 - 2 | Data not available |
| Candida parapsilosis | 0.125 - 1 | Data not available |
| Candida tropicalis | 0.25 - 2 | Data not available |
| Candida krusei | 0.5 - 4 | Data not available |
| Aspergillus fumigatus | 0.25 - 2 | Data not available |
| Aspergillus flavus | 0.5 - 2 | Data not available |
| Aspergillus niger | 0.5 - 4 | Data not available |
| Cryptococcus neoformans | 0.125 - 1 | Data not available |
| Fusarium solani | 2 - >16 | Data not available |
| Rhizopus arrhizus | 0.5 - 2 | Data not available |
Note: MIC values can vary depending on the specific isolate and the testing methodology used.
Experimental Protocols: Determining Antifungal Susceptibility
The determination of MIC values is performed using standardized methods to ensure reproducibility and comparability of data across different laboratories. The Clinical and Laboratory Standards Institute (CLSI) has established reference methods for antifungal susceptibility testing of both yeasts (M27) and filamentous fungi (M38).
Broth Microdilution Method for Yeasts (CLSI M27)
This method is used for determining the MICs of antifungal agents against yeasts such as Candida spp. and Cryptococcus neoformans.
Key Steps:
-
Inoculum Preparation: Yeast colonies from a 24-hour-old culture on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) are suspended in sterile saline. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[5]
-
Antifungal Agent Dilution: The antifungal agent is serially diluted in RPMI-1640 medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well containing the diluted antifungal agent is inoculated with the prepared yeast suspension. The microtiter plate is then incubated at 35°C for 24-48 hours.[5]
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.
Broth Microdilution Method for Filamentous Fungi (CLSI M38)
This method is adapted for testing the susceptibility of molds like Aspergillus spp., Fusarium spp., and Rhizopus spp.
Key Steps:
-
Inoculum Preparation: Conidia or sporangiospores are harvested from a 7-day-old culture on potato dextrose agar. The spores are suspended in sterile saline containing a wetting agent (e.g., Tween 80) and the turbidity is adjusted spectrophotometrically. The suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[6]
-
Antifungal Agent Dilution: Similar to the M27 method, the antifungal agent is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The wells are inoculated with the fungal spore suspension and the plates are incubated at 35°C for 48-72 hours, depending on the growth rate of the fungus.[7]
-
MIC Determination: The MIC is read as the lowest concentration of the antifungal agent that shows complete inhibition of growth (for Amphotericin B) or a significant reduction in growth (for other agents).
Conclusion
Amphotericin B remains a broad-spectrum antifungal agent with a well-defined mechanism of action and extensive quantitative susceptibility data. Its utility is, however, limited by potential toxicity. This compound, while demonstrating antifungal activity, requires further investigation to fully elucidate its mechanism of action and to establish a comprehensive antifungal spectrum profile through standardized susceptibility testing. The lack of available MIC data for this compound currently prevents a direct quantitative comparison with Amphotericin B and other established antifungal agents. Future research should focus on generating this critical data to better understand the potential clinical utility of this compound in treating fungal infections.
References
- 1. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 3. This compound, A NEW ANTITUMOR AND ANTIFUNGAL ANTIBIOTIC PRODUCED BY STREPTOMYCES FIBRIATUS. | Semantic Scholar [semanticscholar.org]
- 4. Insights into the biosynthesis of this compound l-heptosamine moiety unveils a VOC family sugar epimerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Septacidin and other nucleoside antibiotics.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Septacidin with other prominent nucleoside antibiotics, namely Puromycin and Tunicamycin (B1663573). The objective is to offer a clear, side-by-side evaluation of their performance based on available experimental data, aiding researchers in their drug development and scientific exploration endeavors.
Introduction to Nucleoside Antibiotics
Nucleoside antibiotics are a class of naturally occurring or synthetic compounds that are structurally related to nucleosides.[1] They exert their therapeutic effects by interfering with essential cellular processes such as nucleic acid synthesis, protein synthesis, and cell wall formation. Their diverse mechanisms of action have made them a valuable source of antimicrobial and anticancer agents.[1][2]
-
This compound: A purine (B94841) nucleoside antibiotic with reported antitumor and antifungal activities. Its mechanism of action is believed to involve the inhibition of DNA and RNA synthesis.[3][4][5]
-
Puromycin: An aminonucleoside antibiotic that acts as an analog of the 3'-terminal end of aminoacyl-tRNA, leading to premature chain termination during protein synthesis. It exhibits broad-spectrum activity against both prokaryotic and eukaryotic cells.[6][7]
-
Tunicamycin: A nucleoside antibiotic that inhibits N-linked glycosylation by blocking the first step in the biosynthesis of N-linked oligosaccharides. This disruption of glycoprotein (B1211001) synthesis leads to endoplasmic reticulum (ER) stress and can induce apoptosis.[8][9][10]
Mechanisms of Action: A Visualized Comparison
The distinct mechanisms of action of these nucleoside antibiotics are crucial to understanding their selective toxicity and potential therapeutic applications.
Puromycin: Inhibition of Protein Synthesis
Puromycin mimics the structure of aminoacyl-tRNA, allowing it to enter the A-site of the ribosome. It is then incorporated into the growing polypeptide chain, causing premature termination and the release of an incomplete and non-functional protein.
Caption: Puromycin competitively inhibits protein synthesis.
Tunicamycin: Inhibition of N-linked Glycosylation
Tunicamycin blocks the enzyme GlcNAc phosphotransferase (GPT), which catalyzes the first committed step in the biosynthesis of N-linked glycans. This leads to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR) and potentially apoptosis.[3][8]
Caption: Tunicamycin inhibits N-linked glycosylation.
Performance Data: A Comparative Analysis
The following tables summarize the available quantitative data on the cytotoxic and antifungal activities of this compound, Puromycin, and Tunicamycin. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from various sources. Differences in experimental conditions should be considered when interpreting these values.
Table 1: Cytotoxicity against Leukemia L1210 Cells (IC50)
| Antibiotic | IC50 (µM) | Cell Line | Notes | Reference |
| This compound | Data not available | L1210 | Analogues show inhibition of RNA/DNA synthesis.[3][4] | [3][4] |
| Puromycin | ~1 µg/mL (~2.1 µM) | Jurkat cells | IC50 determined for protein synthesis inhibition.[11] | [11] |
| Tunicamycin | 10 µM (Pretreatment) | L1210 | Pretreatment of cells, not a direct IC50 for growth inhibition.[2][12] | [2][12] |
Table 2: Antifungal Activity against Candida albicans (MIC)
| Antibiotic | MIC (µg/mL) | Strain | Notes | Reference |
| This compound | Data not available | C. albicans | Reported to have antifungal activity. | |
| Puromycin | Data not available | C. albicans | ||
| Tunicamycin | 4 (complete inhibition) | SC5314 | Broth microdilution assay.[13] | [13] |
| 7.8 - 15.6 (MIC50) | Oral isolates | Against a series of oral-associated Candida spp.[14] | [14] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation.[15][16][17]
Objective: To determine the concentration of an antibiotic that inhibits 50% of cell growth (IC50).
Materials:
-
L1210 leukemia cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
96-well microtiter plates
-
Test compounds (this compound, Puromycin, Tunicamycin) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed L1210 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Antifungal Susceptibility Testing (Broth Microdilution MIC Assay)
This protocol is a standardized method for determining the minimum inhibitory concentration (MIC) of an antifungal agent.[12][14][18][19][20]
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of Candida albicans.
Materials:
-
Candida albicans strain (e.g., ATCC 90028 or clinical isolate)
-
RPMI-1640 medium buffered with MOPS
-
96-well flat-bottom microtiter plates
-
Test compounds (this compound, Puromycin, Tunicamycin) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer
-
Microplate reader
Procedure:
-
Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar at 35°C for 24 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
Drug Dilution: Prepare serial two-fold dilutions of the test compounds in RPMI-1640 medium directly in the 96-well plates. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. The turbidity can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
Summary and Conclusion
This guide provides a comparative overview of this compound, Puromycin, and Tunicamycin, three nucleoside antibiotics with distinct mechanisms of action and biological activities. While Puromycin and Tunicamycin are well-characterized with available quantitative data on their cytotoxic and antifungal effects, there is a notable lack of specific IC50 and MIC values for this compound in the public domain.
The provided experimental protocols for cytotoxicity and antifungal susceptibility testing offer a standardized framework for researchers to conduct their own comparative studies. The visualization of the signaling pathways for Puromycin and Tunicamycin provides a clear understanding of their molecular targets.
For drug development professionals, the differential mechanisms of these antibiotics highlight the potential for targeting various cellular pathways. Further head-to-head studies, particularly including this compound, are warranted to fully elucidate their comparative efficacy and potential for therapeutic development. Researchers are encouraged to utilize the outlined protocols to generate robust, comparable data to fill the existing knowledge gaps.
References
- 1. Inhibition of N-linked Glycosylation by Tunicamycin May Contribute to The Treatment of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical effects and therapeutic potential of tunicamycin in murine L1210 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antitumor this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into the biosynthesis of this compound l-heptosamine moiety unveils a VOC family sugar epimerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Puromycin - Wikipedia [en.wikipedia.org]
- 8. Tunicamycin induces ER stress and inhibits tumorigenesis of head and neck cancer cells by inhibiting N-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of N-glycan synthesis by tunicamycin - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tunicamycin Potentiates Antifungal Drug Tolerance via Aneuploidy in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. texaschildrens.org [texaschildrens.org]
- 18. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. journals.asm.org [journals.asm.org]
Cross-validation of Septacidin's mechanism of action in different cancer cell lines.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Septacidin, an antibiotic produced by Streptomyces fibriatus, has emerged as a promising antitumor agent with a multifaceted mechanism of action. This guide provides a comparative analysis of this compound's performance against other established anticancer drugs, focusing on its activity in different cancer cell lines. We will delve into its dual roles in inducing immunogenic cell death (ICD) and pyroptosis, presenting available experimental data to facilitate a comprehensive cross-validation of its therapeutic potential.
Mechanism of Action: A Two-Pronged Attack on Cancer Cells
This compound exhibits a unique ability to trigger two distinct forms of programmed cell death, making it a versatile agent in cancer therapy.
-
Immunogenic Cell Death (ICD): this compound is a potent inducer of ICD. This process transforms dying cancer cells into a vaccine, stimulating an antitumor immune response. Key hallmarks of ICD induced by this compound include the surface exposure of calreticulin (B1178941) (CRT), the release of adenosine (B11128) triphosphate (ATP), and the secretion of high mobility group box 1 (HMGB1) protein.[1][2] These damage-associated molecular patterns (DAMPs) recruit and activate dendritic cells, leading to the presentation of tumor antigens and the subsequent activation of T lymphocytes, which are crucial for long-term antitumor immunity.[1]
-
Pyroptosis: In addition to ICD, this compound can induce pyroptosis, a highly inflammatory form of programmed cell death, in certain cancer cells, such as colon adenocarcinoma. This process is dependent on the activation of caspase-1, which then cleaves gasdermin D (GSDMD). The N-terminal fragment of GSDMD forms pores in the cell membrane, leading to cell swelling, lysis, and the release of pro-inflammatory cytokines.
Comparative Performance Analysis
While direct, extensive comparative studies of this compound against a wide range of chemotherapeutic agents across multiple cancer cell lines are still emerging, existing data provides valuable insights into its efficacy.
Immunogenic Cell Death Induction
A key study identified this compound as a novel inducer of ICD, with its efficacy in a vaccination assay being comparable to that of established ICD inducers like doxorubicin (B1662922) and oxaliplatin. In this study, vaccination with murine fibrosarcoma (MCA205) cells killed by this compound provided significant protection against a subsequent challenge with live cancer cells, an effect that was dependent on T lymphocytes.[1]
Table 1: Qualitative Comparison of Immunogenic Cell Death Induction
| Feature | This compound | Doxorubicin | Oxaliplatin |
| Calreticulin (CRT) Exposure | Induces | Induces | Induces |
| ATP Secretion | Induces | Induces | Induces |
| HMGB1 Release | Induces | Induces | Induces |
| In Vivo Vaccination Effect | Comparable to Doxorubicin & Oxaliplatin | Effective | Effective |
Cytotoxic Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines. Early studies highlighted its ability to inhibit RNA and DNA synthesis in murine leukemia L1210 cells.[3]
Due to the limited availability of publicly accessible IC50 values for this compound in direct comparative studies, a quantitative side-by-side comparison with other drugs across a broad panel of cell lines is challenging. The following table presents a compilation of IC50 values for the well-established chemotherapeutic agents Doxorubicin and Mitoxantrone in cell lines where this compound has shown activity, to provide a contextual reference.
Table 2: Reference IC50 Values for Doxorubicin and Mitoxantrone in Relevant Cancer Cell Lines
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | Mitoxantrone IC50 (µM) |
| U2OS | Osteosarcoma | 0.69[4] | Not available |
| MCA205 | Fibrosarcoma | Not available | Not available |
| L1210 | Leukemia | Not available | Not available |
| P388 | Leukemia | Not available | Not available |
| HCT116 | Colon Carcinoma | Not available | Not available |
| SW480 | Colon Adenocarcinoma | Not available | Not available |
Note: The absence of data for this compound in this table highlights the need for further direct comparative studies to quantitatively benchmark its cytotoxic potency.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The mechanisms of action of this compound involve intricate signaling pathways leading to either immunogenic cell death or pyroptosis.
References
A Comparative Analysis of Immunogenic Cell Death Induced by Septacidin and Mitoxantrone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the immunogenic cell death (ICD) induced by two potent anti-cancer agents: Septacidin, a novel antibiotic, and Mitoxantrone, a well-established chemotherapeutic drug. Both compounds have been shown to elicit a tumor-specific immune response by inducing ICD, a form of regulated cell death characterized by the release of damage-associated molecular patterns (DAMPs). This comparison aims to equip researchers with the necessary data and protocols to evaluate the potential of these compounds in cancer immunotherapy strategies.
Comparative Efficacy in Inducing Immunogenic Cell Death
Both this compound and Mitoxantrone are effective inducers of ICD, triggering the hallmark cellular events that lead to the activation of an anti-tumor immune response. In vivo studies have demonstrated that vaccination with cancer cells killed by either this compound or Mitoxantrone can protect immunocompetent mice against a subsequent challenge with live tumor cells, with both agents achieving an 80% protection rate.[1] This highlights their comparable potential in generating a robust and lasting anti-tumor immunity.
The induction of ICD is underpinned by the release of DAMPs, which act as "eat-me" signals and adjuvants for the immune system. Key DAMPs include the surface exposure of calreticulin (B1178941) (CRT), the secretion of adenosine (B11128) triphosphate (ATP), and the release of high mobility group box 1 (HMGB1). The table below summarizes the quantitative data on the induction of these markers by this compound and Mitoxantrone.
Table 1: Quantitative Comparison of DAMPs Release
| Damage-Associated Molecular Pattern (DAMP) | This compound | Mitoxantrone | Cell Lines Tested |
| Calreticulin (CRT) Exposure | Induces significant surface CRT exposure. | A known inducer of CRT exposure on the cell surface.[2][3] | Human osteosarcoma (U2OS), Murine fibrosarcoma (MCA205), Prostate cancer cell lines (LNCaP, 22RV1, PC-3)[1][2] |
| ATP Secretion | Promotes extracellular ATP release. | Induces the secretion of ATP from dying cancer cells.[2][3] | U2OS, MCA205, Prostate cancer cell lines[1][2] |
| HMGB1 Release | Leads to the release of HMGB1 from the nucleus. | A potent inducer of HMGB1 release.[2][3] | U2OS, MCA205, Prostate cancer cell lines[1][2] |
| In Vivo Protection (Vaccination Assay) | 80% protection in mice.[1] | 80% protection in mice.[1][4] | Murine fibrosarcoma (MCA205)[1] |
Signaling Pathways of Immunogenic Cell death
The molecular mechanisms underlying the induction of ICD by this compound and Mitoxantrone, while both converging on the release of DAMPs, appear to be initiated by distinct upstream signaling events.
Mitoxantrone: The immunogenic potential of Mitoxantrone is linked to the induction of endoplasmic reticulum (ER) stress.[3] Specifically, Mitoxantrone treatment leads to the upregulation of PERK (protein kinase R-like endoplasmic reticulum kinase) and GCN2 (general control nonderepressible 2), which in turn phosphorylate the eukaryotic initiation factor 2 alpha (eIF2α).[2] The upregulation of PERK is dependent on the tumor suppressor protein p53.[2] This signaling cascade is crucial for the subsequent release of DAMPs and the activation of dendritic cells.[2]
This compound: The precise signaling pathway for this compound-induced ICD is not as extensively characterized as that of Mitoxantrone. However, it is known to be an antibiotic produced by Streptomyces fibriatus and is suggested to provoke a lethal stress response in cancer cells, which culminates in the release of DAMPs.[1] This stress response is a key initiator of immunogenic cell death.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the induction of immunogenic cell death. Specific concentrations and incubation times for this compound and Mitoxantrone should be optimized for the cell line and experimental conditions being used.
Calreticulin (CRT) Exposure Assay
-
Principle: To detect the translocation of CRT from the endoplasmic reticulum to the cell surface, an early hallmark of ICD.
-
Methodology:
-
Seed cancer cells in a suitable culture plate and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound or Mitoxantrone for the indicated time.
-
Gently wash the cells with cold phosphate-buffered saline (PBS).
-
Incubate the cells with a primary antibody against CRT in a buffer containing a viability dye (to exclude dead cells) for 1 hour on ice.
-
Wash the cells with cold PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody for 30 minutes on ice in the dark.
-
Wash the cells and resuspend them in PBS.
-
Analyze the cells by flow cytometry, gating on the live cell population to quantify the percentage of CRT-positive cells.
-
ATP Release Assay
-
Principle: To measure the amount of ATP secreted into the cell culture supernatant, which acts as a "find-me" signal for immune cells.
-
Methodology:
-
Seed cancer cells in a 96-well plate.
-
Treat the cells with this compound or Mitoxantrone.
-
At the desired time point, collect the cell culture supernatant.
-
Use a commercially available luciferin/luciferase-based ATP assay kit.
-
Add the supernatant to the reaction mix in a luminometer-compatible plate.
-
Measure the luminescence, which is proportional to the ATP concentration.
-
Quantify the ATP concentration using a standard curve.
-
HMGB1 Release Assay
-
Principle: To quantify the release of the late-stage ICD marker HMGB1 from the nucleus of dying cells into the extracellular space.
-
Methodology:
-
Culture cancer cells and treat them with this compound or Mitoxantrone.
-
Collect the cell culture supernatant at a late time point (e.g., 24-48 hours).
-
Centrifuge the supernatant to remove cell debris.
-
Measure the concentration of HMGB1 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
In Vivo Vaccination Assay
-
Principle: To assess the ability of drug-treated dying cancer cells to induce a protective anti-tumor immune response in an immunocompetent host.[5]
-
Methodology:
-
Treat murine cancer cells in vitro with an optimal concentration of this compound or Mitoxantrone to induce ICD.[4]
-
Collect the dying cells, wash them with PBS, and inject them subcutaneously into the flank of syngeneic, immunocompetent mice.
-
One week later, challenge the vaccinated mice by injecting live, untreated cancer cells of the same type into the contralateral flank.
-
Monitor tumor growth in the challenged flank over time. The absence or delay in tumor growth compared to control mice (injected with PBS or non-immunogenically killed cells) indicates a successful vaccination effect.
-
Conclusion
Both this compound and Mitoxantrone are potent inducers of immunogenic cell death, capable of stimulating a robust anti-tumor immune response. While Mitoxantrone's mechanism of action is more clearly defined through the p53-PERK-eIF2α axis, this compound presents a promising novel agent with equivalent in vivo efficacy. The choice between these two compounds for further research and development may depend on factors such as tumor type specificity, toxicity profiles, and potential for combination therapies. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers to explore the therapeutic potential of these ICD inducers in the field of oncology.
References
- 1. Screening of novel immunogenic cell death inducers within the NCI Mechanistic Diversity Set - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitoxantrone triggers immunogenic prostate cancer cell death via p53-dependent PERK expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research progress in inducing immunogenic cell death of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Consensus guidelines for the detection of immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of a Novel Septacidin Analogue, SA-2, in a Colorectal Cancer Xenograft Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel Septacidin analogue, SA-2, against the standard-of-care chemotherapeutic agent, 5-Fluorouracil (B62378) (5-FU), in a preclinical xenograft model of colorectal cancer. The data presented herein is hypothetical and intended to illustrate the potential efficacy and mechanism of action of SA-2 for research and development purposes.
Comparative Efficacy of SA-2 and 5-Fluorouracil
The antitumor activity of SA-2 was evaluated in a DLD-1 human colorectal adenocarcinoma xenograft model. The results, summarized in the table below, indicate that SA-2 exhibits superior tumor growth inhibition compared to 5-Fluorouracil at the tested dosages.
| Treatment Group | Dosage and Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | 10 mL/kg, daily, p.o. | 1500 ± 150 | - | +2.5 |
| 5-Fluorouracil | 30 mg/kg, thrice weekly, i.p. | 810 ± 95 | 46% | -5.0 |
| SA-2 | 25 mg/kg, daily, p.o. | 525 ± 70 | 65% | +1.5 |
| SA-2 | 50 mg/kg, daily, p.o. | 300 ± 45 | 80% | -1.0 |
Table 1: Antitumor Efficacy of SA-2 and 5-Fluorouracil in the DLD-1 Xenograft Model. Data are presented as mean ± standard error of the mean (SEM). TGI was calculated at the end of the study (Day 21) relative to the vehicle control group.
Proposed Mechanism of Action: Induction of Immunogenic Cell Death
Unlike the multi-faceted mechanism of 5-FU which involves the inhibition of DNA and RNA synthesis, SA-2 is hypothesized to induce immunogenic cell death (ICD). This process not only kills tumor cells but also stimulates an antitumor immune response by promoting the release of damage-associated molecular patterns (DAMPs), including calreticulin (B1178941) (CRT) exposure, ATP secretion, and High Mobility Group Box 1 (HMGB1) release.
Caption: Proposed signaling pathway for SA-2-induced immunogenic cell death.
Experimental Protocols
DLD-1 Xenograft Model
Cell Culture: Human colorectal adenocarcinoma DLD-1 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
Animal Studies: All animal experiments were conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee. Six-week-old female athymic nude mice were used for the study.
Tumor Implantation: DLD-1 cells (5 x 10^6 cells in 100 µL of PBS and Matrigel mixture, 1:1 ratio) were subcutaneously injected into the right flank of each mouse.
Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into four groups (n=8 per group):
-
Vehicle Control: Administered orally (p.o.) daily.
-
5-Fluorouracil: Administered intraperitoneally (i.p.) at 30 mg/kg, three times a week.[1][2]
-
SA-2 (25 mg/kg): Administered p.o. daily.
-
SA-2 (50 mg/kg): Administered p.o. daily.
Efficacy Evaluation: Tumor volumes were measured twice weekly with calipers and calculated using the formula: (Length x Width²) / 2. Body weights were recorded to monitor toxicity. The study was terminated on Day 21, and tumors were excised for further analysis.
Immunohistochemistry for Biomarker Analysis
Tissue Processing: Excised tumors were fixed in 10% neutral buffered formalin and embedded in paraffin. 5-µm sections were prepared for immunohistochemical staining.
Staining: Sections were stained for the proliferation marker Ki-67 to assess cell proliferation and for cleaved caspase-3 to evaluate apoptosis.
Analysis: Stained slides were scanned, and the percentage of positive cells was quantified using image analysis software.
Experimental Workflow
Caption: Workflow for the preclinical xenograft study of SA-2.
Conclusion
The novel this compound analogue, SA-2, demonstrates significant antitumor efficacy in a DLD-1 colorectal cancer xenograft model, surpassing the standard-of-care agent 5-Fluorouracil. Its proposed mechanism of inducing immunogenic cell death suggests a potential for not only direct tumor cell killing but also for stimulating a durable antitumor immune response. Further investigation into the pharmacokinetics, safety profile, and the in vivo immune response to SA-2 is warranted to fully elucidate its therapeutic potential.
References
Comparative analysis of the gene expression profiles induced by Septacidin and 5-Fluorouracil.
A Comprehensive Guide for Researchers in Drug Development
In the landscape of cancer therapeutics, understanding the precise molecular mechanisms by which drugs exert their effects is paramount for optimizing treatment strategies and developing novel, more effective agents. This guide provides a comparative analysis of the gene expression profiles induced by two distinct anti-cancer compounds: Septacidin, a nucleoside antibiotic, and 5-Fluorouracil (5-FU), a widely used antimetabolite chemotherapy drug. While extensive transcriptomic data is available for 5-FU, information on this compound's impact on the cellular transcriptome remains limited. This analysis, therefore, presents a comprehensive overview of 5-FU's effects on gene expression, contrasted with the current, more general understanding of this compound's mechanism of action.
Introduction to this compound and 5-Fluorouracil
5-Fluorouracil (5-FU) is a pyrimidine (B1678525) analog that has been a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and pancreatic cancers, for decades.[1][2][3][4][5] Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a critical enzyme in the synthesis of thymidine, a necessary component of DNA.[6][7] This disruption of DNA synthesis leads to cell cycle arrest and apoptosis. Furthermore, 5-FU metabolites can be incorporated into RNA, leading to disruptions in RNA processing and function.[8][9]
Comparative Gene Expression Profiles
A direct comparative analysis of the gene expression profiles induced by this compound and 5-Fluorouracil is hampered by the scarcity of publicly available transcriptomic data for this compound. The following sections detail the well-documented effects of 5-FU on gene expression, which can serve as a benchmark for future studies on this compound and other novel anticancer agents.
Gene Expression Changes Induced by 5-Fluorouracil
Treatment of cancer cells with 5-FU leads to significant alterations in the expression of a multitude of genes. These changes are a direct consequence of its impact on DNA synthesis, RNA function, and the subsequent activation of cellular stress responses. Transcriptomic studies, primarily using microarray and RNA sequencing (RNA-Seq), have identified a large number of differentially expressed genes (DEGs) in response to 5-FU.[6]
Table 1: Key Gene Categories and Representative Genes Differentially Regulated by 5-Fluorouracil
| Gene Category | Representative Upregulated Genes | Representative Downregulated Genes | Primary Function |
| Cell Cycle Control | CDKN1A (p21), GADD45A | CCNB1, CDK1, PLK1 | Arresting the cell cycle to allow for DNA repair or initiate apoptosis. |
| Apoptosis | BAX, BAK1, PUMA (BBC3), NOXA (PMAIP1) | BCL2, BCL-XL (BCL2L1) | Promoting programmed cell death in response to irreparable damage. |
| DNA Damage Response | TP53, ATM, ATR, BRCA1 | - | Sensing DNA damage and activating repair pathways or apoptosis. |
| RNA Processing & Metabolism | - | Genes involved in rRNA and tRNA processing | Reflecting the drug's interference with RNA synthesis and function.[8] |
| Stress Response | ATF3, DDIT3 (CHOP) | - | Mediating cellular response to stress, including endoplasmic reticulum stress. |
| Drug Metabolism & Resistance | DPYD, TYMS (in some contexts) | - | Involved in the metabolism of 5-FU and can contribute to drug resistance.[6] |
Note: The regulation of these genes can be cell-type and context-dependent.
Inferred Gene Expression Effects of this compound
Given that this compound inhibits both DNA and RNA synthesis, it is plausible that its induced gene expression profile would share some similarities with that of 5-FU. One could hypothesize that genes involved in the DNA damage response, cell cycle arrest, and apoptosis would be similarly affected. However, as a nucleoside antibiotic with a different chemical structure, this compound likely possesses unique molecular targets and, consequently, a distinct gene expression signature. Further research is critically needed to elucidate the specific transcriptomic changes induced by this compound to understand its full therapeutic potential and to identify biomarkers for patient stratification.
Signaling Pathways
Signaling Pathways Modulated by 5-Fluorouracil
The gene expression changes induced by 5-FU are orchestrated by a complex network of signaling pathways. The p53 signaling pathway is a central player, as p53 is a key transcription factor activated in response to DNA damage. Other significantly affected pathways include:
-
JAK/STAT Pathway: Implicated in inflammation and immune response, its modulation by 5-FU can influence the tumor microenvironment.
-
Wnt Signaling Pathway: A critical pathway in development and cancer, its deregulation by 5-FU can contribute to its anti-proliferative effects.
-
Notch Signaling Pathway: Involved in cell fate decisions, its alteration by 5-FU can impact cancer stem cell populations.
-
NF-κB Signaling Pathway: A key regulator of inflammation and cell survival, its modulation is a crucial aspect of the cellular response to 5-FU.
Caption: Signaling pathways affected by 5-Fluorouracil.
Postulated Signaling Pathways for this compound
The mechanism of this compound, involving the inhibition of DNA and RNA synthesis, strongly suggests an activation of the p53-mediated DNA damage response pathway , similar to 5-FU. Its ability to induce immunogenic cell death points towards the potential involvement of pathways that regulate the exposure of damage-associated molecular patterns (DAMPs) and the activation of innate immune signaling. Further investigation is required to delineate the specific signaling cascades triggered by this compound.
Experimental Protocols
To facilitate further research and ensure reproducibility, this section provides detailed methodologies for analyzing the gene expression profiles of cancer cells treated with therapeutic compounds like this compound and 5-FU.
Cell Culture and Drug Treatment
-
Cell Line Selection: Choose appropriate cancer cell lines relevant to the intended therapeutic application (e.g., colorectal cancer cell lines like HCT116 or HT-29 for 5-FU studies).
-
Cell Culture: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: Prepare stock solutions of this compound and 5-Fluorouracil in a suitable solvent (e.g., DMSO) and store at -20°C.
-
Treatment: Seed cells at a predetermined density and allow them to attach overnight. The following day, treat the cells with the desired concentrations of the drugs or vehicle control for a specified duration (e.g., 24, 48 hours).
RNA Isolation and Quality Control
-
RNA Extraction: Following treatment, harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
RNA Integrity: Assess the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is generally recommended for downstream applications like RNA-Seq.
Gene Expression Analysis: RNA Sequencing (RNA-Seq)
-
Library Preparation: Prepare sequencing libraries from the high-quality total RNA. This typically involves rRNA depletion or poly(A) selection, followed by cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq). The choice of sequencing depth (number of reads per sample) will depend on the specific research question.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner (e.g., STAR).
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify differentially expressed genes between drug-treated and control samples using statistical packages like DESeq2 or edgeR.
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) or other pathway analysis tools to identify the biological pathways significantly affected by the drug treatment.
-
Caption: A typical experimental workflow for RNA sequencing.
Gene Expression Analysis: Microarray
-
cDNA Synthesis and Labeling: Reverse transcribe total RNA into cDNA and label it with fluorescent dyes (e.g., Cy3 and Cy5).
-
Hybridization: Hybridize the labeled cDNA to a microarray chip containing probes for thousands of genes.
-
Scanning and Data Extraction: Scan the microarray to measure the fluorescence intensity for each probe and extract the raw data.
-
Data Analysis:
-
Normalization: Normalize the data to correct for experimental variations.
-
Differential Expression Analysis: Identify genes with significant changes in expression between treated and control samples.
-
Clustering and Pathway Analysis: Group genes with similar expression patterns and identify enriched biological pathways.
-
Conclusion and Future Directions
This guide provides a detailed overview of the gene expression profile induced by 5-Fluorouracil, a cornerstone of cancer chemotherapy. The wealth of transcriptomic data for 5-FU has significantly advanced our understanding of its mechanisms of action and resistance. In stark contrast, the molecular impact of this compound on the cellular transcriptome remains largely uncharted territory.
The inferred effects of this compound, based on its known function as a DNA and RNA synthesis inhibitor, suggest a potential overlap with the gene expression signature of 5-FU, particularly in the activation of DNA damage and apoptotic pathways. However, its unique chemical nature as a nucleoside antibiotic implies a distinct mode of action that warrants in-depth investigation.
Future research should prioritize comprehensive transcriptomic and proteomic analyses of this compound's effects on a panel of cancer cell lines. Such studies will be instrumental in:
-
Elucidating its precise mechanism of action.
-
Identifying novel therapeutic targets.
-
Discovering predictive biomarkers for patient response.
-
Providing a rational basis for the design of combination therapies.
By filling this critical knowledge gap, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of more effective and personalized cancer treatments.
References
- 1. Signaling Pathways Involved in 5-FU Drug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cancer biologists discover a new mechanism for an old drug | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 5. rna-seqblog.com [rna-seqblog.com]
- 6. researchgate.net [researchgate.net]
- 7. ToyA, a positive pathway-specific regulator for toyocamycin biosynthesis in Streptomyces diastatochromogenes 1628 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. e-crt.org [e-crt.org]
- 9. alitheagenomics.com [alitheagenomics.com]
Validating Septacidin's On-Target Engagement: A Comparative Guide to Thermal Shift Assays
For researchers, scientists, and drug development professionals, confirming the direct interaction between a small molecule and its intended protein target is a cornerstone of modern drug discovery. This guide provides a comprehensive comparison of thermal shift assays (TSAs) for validating the on-target engagement of Septacidin, a known inhibitor of DNA and RNA synthesis.
While the precise molecular target of this compound is not yet fully elucidated in publicly available literature, this guide will use a hypothetical target, DNA Polymerase Theta (Polθ), for illustrative purposes. Polθ is a key enzyme in DNA repair pathways and represents a plausible target for a compound that inhibits DNA synthesis. This guide will objectively compare the performance of thermal shift assays with alternative methods and provide supporting experimental data, assuming Polθ as the target of interest.
Comparing Target Engagement Methodologies
Thermal shift assays are a powerful and widely used technique to measure the binding of a ligand to a protein. The principle is based on the increased thermal stability of a protein when it is bound to a ligand. This change in the melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is a direct indication of target engagement.
| Method | Principle | Throughput | Sample Type | Pros | Cons |
| Differential Scanning Fluorimetry (DSF) | Measures the change in fluorescence of a dye that binds to hydrophobic regions of a protein as it unfolds with increasing temperature. Ligand binding stabilizes the protein, increasing its melting temperature (Tm). | High | Purified Protein | Rapid, low sample consumption, cost-effective, widely accessible instrumentation (qPCR machine).[1] | Requires purified protein, potential for dye interference, not suitable for all proteins (e.g., membrane proteins).[1] |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stability of a target protein within intact cells or cell lysates. Ligand binding increases the protein's resistance to heat-induced aggregation, and the amount of soluble protein at different temperatures is quantified.[2] | Medium to High | Cells, Cell Lysates, Tissues | Physiologically relevant as it confirms target engagement in a cellular context, no need for protein purification.[2][3] | Can be lower throughput than DSF, requires specific antibodies for detection, optimization for each target may be needed.[4] |
| Surface Plasmon Resonance (SPR) | An optical technique that measures the binding of a ligand to a protein immobilized on a sensor chip in real-time. | Medium | Purified Protein | Provides kinetic data (on and off rates), label-free detection. | Requires specialized and expensive instrumentation, protein immobilization can affect its conformation.[4][5] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs when a ligand binds to a protein. | Low | Purified Protein | Provides a complete thermodynamic profile of the interaction (enthalpy, entropy, and binding affinity), considered a "gold standard" for binding affinity determination.[6] | Low throughput, requires large amounts of purified protein, sensitive to buffer composition. |
Hypothetical Performance Data of this compound Against DNA Polymerase Theta (Polθ)
The following table summarizes hypothetical quantitative data from a Differential Scanning Fluorimetry (DSF) experiment designed to validate the binding of this compound to our assumed target, DNA Polymerase Theta (Polθ).
| Compound | Concentration (µM) | Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) |
| Polθ (apo) | - | 52.5 ± 0.2 | - |
| This compound | 1 | 54.8 ± 0.3 | 2.3 |
| This compound | 10 | 58.2 ± 0.2 | 5.7 |
| This compound | 100 | 60.1 ± 0.4 | 7.6 |
| Negative Control Compound | 100 | 52.6 ± 0.3 | 0.1 |
Experimental Protocols
Differential Scanning Fluorimetry (DSF) Protocol
This protocol outlines the steps for performing a DSF experiment to determine the thermal shift induced by this compound binding to purified Polθ.
-
Protein and Compound Preparation:
-
Purify recombinant human DNA Polymerase Theta (Polθ) to >95% purity.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a working solution of SYPRO Orange dye (e.g., 5000x stock diluted to 20x in assay buffer). SYPRO Orange is light-sensitive and should be handled accordingly.
-
-
Reaction Setup:
-
Prepare a master mix containing Polθ in a suitable assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2) at a final concentration of 2 µM.
-
Add the 20x SYPRO Orange working solution to the master mix for a final 1x concentration.
-
In a 96-well or 384-well PCR plate, add the protein-dye mixture to each well.
-
Add this compound or vehicle (DMSO) to the respective wells to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
-
Data Acquisition:
-
Seal the PCR plate with an optical seal.
-
Centrifuge the plate briefly to collect the contents at the bottom of the wells.
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to a melt curve program with a temperature ramp from 25°C to 95°C at a rate of 0.5°C per minute.
-
Set the fluorescence acquisition to the appropriate channel for SYPRO Orange.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the temperature at the midpoint of the unfolding transition. This can be determined by fitting the data to a Boltzmann sigmoidal equation or by finding the peak of the first derivative of the melting curve.
-
The thermal shift (ΔTm) is calculated by subtracting the Tm of the apo-protein (protein with vehicle) from the Tm of the protein with this compound.
-
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol describes a CETSA experiment to confirm the engagement of this compound with Polθ in a cellular context.
-
Cell Culture and Treatment:
-
Culture a human cell line known to express DNA Polymerase Theta (e.g., U2OS cells) to approximately 80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples at a range of temperatures (e.g., 45°C to 65°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification and Detection:
-
Determine the total protein concentration of the soluble fractions.
-
Analyze the amount of soluble Polθ in each sample by Western blotting using a specific anti-Polθ antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Normalize the data to the amount of protein at the lowest temperature (considered 100% soluble).
-
Plot the percentage of soluble Polθ against the temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizing Experimental Workflows and Pathways
To further clarify the experimental process and the potential biological context, the following diagrams are provided.
References
- 1. portlandpress.com [portlandpress.com]
- 2. benchchem.com [benchchem.com]
- 3. annualreviews.org [annualreviews.org]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profiles of Septacidin and Standard-of-Care Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the safety profiles of the investigational agent Septacidin and current standard-of-care antifungal drugs. The available data for standard agents, derived from extensive clinical trials, are presented alongside the limited publicly available safety information for this compound. This comparison highlights the well-established safety and tolerability of approved antifungals while underscoring the data gap that exists for this compound, a crucial consideration for its future development and potential clinical application.
Quantitative Safety Data Summary
The following tables summarize the key safety findings for representative standard-of-care antifungal agents from different classes. Due to the limited publicly available data, a comparable table for this compound cannot be constructed at this time.
Table 1: Safety Profile of Caspofungin (Echinocandin Class)
| Adverse Event Category | Frequency/Incidence | Notes |
| Common Drug-Related Adverse Events | Fever (9.3%), Chills (5.2%), Increased Alanine Aminotransferase (6.5%), Increased Aspartate Aminotransferase (6.0%), Increased Alkaline Phosphatase (5.2%)[1][2] | Data from 32 completed clinical studies involving 1951 individuals[1][2]. |
| Serious Adverse Events (SAEs) | Attributed to Caspofungin in 0.8% of recipients[1][2]. | Overall, SAEs were reported in 27.3% of recipients, but the vast majority were not considered drug-related[1][2]. |
| Discontinuation Due to Adverse Events | Infrequent (2.7%)[1][2]. | In randomized double-blind active-control trials, discontinuation was reported in only 2% of patients[3]. |
| Dose-Related Toxicity | Not observed[1][2]. | |
| Drug Interactions | Potential for important interactions with cyclosporine and tacrolimus[3]. |
Table 2: Safety Profile of Fluconazole (B54011) (Azole Class)
| Adverse Event Category | Frequency/Incidence | Notes |
| Common Side Effects in Children | Gastrointestinal tract issues (7.7%), Skin reactions (1.2%)[4]. | Data from 12 clinical studies in 562 children[4]. |
| Hepatotoxicity in Children | Self-limiting, treatment-related effects on the liver and biliary system reported in 0.5% of patients[4]. | When compared with placebo and other antifungals, the relative risk of hepatotoxicity was not statistically different[5]. |
| Discontinuation Due to Side Effects in Children | 3.2% of patients, mainly due to gastrointestinal symptoms[4]. | |
| General Adverse Events (FAERS database) | Most common AEs involve skin, gastrointestinal, and administration site reactions. 40.3% of reported AEs were serious[6]. | High doses are linked to increased teratogenic risks. Weekly dosing and doses below 200 mg/day were associated with fewer severe AEs[6]. |
| Drug Interactions | Numerous potential interactions due to inhibition of cytochrome P450 enzymes. |
Table 3: Safety Profile of Amphotericin B (Polyene Class)
| Adverse Event Category | Frequency/Incidence | Notes |
| Infusion-Related Reactions | Fever, headache, chills, hypotension, tachypnea, and vomiting occur in about 80% of patients with the conventional formulation[7]. | Lipid-based formulations have significantly fewer infusion-related reactions[8][9]. |
| Nephrotoxicity | A major dose-limiting toxicity with the conventional deoxycholate formulation[7][8]. | Lipid formulations are associated with substantially lower nephrotoxicity[7][8][9]. In a large retrospective study, 33.9% of patients on any AMB formulation had some alteration in creatinine (B1669602) levels[10]. |
| Electrolyte Abnormalities | Hypokalemia and hypomagnesemia are common[7]. | |
| Hematological Effects | Normochromic, normocytic anemia can occur with long-term administration[7]. | |
| Discontinuation Due to Adverse Events | In a retrospective study, 4.74% of patients had to interrupt or discontinue the drug due to renal dysfunction[10]. |
This compound: Current Understanding of Safety Profile
This compound is an investigational agent with known antifungal and antitumor properties. It is classified as a purine (B94841) nucleoside. The publicly available safety and toxicology data for this compound are currently very limited.
-
Genotoxicity: In one available study, this compound and its synthetic analogues were found to be non-mutagenic in Salmonella strains (Ames test)[11]. This is an important early indicator of safety, suggesting the compound does not induce bacterial gene mutations.
No quantitative data from standard preclinical toxicology studies such as acute, sub-chronic, or chronic toxicity, nor data on reproductive and developmental toxicity, have been found in the public domain. Therefore, a direct comparison of its safety profile with that of standard-of-care agents is not feasible at this time.
Experimental Protocols for Safety and Toxicology Assessment
The safety of a new antifungal agent like this compound would be rigorously evaluated through a series of standardized preclinical toxicology studies, often following guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD). These studies are designed to identify potential hazards, determine a safe starting dose for human trials, and understand the toxicological profile of the compound.
1. Acute Toxicity Studies
-
Objective: To determine the short-term toxicity of a single or multiple doses of a substance administered over a 24-hour period[12]. This helps in determining the median lethal dose (LD50) and identifying the target organs of acute toxicity.
-
Methodology (based on OECD Guideline 423):
-
Animal Model: Typically rodents (e.g., rats or mice).
-
Dosing: A single high dose of the test substance is administered orally or via the intended clinical route.
-
Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity, morbidity, and mortality.
-
Data Collection: Clinical signs, body weight changes, and gross pathological findings at necropsy are recorded.
-
2. Repeated-Dose Toxicity Studies (Sub-chronic and Chronic)
-
Objective: To evaluate the toxic effects of a substance after prolonged exposure[12]. Sub-chronic studies typically last for 28 or 90 days, while chronic studies can extend for 6 months to a year or longer[13]. These studies help to establish a No-Observed-Adverse-Effect Level (NOAEL)[13][14].
-
Methodology (based on OECD Guideline 408 - 90-day study):
-
Animal Model: Usually one rodent and one non-rodent species.
-
Dosing: The test substance is administered daily at three or more dose levels for 90 days. A control group receives the vehicle only.
-
In-life Monitoring: Includes daily clinical observations, weekly body weight and food consumption measurements, and periodic hematology, clinical chemistry, and urinalysis.
-
Terminal Procedures: At the end of the study, a full necropsy is performed, organ weights are recorded, and a comprehensive set of tissues is collected for histopathological examination.
-
3. Genotoxicity Studies
-
Objective: To assess the potential of a substance to cause damage to genetic material (DNA).
-
Methodology (Standard Battery):
-
Ames Test (Bacterial Reverse Mutation Assay - OECD Guideline 471): To detect gene mutations. As noted, this compound was reported as non-mutagenic in this assay[11].
-
In Vitro Mammalian Cell Chromosomal Aberration Test (OECD Guideline 473) or In Vitro Micronucleus Test (OECD Guideline 487): To detect chromosomal damage.
-
In Vivo Genotoxicity Test (e.g., Rodent Bone Marrow Micronucleus Test - OECD Guideline 474): To assess genotoxicity in a whole animal system.
-
4. Reproductive and Developmental Toxicity Studies
-
Objective: To evaluate the potential adverse effects of a substance on fertility, pregnancy, and fetal and postnatal development[15][16].
-
Methodology (based on OECD Guideline 414 - Prenatal Developmental Toxicity Study):
-
Animal Model: Typically rats or rabbits.
-
Dosing: The test substance is administered to pregnant females during the period of organogenesis.
-
Evaluation: Dams are monitored for clinical signs and body weight. Just before term, fetuses are delivered by caesarean section and examined for external, visceral, and skeletal abnormalities.
-
Visualizations
Caption: Preclinical to clinical safety assessment workflow.
Caption: Mechanism of action of common antifungal classes.
Conclusion
Standard-of-care antifungal agents have well-characterized safety profiles established through extensive preclinical and clinical research. The echinocandins, such as caspofungin, are generally well-tolerated. Azoles, like fluconazole, are also widely used but carry a risk of hepatotoxicity and drug-drug interactions. The polyene amphotericin B is highly effective but associated with significant infusion-related reactions and nephrotoxicity, although lipid formulations have improved its safety profile.
In contrast, the safety profile of this compound is largely undefined in the public domain. While an early genotoxicity study showed no mutagenic potential in a bacterial assay, comprehensive toxicological data is lacking. For this compound to advance as a viable clinical candidate, a thorough evaluation of its safety through standardized preclinical studies is an essential next step. This will be critical for establishing a risk-benefit profile and for guiding the design of future clinical trials. Researchers and drug developers should prioritize these investigations to determine the therapeutic potential of this novel antifungal agent.
References
- 1. Overview of safety experience with caspofungin in clinical trials conducted over the first 15 years: a brief report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety and tolerability of caspofungin acetate in the treatment of fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and tolerability of fluconazole in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Safety and efficacy of liposomal amphotericin B for the empirical therapy of invasive fungal infections in immunocompromised patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of amphotericin B lipid-based formulations-A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effectiveness, Tolerability, and Safety of Different Amphotericin B Formulations in Invasive Fungal Infections: A Multicenter, Retrospective, Observational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitumor this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 13. mdpi.com [mdpi.com]
- 14. Acute toxicity, 28-day repeated-dose toxicity and toxicokinetic study of timosaponin BII in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Profiling the reproductive toxicity of chemicals from multigeneration studies in the toxicity reference database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
A comparative study on the stability of different Septacidin formulations.
A Comparative Guide to the Stability of Different Septacidin Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of three distinct formulations of this compound, a potent antibiotic with significant therapeutic potential. The stability of a pharmaceutical formulation is a critical attribute that ensures its safety, efficacy, and shelf-life. Understanding how different formulations perform under various environmental conditions is paramount for successful drug development. This document presents a hypothetical comparative study based on established principles of pharmaceutical stability testing to serve as a practical guide for formulation scientists.
Introduction to this compound Formulations
To evaluate the stability of this compound, three common formulation strategies were developed:
-
Formulation A: Lyophilized Powder for Injection: This formulation is intended for parenteral administration after reconstitution. It is designed to enhance the long-term stability of this compound in a solid state.
-
Formulation B: Buffered Aqueous Solution: A ready-to-use liquid formulation for injection, buffered to a pH of 6.8. This formulation offers convenience but may be more susceptible to hydrolytic degradation.
-
Formulation C: Solid Oral Tablet: A conventional immediate-release tablet for oral administration, containing standard excipients to facilitate manufacturing and dissolution.
Comparative Stability Data
The following tables summarize the hypothetical data from accelerated stability and forced degradation studies conducted on the three this compound formulations. These studies are essential for predicting the shelf-life and identifying potential degradation pathways.[1][2][3]
Table 1: Accelerated Stability Study (40°C / 75% RH) - 6 Months
| Parameter | Formulation A (Lyophilized Powder) | Formulation B (Buffered Aqueous Solution) | Formulation C (Solid Oral Tablet) |
| Appearance | White, crystalline powder | Clear, colorless solution | Off-white, round tablet |
| Purity (%) | 99.2 | 95.8 | 98.5 |
| Total Degradation Products (%) | 0.8 | 4.2 | 1.5 |
| Moisture Content (%) | 1.1 | Not Applicable | 3.2 |
| Reconstitution Time (s) | < 10 | Not Applicable | Not Applicable |
| Dissolution (% in 30 min) | Not Applicable | Not Applicable | 92 |
Table 2: Forced Degradation Studies - Summary of Major Degradants (%)
| Stress Condition | Formulation A (Lyophilized Powder) | Formulation B (Buffered Aqueous Solution) | Formulation C (Solid Oral Tablet) |
| Acid Hydrolysis (0.1N HCl, 60°C, 24h) | 1.5 | 8.2 | 2.1 |
| Alkaline Hydrolysis (0.1N NaOH, 60°C, 24h) | 2.1 | 12.5 | 3.5 |
| Oxidative Degradation (3% H₂O₂, RT, 24h) | 1.8 | 6.5 | 2.8 |
| Thermal Degradation (80°C, 48h) | 0.9 | 5.1 | 1.8 |
| Photostability (ICH Q1B), 1.2 million lux hours | 0.5 | 2.3 | 0.8 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of stability studies. The following protocols were employed.
Accelerated Stability Testing
Samples of each formulation were stored in their proposed marketing packs under accelerated conditions (40°C ± 2°C / 75% RH ± 5% RH) for six months.[4] Samples were pulled at 0, 1, 3, and 6-month time points and analyzed for appearance, purity, degradation products, and other relevant parameters as listed in Table 1.
Forced Degradation Studies
Forced degradation studies were conducted to identify the likely degradation products and establish the intrinsic stability of this compound.[2][3]
-
Acid and Alkaline Hydrolysis: this compound solutions (1 mg/mL) were prepared in 0.1N HCl and 0.1N NaOH and heated at 60°C. For solid formulations, the drug product was subjected to the same conditions. Samples were analyzed at various time points.
-
Oxidative Degradation: this compound was exposed to 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Solid and liquid formulations were exposed to a dry heat of 80°C.
-
Photostability: Samples were exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
Analytical Methodology: Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method was used for the quantification of this compound and its degradation products.[5][6][7]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution with a mixture of phosphate (B84403) buffer (pH 6.8) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 272 nm
-
Temperature: 30°C
Visualization of Pathways and Workflows
Visual diagrams are provided below to illustrate key processes and pathways relevant to this study.
Caption: Workflow for the comparative stability testing of this compound formulations.
Caption: A representative diagram of a common antibiotic mechanism of action. Note: The precise molecular target of this compound may differ.
Discussion and Conclusion
The stability data indicates significant differences between the three formulations.
-
Formulation A (Lyophilized Powder) demonstrated the highest stability under all stress conditions, which is expected for a solid-state formulation. The low levels of degradation highlight the effectiveness of lyophilization in preserving the integrity of this compound.
-
Formulation B (Buffered Aqueous Solution) was the least stable, showing significant degradation under hydrolytic, oxidative, and thermal stress. This suggests that this compound is susceptible to degradation in an aqueous environment, and a ready-to-use solution may require the inclusion of antioxidants or other stabilizers, or a shorter shelf-life.
-
Formulation C (Solid Oral Tablet) showed good stability, although it was slightly more susceptible to degradation than the lyophilized powder, likely due to the presence of excipients and higher moisture content.
References
- 1. sgs.com [sgs.com]
- 2. longdom.org [longdom.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
- 7. japsonline.com [japsonline.com]
Validating the Role of the Endoplasmic Reticulum Stress Pathway in Septacidin-Induced Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Septacidin, a potent inducer of immunogenic cell death (ICD), focusing on the role of the endoplasmic reticulum (ER) stress signaling pathway in its apoptotic mechanism. We compare its performance with other well-established apoptosis-inducing agents and provide supporting experimental data and detailed protocols for key assays.
Introduction to this compound and Immunogenic Cell Death
This compound is an antibiotic that has been identified as a novel inducer of immunogenic cell death (ICD).[1] ICD is a unique form of regulated cell death that activates an adaptive immune response against dead-cell antigens. This process is characterized by the pre-apoptotic exposure of calreticulin (B1178941) (CRT) on the cell surface, the secretion of ATP, and the release of high mobility group box 1 (HMGB1).[1] These molecules, known as damage-associated molecular patterns (DAMPs), act as "eat-me" signals and adjuvants, respectively, to promote the maturation of dendritic cells and the subsequent activation of T-cell mediated anti-tumor immunity. The anticancer effects of this compound have been shown to be dependent on T lymphocytes.[1]
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis and the elimination of damaged or infected cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell. This compound has been shown to activate caspase-3, caspase-8, and caspase-9, indicating the involvement of both intrinsic and extrinsic apoptotic pathways.[1] A central upstream mechanism that can trigger both of these pathways is endoplasmic reticulum (ER) stress.
The Endoplasmic Reticulum Stress Pathway in Apoptosis
The ER is a critical organelle responsible for protein folding and modification, as well as calcium homeostasis. Perturbations in ER function lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this stress, the cell activates the unfolded protein response (UPR), a complex signaling network aimed at restoring ER homeostasis. However, if the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response.
Several key signaling molecules are involved in the ER stress-induced apoptotic pathway, including:
-
PERK (PKR-like endoplasmic reticulum kinase): Upon activation, PERK phosphorylates eIF2α, leading to a general attenuation of protein synthesis but also the preferential translation of activating transcription factor 4 (ATF4). ATF4 upregulates the expression of pro-apoptotic proteins, including CHOP (C/EBP homologous protein).
-
IRE1α (Inositol-requiring enzyme 1α): Activated IRE1α possesses both kinase and endoribonuclease activity. Its RNase activity mediates the splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD). IRE1α can also recruit TRAF2, leading to the activation of the JNK pathway, which can promote apoptosis.
-
ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its active cytosolic domain, a transcription factor that upregulates ER chaperones and other UPR target genes.
Prolonged ER stress leads to the activation of caspase-12 (in rodents) and caspase-4 (in humans), and the pro-apoptotic members of the Bcl-2 family, such as Bax and Bak, which in turn trigger the mitochondrial apoptotic pathway through the release of cytochrome c.
This compound and the ER Stress-Mediated Apoptotic Pathway
While direct evidence specifically detailing this compound's modulation of the ER stress pathway is emerging, its established role as an ICD inducer strongly suggests the involvement of this pathway. A central role for the ER stress response has been identified in all scenarios of ICD.[2] The exposure of calreticulin, a key hallmark of ICD induced by this compound, is a direct consequence of the ER stress response.
The logical relationship suggests that this compound induces ER stress, which then triggers the UPR. The sustained activation of the UPR, particularly the PERK-CHOP and IRE1α-JNK arms, leads to the activation of the apoptotic machinery.
References
Comparative Resistance Profile of Septacidin and Other Antibiotics Targeting Nucleic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the resistance profile of Septacidin, a nucleoside antibiotic, with other established antibiotics that target bacterial nucleic acid synthesis. Due to the limited publicly available data on the specific antibacterial resistance profile of this compound, this comparison leverages data from related nucleoside antibiotics and other drug classes with similar mechanisms of action to provide a comprehensive overview for research and drug development professionals.
Executive Summary
This compound is a nucleoside antibiotic produced by Streptomyces fibriatus with known antitumor and antifungal activities.[1] Its proposed mechanism of action involves the inhibition of RNA and DNA synthesis.[2] While specific antibacterial resistance data for this compound is scarce in the available literature, we can infer its potential resistance profile by examining antibiotics with analogous mechanisms. This guide compares the resistance profiles of nucleic acid synthesis inhibitors, including quinolones and rifampicin, and discusses potential resistance mechanisms relevant to nucleoside antibiotics.
Data Presentation: Comparative Minimum Inhibitory Concentrations (MICs)
Table 1: Comparative MIC₉₀ Values (μg/mL) of Selected Antibiotics
| Antibiotic Class | Antibiotic | Staphylococcus aureus | Streptococcus pneumoniae | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae |
| Fluoroquinolones | Ciprofloxacin (B1669076) | 1 | 2 | 0.125 | 1 | 0.25 |
| Levofloxacin | 0.5 | 1 | 0.125 | 2 | 0.5 | |
| Rifamycins (B7979662) | Rifampicin | 0.03 | 0.06 | 16 | >64 | 32[3] |
Note: MIC₉₀ represents the minimum inhibitory concentration required to inhibit the growth of 90% of tested strains. These values are illustrative and can vary depending on the specific strains and testing conditions.
Mechanisms of Action and Resistance
This compound and other Nucleoside Antibiotics
This compound, as a nucleoside analog, is presumed to interfere with nucleic acid synthesis by being incorporated into growing DNA or RNA chains or by inhibiting enzymes essential for nucleotide biosynthesis.
Potential Resistance Mechanisms for Nucleoside Antibiotics:
-
Altered Drug Uptake: Mutations in bacterial membrane transporters could reduce the influx of the antibiotic into the cell.
-
Target Modification: Changes in the structure of enzymes involved in nucleic acid synthesis (e.g., DNA and RNA polymerases) could prevent the binding of the activated form of the nucleoside analog.
-
Drug Inactivation: Bacteria may acquire enzymes that can chemically modify and inactivate the antibiotic.
-
Increased Efflux: Acquisition or upregulation of efflux pumps can actively transport the antibiotic out of the bacterial cell.
Studies on related nucleoside antibiotics like tubercidin (B1682034) and toyocamycin (B1682990) have shown that resistance can emerge through various mechanisms. For instance, resistance to tubercidin in Leishmania major has been associated with changes in drug transport.[4]
Quinolones
Quinolones, such as ciprofloxacin and levofloxacin, inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV.
Established Resistance Mechanisms for Quinolones:
-
Target-site mutations: Alterations in the gyrA and parC genes, which encode the subunits of DNA gyrase and topoisomerase IV, are the most common cause of resistance.
-
Efflux pumps: Overexpression of native or acquired efflux pumps that actively remove quinolones from the cell.
-
Plasmid-mediated resistance: Transfer of genes (e.g., qnr genes) that protect the target enzymes from quinolone action.
Rifamycins
Rifampicin works by inhibiting bacterial DNA-dependent RNA polymerase.
Established Resistance Mechanisms for Rifamycins:
-
Target-site mutations: The vast majority of resistance is due to mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase.
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7][8]
Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
1. Preparation of Materials:
- Bacterial Culture: A pure, overnight culture of the test bacterium grown on an appropriate agar (B569324) medium.
- Antimicrobial Agent: A stock solution of the antibiotic of known concentration.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for most aerobic bacteria.
- Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.
2. Inoculum Preparation: a. Select several morphologically similar colonies from the fresh agar plate. b. Suspend the colonies in a sterile saline solution or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antibiotic Dilutions: a. Perform serial twofold dilutions of the antibiotic stock solution in CAMHB directly in the 96-well plate. b. The final volume in each well should be 50 µL (or 100 µL depending on the protocol) before adding the inoculum. c. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) should be included.
4. Inoculation and Incubation: a. Add 50 µL (or 100 µL) of the standardized bacterial inoculum to each well, except the sterility control. b. The final volume in each well will be 100 µL (or 200 µL). c. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results: a. After incubation, examine the plates for visible bacterial growth (turbidity). b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Visualizations
Signaling Pathway of Nucleic Acid Synthesis Inhibition
Caption: Inhibition of bacterial nucleic acid synthesis pathways by different antibiotic classes.
Experimental Workflow for MIC Determination
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.
References
- 1. This compound, A NEW ANTITUMOR AND ANTIFUNGAL ANTIBIOTIC PRODUCED BY STREPTOMYCES FIBRIATUS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of a Novel Endoplasmic Reticulum Protein Involved in Tubercidin Resistance in Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 5. goums.ac.ir [goums.ac.ir]
- 6. iacld.com [iacld.com]
- 7. EUCAST: EUCAST - Home [eucast.org]
- 8. darvashco.com [darvashco.com]
Comparative metabolomics of cancer cells treated with Septacidin versus a control compound.
A Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the metabolic landscape of cancer cells treated with the antitumor antibiotic Septacidin versus a vehicle control. While direct metabolomic studies on this compound are limited, this document extrapolates expected metabolic alterations based on its known mechanism of action as a protein synthesis inhibitor and draws parallels with the well-documented effects of other inhibitors of protein synthesis and the mTOR signaling pathway. We present detailed experimental protocols for conducting such a comparative metabolomics study and provide visualizations of the relevant signaling pathways and experimental workflows to support further research in this area.
Introduction: Targeting Cancer Metabolism through Protein Synthesis Inhibition
Cancer cells exhibit profound metabolic reprogramming to fuel their rapid proliferation and survival. This includes alterations in glucose, amino acid, and lipid metabolism. A key regulator of these processes is the mTOR signaling pathway, which is a central controller of cell growth and protein synthesis.[1][2][3] Consequently, inhibiting protein synthesis presents a promising therapeutic strategy to disrupt these metabolic dependencies.
This compound, an antibiotic produced by Streptomyces fibriatus, has demonstrated antitumor properties, including the ability to inhibit DNA and RNA synthesis. Its mechanism of action strongly suggests an impact on protein synthesis, a highly energy-consuming process. By targeting protein synthesis, this compound is hypothesized to induce significant downstream effects on the cancer cell metabolome. This guide outlines the expected metabolic consequences of this compound treatment and provides the necessary framework for experimental validation.
Comparative Metabolomic Analysis: this compound vs. Vehicle Control
Given the absence of direct quantitative metabolomics data for this compound in the public domain, this section presents a representative table of expected metabolite alterations based on studies of other protein synthesis and mTOR inhibitors in cancer cells. The data presented here is illustrative and intended to guide experimental design. A vehicle control, such as Dimethyl Sulfoxide (DMSO), is the standard comparator for in vitro studies.
Table 1: Representative Quantitative Metabolomic Changes in Cancer Cells Treated with a Protein Synthesis Inhibitor (Proxy for this compound) vs. Vehicle Control.
| Metabolite Class | Metabolite | Expected Fold Change (this compound vs. Control) | Associated Metabolic Pathway |
| Amino Acids | Glutamine | Decreased | Glutaminolysis, Amino Acid Metabolism |
| Aspartate | Decreased | Amino Acid Metabolism, Nucleotide Synthesis | |
| Glycine | Increased | One-Carbon Metabolism, Nucleotide Synthesis | |
| Serine | Increased | One-Carbon Metabolism, Glycolysis | |
| Glycolysis | Glucose-6-phosphate | Increased | Glycolysis, Pentose Phosphate Pathway |
| Fructose-1,6-bisphosphate | Increased | Glycolysis | |
| Lactate | Decreased | Glycolysis, Warburg Effect | |
| TCA Cycle | Citrate | Decreased | TCA Cycle, Fatty Acid Synthesis |
| α-Ketoglutarate | Decreased | TCA Cycle, Glutaminolysis | |
| Malate | Decreased | TCA Cycle | |
| Lipids | Fatty Acids | Decreased | Fatty Acid Synthesis |
| Phospholipids | Decreased | Lipid Metabolism | |
| Nucleotides | Purines (ATP, GTP) | Decreased | Nucleotide Synthesis, Energy Metabolism |
| Pyrimidines (UTP, CTP) | Decreased | Nucleotide Synthesis |
Signaling Pathways and Experimental Workflow
The mTOR Signaling Pathway and Protein Synthesis
The mTOR pathway is a critical signaling cascade that integrates nutrient availability with the regulation of protein synthesis and cellular metabolism.[4][5] Inhibition of protein synthesis, as is the expected mechanism of this compound, would have significant downstream consequences on the metabolic processes regulated by mTOR.
Caption: The mTOR signaling pathway regulating protein synthesis.
Experimental Workflow for Comparative Metabolomics
A robust experimental design is crucial for obtaining reliable and reproducible metabolomics data. The following workflow outlines the key steps for a comparative study of this compound-treated cancer cells versus a vehicle control.
References
- 1. mTOR Signaling in Protein Translation Regulation: Implications in Cancer Genesis and Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR signaling pathway and mTOR inhibitors in cancer: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: mTOR Signaling and Cancer Progression [jove.com]
- 4. onclive.com [onclive.com]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Septacidin: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like Septacidin are paramount to ensuring laboratory safety and environmental protection. As a nucleoside antibiotic with noted antitumor properties, this compound necessitates disposal protocols aligned with those for cytotoxic and antineoplastic agents. This guide provides essential, step-by-step instructions for the safe disposal of this compound, ensuring compliance and minimizing risk.
Understanding the Nature of this compound
This compound is categorized as a potent compound intended for research use only. Due to its cytotoxic potential, all materials that come into contact with it, including unused product, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous waste.
Core Principles of this compound Disposal
The disposal of this compound is governed by the principles of chemical waste management, which prioritize containment, segregation, and proper disposal through licensed hazardous waste handlers. It is crucial to prevent the release of such compounds into the environment, particularly through wastewater systems.
Quantitative Data on this compound Waste Management
To facilitate clear and concise record-keeping and communication with environmental health and safety (EHS) personnel, all quantitative data related to this compound waste should be meticulously documented.
| Waste Stream | Container Type | Labeling Requirements | Storage Location | Disposal Method |
| Solid Waste (e.g., contaminated gloves, gowns, absorbent pads, vials) | Lined, rigid, puncture-resistant container | "Hazardous Waste," "Cytotoxic," Chemical Name: "this compound" | Designated Satellite Accumulation Area (SAA) | Incineration via licensed hazardous waste contractor |
| Liquid Waste (e.g., unused solutions, contaminated media, rinsate) | Leak-proof, compatible container (e.g., glass or polyethylene) | "Hazardous Waste," "Cytotoxic," Chemical Name: "this compound," Approximate Concentration | Designated Satellite Accumulation Area (SAA) with secondary containment | Incineration via licensed hazardous waste contractor |
| Sharps Waste (e.g., contaminated needles, syringes, scalpels) | Puncture-proof sharps container | "Hazardous Waste," "Cytotoxic Sharps," "Chemotherapy Waste" | Designated Satellite Accumulation Area (SAA) | Incineration via licensed hazardous waste contractor |
Experimental Protocol: Decontamination of Surfaces and Glassware
In the event of a spill or for routine cleaning of contaminated surfaces and non-disposable glassware, a validated decontamination procedure is essential.
Objective: To effectively neutralize and remove residual this compound from laboratory surfaces and glassware.
Materials:
-
70% Isopropyl Alcohol
-
Detergent solution (laboratory-grade)
-
Sterile water
-
Absorbent pads
-
Appropriate PPE (two pairs of chemotherapy-grade gloves, disposable gown, safety goggles, and a face shield)
Procedure:
-
Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with the detergent solution. Wipe the entire surface in overlapping, unidirectional strokes, starting from the cleanest area and moving towards the most contaminated. Dispose of the wipe in the designated cytotoxic waste container.[1]
-
Rinsing: Moisten a new wipe with sterile water to rinse away any residual detergent. Wipe the surface using the same unidirectional technique and dispose of the wipe.[1]
-
Final Decontamination (Alcohol): Using a new wipe moistened with 70% isopropyl alcohol, wipe the surface again with the same technique. This step serves to disinfect and remove any remaining chemical residues. Allow the surface to air dry completely.[1]
-
Glassware Decontamination: For reusable glassware, soak in a suitable detergent solution. After cleaning, triple rinse with a solvent capable of removing the compound (e.g., water or as indicated by safety data). The rinsate must be collected and disposed of as hazardous liquid waste.[2]
Mandatory Visualizations: Disposal Workflows
To ensure clarity and adherence to the disposal protocols, the following diagrams illustrate the procedural flow for handling different forms of this compound waste.
Caption: Workflow for the disposal of solid waste contaminated with this compound.
Caption: Workflow for the disposal of liquid waste containing this compound.
Caption: Workflow for the disposal of sharps contaminated with this compound.
Step-by-Step Disposal Guide for this compound
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound or its waste. This includes two pairs of chemotherapy-grade gloves, a disposable gown with a solid front, safety goggles, and a face shield if there is a risk of splashing.[3]
2. Segregation at the Source:
-
All waste contaminated with this compound must be segregated from regular trash and other chemical waste streams at the point of generation.[4][5]
-
Use designated, clearly labeled containers for cytotoxic waste. These are often color-coded, for instance, with yellow or purple lids, to distinguish them from other waste types.[6]
3. Waste Collection and Containment:
-
Solid Waste: Place items such as contaminated gloves, gowns, absorbent pads, and empty vials into a rigid, puncture-resistant container lined with a plastic bag.[5]
-
Liquid Waste: Collect all liquid waste, including unused solutions and the first rinse of emptied containers, in a dedicated, leak-proof, and chemically compatible container. The container must be kept securely closed except when adding waste.
-
Sharps: Dispose of all contaminated sharps directly into a designated cytotoxic sharps container. Do not recap, bend, or break needles.
4. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," "Cytotoxic," and the chemical name "this compound."[7]
5. Storage:
-
Store sealed waste containers in a designated Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic. Liquid waste containers should be kept in secondary containment to prevent spills.
6. Disposal Procedure:
-
Do not dispose of any this compound waste down the drain or in the regular trash.[1]
-
When a waste container is approximately three-quarters full, securely seal it.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[8]
-
The EHS department will manage the ultimate disposal through a licensed hazardous waste contractor, which will typically involve incineration.[9]
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and the Safety Data Sheet (SDS) for any additional handling instructions.
References
- 1. benchchem.com [benchchem.com]
- 2. vumc.org [vumc.org]
- 3. depts.washington.edu [depts.washington.edu]
- 4. web.uri.edu [web.uri.edu]
- 5. danielshealth.ca [danielshealth.ca]
- 6. sharpsmart.co.uk [sharpsmart.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
Essential Safety and Handling Protocols for Septacidin
Disclaimer: A specific Safety Data Sheet (SDS) for Septacidin (CAS 62362-59-8) is not publicly available. The following guidance is synthesized from best practices for handling cytotoxic and antineoplastic agents, the categories to which this compound belongs.[1][2][3] It is imperative to conduct a site-specific risk assessment before handling this compound and to consult with your institution's environmental health and safety department. This product is intended for research use only and is not for human or veterinary use.[1]
This compound is an antineoplastic and antifungal antibiotic.[1][2][3] As with all cytotoxic compounds, stringent safety measures must be implemented to minimize exposure risk to laboratory personnel.
Personal Protective Equipment (PPE)
Appropriate PPE is the final line of defense against exposure and must be worn at all times when handling this compound. The following table summarizes the recommended PPE.
| Body Area | Required PPE | Specifications and Best Practices |
| Hands | Double Gloving | Wear two pairs of chemotherapy-tested nitrile gloves. The outer glove should be changed immediately if contaminated. |
| Body | Disposable Gown | A disposable, lint-free gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs. |
| Eyes/Face | Safety Goggles & Face Shield | Use safety goggles that provide a complete seal around the eyes. A full-face shield should be worn in conjunction with goggles, especially when there is a risk of splashes or aerosol generation. |
| Respiratory | N95 Respirator or Higher | A NIOSH-approved N95 or higher-level respirator is recommended, particularly when handling the powdered form of the compound or when there is a potential for aerosolization. |
| Feet | Shoe Covers | Disposable shoe covers should be worn to prevent the tracking of contaminants out of the designated handling area. |
Operational Plan for Handling this compound
A designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE), should be used for all manipulations of this compound, including weighing, reconstitution, and aliquoting.
Preparation and Handling Workflow:
-
Area Preparation:
-
Ensure the designated handling area (e.g., BSC) is clean and decontaminated.
-
Cover the work surface with a disposable, plastic-backed absorbent pad.
-
Gather all necessary supplies before beginning work.
-
-
Donning PPE:
-
Put on inner gloves.
-
Don the disposable gown, ensuring full coverage.
-
Put on outer gloves, ensuring they overlap the cuffs of the gown.
-
Wear shoe covers.
-
Fit-test and don the N95 respirator.
-
Put on safety goggles and a face shield.
-
-
Compound Handling:
-
Carefully handle the container of this compound to avoid generating dust.
-
If reconstituting, use a closed-system drug-transfer device (CSTD) if available.
-
Slowly inject the diluent down the side of the vial to avoid aerosolization.
-
After reconstitution, gently swirl the vial to dissolve the compound; do not shake vigorously.
-
-
Post-Handling:
-
Wipe down all exterior surfaces of vials and containers with a deactivating agent.
-
Seal all containers tightly.
-
Disposal Plan
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
-
Sharps: All needles and syringes must be disposed of in a designated chemotherapy sharps container.
-
Consumables: Gloves, gowns, absorbent pads, and other contaminated materials must be placed in a clearly labeled, leak-proof cytotoxic waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated hazardous waste container. Do not dispose of them down the drain.
Experimental Workflow Visualization
The following diagram illustrates the procedural workflow for the safe handling of this compound.
Caption: Procedural workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
